Benoxathian hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRADFDDJVNMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439112 | |
| Record name | Benoxathian hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92642-97-2 | |
| Record name | Benoxathian hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benoxathian Hydrochloride Analogues: Focus on 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Benzoxazine (B1645224) and its derivatives are important heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticonvulsant, neuroprotective, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. This guide details a common synthetic route to produce 7-amino-substituted 2H-1,4-benzoxazin-3(4H)-ones, which are valuable intermediates for the development of novel therapeutics.
General Synthesis Pathway
The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from a readily available starting material, such as 2-amino-5-nitrophenol (B90527). The general synthetic scheme involves a three-step process:
-
N-Alkylation: Introduction of an ethyl bromoacetate (B1195939) group to the amino functionality of the starting material.
-
Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring.
-
Amine Functionalization (Optional): Further modification of the newly formed amino group at the 7-position to introduce desired substituents.
The following sections provide detailed experimental protocols for each of these key steps.
Experimental Protocols
Synthesis of Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate (Intermediate 1)
This step involves the N-alkylation of 2-amino-5-nitrophenol with ethyl bromoacetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitrophenol | 154.12 | 1.54 g | 0.01 |
| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 0.02 |
| Anhydrous Acetone (B3395972) | 58.08 | 50 mL | - |
Procedure:
-
A mixture of 2-amino-5-nitrophenol (0.01 mol), ethyl bromoacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed with stirring for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is treated with water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired intermediate.
Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
This step involves the reductive cyclization of the nitro intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 240.21 | 2.40 g | 0.01 |
| Iron powder | 55.85 | 1.68 g | 0.03 |
| Acetic Acid | 60.05 | 30 mL | - |
| Ethanol (B145695) | 46.07 | 20 mL | - |
Procedure:
-
To a solution of Intermediate 1 (0.01 mol) in a mixture of ethanol (20 mL) and acetic acid (30 mL), iron powder (0.03 mol) is added in portions.
-
The reaction mixture is heated at reflux for 4 hours.
-
The hot solution is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent.
Synthesis of 7-(Substituted-amino)-2H-1,4-benzoxazin-3(4H)-one (Final Product)
This step involves the functionalization of the amino group at the 7-position. The example below shows a reductive amination reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 2 | 164.16 | 1.64 g | 0.01 |
| Substituted Benzaldehyde (B42025) | - | 1.1 eq | 0.011 |
| Sodium triacetoxyborohydride (B8407120) | 211.94 | 2.54 g | 0.012 |
| Dichloroethane (DCE) | 98.96 | 40 mL | - |
Procedure:
-
A solution of Intermediate 2 (0.01 mol) and a substituted benzaldehyde (0.011 mol) in dichloroethane (40 mL) is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (0.012 mol) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloroethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the final 7-(substituted-amino)-2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of a representative compound, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate | 2-Amino-5-nitrophenol | 75-85 | 110-112 |
| 2 | 7-amino-2H-1,4-benzoxazin-3(4H)-one | Intermediate 1 | 60-70 | 225-227 |
| 3 | 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one | Intermediate 2 | 50-60 | 198-200 |
Yields and melting points are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for 7-substituted-amino-2H-1,4-benzoxazin-3(4H)-ones.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, which are valuable building blocks in drug discovery. The described methods are robust and can be adapted for the synthesis of a variety of analogues for structure-activity relationship studies. While a specific protocol for Benoxathian hydrochloride remains elusive in publicly accessible literature, the methodologies presented here for a related class of compounds offer a solid foundation for researchers working in this area of medicinal chemistry.
Unraveling the Enigma of Benoxathian Hydrochloride: A Technical Guide to its Speculated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Benoxathian (B1196792) hydrochloride, a potent and selective α1-adrenergic receptor antagonist, has been a subject of scientific investigation, primarily for its potential therapeutic applications in cardiovascular and neurological disorders. This in-depth technical guide synthesizes the available preclinical data to elucidate the speculated mechanism of action of benoxathian, providing a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: α1-Adrenergic Receptor Antagonism
Benoxathian exerts its pharmacological effects by selectively binding to and blocking α1-adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). The antagonism of these receptors by benoxathian forms the basis of its observed physiological effects.
Signaling Pathway of α1-Adrenergic Receptors and Benoxathian's Point of Intervention
The canonical signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq alpha subunit of the G protein. This activation leads to a cascade of intracellular events, ultimately resulting in a physiological response. Benoxathian intervenes at the very beginning of this cascade by preventing the binding of endogenous agonists.
Quantitative Data Summary
The affinity of benoxathian for α1-adrenergic receptors has been quantified in various studies, primarily through radioligand binding assays. The following table summarizes the available quantitative data.
| Parameter | Value | Species/Tissue | Reference |
| pKi (high affinity) | 9.35 | Rat Cerebral Cortex | [2] |
| pKi (low affinity) | 7.94 | Rat Cerebral Cortex | [2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
Preclinical Pharmacological Effects
Hypotensive Activity
In animal models, benoxathian has demonstrated significant hypotensive (blood pressure-lowering) effects, which are consistent with its α1-adrenoceptor antagonist activity.[1] The blockade of α1-receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.
Neurological and Cellular Effects
Beyond its cardiovascular effects, benoxathian has been investigated for its role in the central nervous system and in cellular processes:
-
Morphine-Induced Behavioral Sensitization: Studies have shown that benoxathian can suppress the expression of morphine-induced behavioral sensitization in rats. This effect is thought to be mediated by its interaction with α1-adrenoceptors in the ventrolateral orbital cortex, potentially involving the regulation of extracellular signal-regulated kinase (ERK) phosphorylation.[3]
-
Effects on Erythroleukemia Cells: In human erythroleukemia cell lines (K562 and HEL), benoxathian has been observed to inhibit proliferation, induce apoptosis, and promote a switch towards megakaryocytic differentiation.[4] These findings suggest a potential role for α1-adrenergic signaling in hematopoiesis and a possible, though yet unexplored, therapeutic avenue in certain leukemias.[4]
Experimental Protocols
To ensure the reproducibility and further investigation of benoxathian's mechanism of action, detailed experimental protocols are essential. The following outlines a typical methodology for a key experiment used to characterize its binding affinity.
Radioligand Binding Assay for pKi Determination
This protocol describes the general steps involved in determining the binding affinity of benoxathian for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [³H]-prazosin.
Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
Ki: Inhibition constant for the competing ligand (benoxathian).
-
IC₅₀: Concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
[L]: Concentration of the radioligand ([³H]-prazosin).
-
Kd: Dissociation constant of the radioligand.
Conclusion and Future Directions
The available evidence strongly supports the classification of benoxathian hydrochloride as a selective α1-adrenergic receptor antagonist. Its mechanism of action is centered on the competitive inhibition of norepinephrine and epinephrine binding to these receptors, leading to a downstream blockade of the Gq-PLC-IP3/DAG signaling cascade. This antagonism manifests in significant physiological effects, including hypotension.
Further research is warranted to fully elucidate the subtype selectivity of benoxathian for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and to explore the therapeutic potential of its effects on the central nervous system and in hematological malignancies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this intriguing compound.
References
- 1. Benoxathian - Wikipedia [en.wikipedia.org]
- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 3. The α1 adrenoceptors in ventrolateral orbital cortex contribute to the expression of morphine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha1-adrenergic receptor antagonists, benoxathian and prazosin, induce apoptosis and a switch towards megakaryocytic differentiation in human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Benoxathian Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxathian (B1196792) hydrochloride is a potent and selective α1-adrenergic receptor antagonist. This document provides a comprehensive overview of its chemical properties, structural details, and known signaling pathways. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.
Chemical Structure and Identification
Benoxathian hydrochloride is a synthetic compound belonging to the benzoxathiane class of chemicals. Its structure is characterized by a benzoxathiane ring system linked to a dimethoxyphenoxyethylamino methyl group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzoxathiane hydrochloride |
| Synonyms | Benoxathian HCl |
| CAS Number | 92642-97-2[1] |
| Molecular Formula | C₁₉H₂₄ClNO₄S[2][3] |
| SMILES String | COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[2] |
| InChI Key | OWRADFDDJVNMGL-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 397.92 g/mol | [1][2] |
| Monoisotopic Mass | 397.1114 g/mol | Calculated |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP (calculated) | 3.65 | [2] |
| Topological Polar Surface Area | 48.95 Ų | [2] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Water | Soluble | ||
| Ethanol | Soluble | ||
| Isopropanol | Soluble | ||
| DMSO | 150 mg/mL (at 25°C) | [1] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | Clear solution | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution | |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution |
Mechanism of Action and Signaling Pathway
This compound functions as a potent antagonist of α1-adrenergic receptors (α1-ARs).[1] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including smooth muscle contraction.[4] The antagonism of α1-ARs by this compound leads to the blockade of downstream signaling cascades typically initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
The primary signaling pathway initiated by α1-AR activation involves the Gq alpha subunit of the heterotrimeric G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] this compound, by blocking the receptor, prevents these downstream events.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by this compound.
Experimental Protocols
Synthesis
A plausible synthetic route for this compound would likely involve a multi-step process. A conceptual workflow is presented below. This is a hypothetical pathway and would require optimization and validation.
Caption: Conceptual Synthetic Workflow for this compound.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the purity assessment and quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Sample Preparation: The sample is dissolved in the same solvent as the standard to a known concentration.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR would be essential for structural elucidation and confirmation.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR signals: Aromatic protons, methoxy (B1213986) protons, and aliphatic protons of the ethylamine (B1201723) and benzoxathiane moieties.
-
Expected ¹³C NMR signals: Corresponding carbon signals for the aromatic rings, methoxy groups, and aliphatic chain.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected [M+H]⁺ ion: Approximately m/z 362.1 (for the free base).
-
Fragmentation Analysis: Tandem MS (MS/MS) would provide structural information by analyzing the fragmentation of the parent ion.
Conclusion
This compound is a well-defined α1-adrenergic receptor antagonist with potential applications in various research areas. This guide provides a foundational understanding of its chemical and structural properties. Further experimental validation of the outlined protocols is necessary for specific research and development applications. The provided signaling pathway diagram offers a clear visual representation of its mechanism of action at the molecular level.
References
- 1. abmole.com [abmole.com]
- 2. genophore.com [genophore.com]
- 3. abmole.com [abmole.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Benoxathian Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Furthermore, this guide details a comprehensive experimental protocol for determining the aqueous and non-aqueous solubility of hydrochloride salt compounds like benoxathian (B1196792) hydrochloride, based on the well-established shake-flask method. To elucidate its mechanism of action, a detailed diagram of the α1-adrenergic receptor signaling pathway is also provided.
Core Data Presentation
The following table summarizes the available solubility data for benoxathian hydrochloride and its surrogates. Due to the lack of specific quantitative data for this compound, the qualitative solubility is presented alongside the quantitative values for prazosin (B1663645) hydrochloride, doxazosin (B1670899) mesylate, and terazosin (B121538) hydrochloride to provide a comparative reference.
Table 1: Solubility Data of this compound and Structurally Related α1-Adrenergic Antagonists
| Compound | Solvent | Solubility | Remarks |
| This compound | Water | Soluble | Quantitative data not available. |
| Ethanol | Soluble | Quantitative data not available. | |
| Isopropanol | Soluble | Quantitative data not available. | |
| Prazosin Hydrochloride | Water (pH ~3.5) | 1.4 mg/mL[3] | Slightly soluble.[4] |
| Ethanol | 0.84 mg/mL[3][5] | Very slightly soluble in alcohol.[4] | |
| Methanol | 6.4 mg/mL[3][5] | - | |
| DMSO | Soluble to 25 mM | - | |
| Doxazosin Mesylate | Water (25°C) | 0.8% (w/v) or ~8 mg/mL | Slightly soluble.[6] |
| Ethanol | Slightly soluble[6] | - | |
| Methanol | Slightly soluble[6] | - | |
| DMSO | Freely soluble[6] | Soluble at approximately 2 mg/mL.[7] | |
| Dimethylformamide | Soluble[6] | Soluble at approximately 0.5 mg/mL.[7] | |
| Terazosin Hydrochloride | Water | 19.60 - 20.40 mg/mL[8][9] | Freely soluble.[10] |
| Ethanol | 4 mg/mL[8][9] | - | |
| Methanol | 20 mg/mL[8][9] | - | |
| DMSO | 45 mg/mL[11] | Sonication is recommended.[11] |
Experimental Protocols
A standardized and reliable method for determining the equilibrium solubility of a compound is crucial for drug development. The saturation shake-flask method is a widely accepted technique for this purpose.[12][13]
Protocol: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, isopropanol, and relevant buffer systems) at a specified temperature.
2. Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, absolute ethanol, isopropanol)
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaking incubator or a constant temperature water bath with a shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Solvent: Prepare the desired solvents and buffer solutions. Ensure the pH of the buffer solutions is accurately measured.
-
Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Addition of Solvent: Add a known volume of the selected solvent or buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Mandatory Visualizations
To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade leading to various physiological responses.[14] this compound blocks this activation.
Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by Benoxathian HCl.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Terazosin = 98 TLC, powder 63074-08-8 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Terazosin Capsules, USP [dailymed.nlm.nih.gov]
- 11. Terazosin hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. scielo.br [scielo.br]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Stability and Degradation Pathways of Benoxathian Hydrochloride
Disclaimer: As of late 2025, publicly available literature detailing specific stability and forced degradation studies on benoxathian (B1196792) hydrochloride is scarce. Therefore, this technical guide has been constructed as a comprehensive, illustrative framework based on the known chemical structure of benoxathian hydrochloride and established principles of drug stability testing outlined in regulatory guidelines and analogous studies on similar pharmaceutical compounds. The experimental data, degradation products, and pathways presented herein are hypothetical and intended to serve as a robust example for researchers, scientists, and drug development professionals.
Introduction
This compound is recognized as a selective α1-adrenoceptor antagonist.[1] The stability of a drug substance like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways under various stress conditions is essential for the development of stable pharmaceutical formulations and for the establishment of stability-indicating analytical methods.
Forced degradation studies are a pivotal component of the drug development process, providing insights into the intrinsic stability of a molecule.[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, light, and high temperatures, to identify potential degradation products and elucidate degradation pathways.[2][3]
This guide provides a hypothetical yet chemically plausible overview of the stability and degradation of this compound, complete with detailed experimental protocols, tabulated data, and visual representations of degradation pathways.
Hypothetical Stability Profile of this compound
The stability of this compound was hypothetically assessed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the potential degradation observed.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | BH-AD1, BH-AD2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | BH-BD1 |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 18% | BH-OD1 |
| Thermal | Solid State | 48 hours | 100°C | 5% | Minor unspecified |
| Photolytic | Solid State, UV/Vis light | 7 days | Room Temp | 8% | BH-PD1 |
Table 2: Hypothetical Purity and Mass Balance Data from Forced Degradation Studies
| Stress Condition | % Assay of Benoxathian HCl | % Total Impurities | Mass Balance (%) |
| Control | 99.8 | 0.2 | 100.0 |
| Acid Hydrolysis | 84.5 | 15.2 | 99.7 |
| Base Hydrolysis | 74.2 | 25.5 | 99.7 |
| Oxidative | 81.7 | 18.1 | 99.8 |
| Thermal | 94.6 | 5.1 | 99.7 |
| Photolytic | 91.5 | 8.3 | 99.8 |
Potential Degradation Pathways
Based on the chemical structure of benoxathian, which features ether, thioether, and secondary amine functionalities, several degradation pathways can be postulated. The benzoxathiane ring system and the dimethoxyphenoxy group are potential sites for degradation.
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: The ether linkage in the benzoxathiane ring or the ether linkage connecting the phenoxy group could be susceptible to cleavage under strong acidic conditions and heat. This could lead to the formation of phenolic and alcoholic degradation products (BH-AD1, BH-AD2).
-
Base-Catalyzed Degradation: While generally more stable to base, prolonged exposure to strong alkaline conditions could potentially affect the molecule, although specific pathways are less predictable without experimental data. A hypothetical major product (BH-BD1) is proposed.
Oxidative Degradation
The thioether (sulfide) group in the benzoxathiane ring is a prime target for oxidation, which could lead to the formation of a sulfoxide (B87167) derivative (BH-OD1). This is a common degradation pathway for molecules containing a sulfide (B99878) moiety.
Photolytic Degradation
Exposure to UV/Vis light can generate free radicals, potentially leading to a variety of degradation products. The aromatic rings and the heteroatoms in benoxathian are potential chromophores that could absorb light and initiate degradation, leading to a product such as BH-PD1.
Mandatory Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Detailed Methodologies (Hypothetical Protocols)
The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solutions for HPLC Analysis: Prior to injection, all stressed samples are neutralized (if necessary) and diluted with the mobile phase to a final concentration of approximately 100 µg/mL.
Forced Degradation Experimental Protocols
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask in a water bath maintained at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with 1 M NaOH and dilute to the mark with the mobile phase.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Keep the flask in a water bath maintained at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with 1 M HCl and dilute to the mark with the mobile phase.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 12 hours.
-
After the specified time, dilute to the mark with the mobile phase.
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a temperature of 100°C in a hot air oven for 48 hours.
-
After exposure, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil as a dark control.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
Analytical Method: Stability-Indicating RP-HPLC (Hypothetical)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be developed and validated to separate this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on a hypothetical UV spectrum).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Peak Purity and Identification: Peak purity of the benoxathian peak in the chromatograms of stressed samples would be assessed using a photodiode array (PDA) detector. The characterization and identification of major degradation products would be performed using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
This guide provides a hypothetical but comprehensive framework for investigating the stability and degradation pathways of this compound. While specific experimental data is not currently available in the public domain, the principles and methodologies outlined here serve as a valuable resource for researchers. A systematic forced degradation study, employing the protocols described, would be necessary to definitively identify the degradation products, elucidate the degradation pathways, and develop a validated stability-indicating analytical method for this compound. Such studies are fundamental to ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.
References
In-Silico Modeling of Benoxathian Hydrochloride Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxathian hydrochloride is a potent and selective α1-adrenergic receptor antagonist. Understanding its binding characteristics at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction of this compound with its primary targets, the α1-adrenergic receptors. The guide details experimental protocols for receptor binding assays, outlines a complete in-silico modeling workflow, and presents relevant data for a range of α1-adrenoceptor antagonists to provide a comparative context for this compound's binding profile. Visualizations of key pathways and workflows are provided to facilitate understanding.
Introduction to this compound and α1-Adrenergic Receptors
This compound is recognized as a potent antagonist of α1-adrenoceptors[1]. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. There are three main subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. These subtypes are involved in a variety of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Consequently, antagonists of these receptors are utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia[2][3].
Quantitative Binding Data for α1-Adrenergic Receptor Antagonists
To provide a framework for understanding the potential binding profile of this compound, the following tables summarize the binding affinities of a range of selective and non-selective α1-adrenoceptor antagonists for the human α1A, α1B, and α1D receptor subtypes. This data is essential for contextualizing the results of any future in-silico modeling or experimental binding assays for this compound.
Table 1: Binding Affinities (pKi) of Selected α1-Adrenoceptor Antagonists
| Compound | α1A pKi | α1B pKi | α1D pKi | Selectivity Profile | Reference |
| Prazosin | 9.2 | 9.4 | 8.8 | Non-selective | [4] |
| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective | [3] |
| Tamsulosin | 9.8 | 8.7 | 9.5 | α1A/α1D > α1B | [4] |
| Alfuzosin | 8.5 | 8.4 | 8.3 | Non-selective | [4] |
| SNAP 5089 | 9.24 | 6.02 | 6.51 | Highly α1A selective | [3] |
| BMY 7378 | 6.61 | 6.23 | 8.60 | α1D selective | [3] |
| WB-4101 | 9.2 | 8.4 | 9.0 | α1A/α1D > α1B | [4] |
| Indoramin | 8.2 | 8.1 | 7.4 | α1A/α1B > α1D | [4] |
| Rec 15/2739 | 9.0 | 7.8 | 8.9 | α1A/α1D > α1B | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α1-adrenergic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes expressing a single subtype of human α1-adrenergic receptor (α1A, α1B, or α1D).
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Phentolamine (B1677648) or another suitable α-blocker at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the specific α1-adrenoceptor subtype on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-Prazosin (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]-Prazosin, a high concentration of phentolamine (e.g., 10 µM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, [3H]-Prazosin, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Silico Modeling Workflow
The following section outlines a typical in-silico workflow for modeling the binding of this compound to α1-adrenergic receptors.
Ligand and Receptor Preparation
-
Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 10386130). The structure should be energy minimized using a suitable force field (e.g., MMFF94).
-
Receptor Structure: As obtaining crystal structures of all GPCR subtypes in all conformational states is challenging, homology modeling is a common approach.
-
Template Selection: A high-resolution crystal structure of a related GPCR, such as the β2-adrenergic receptor or another aminergic GPCR, can be used as a template.
-
Sequence Alignment: The amino acid sequence of the target α1-adrenoceptor subtype is aligned with the template sequence.
-
Model Building: A 3D model of the target receptor is generated using homology modeling software (e.g., MODELLER, SWISS-MODEL).
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Binding Site Definition: The putative binding pocket in the α1-adrenoceptor model is identified, often based on the location of the co-crystallized ligand in the template structure or from mutagenesis data.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to dock the prepared this compound structure into the defined binding site of the receptor model. The program will generate multiple possible binding poses.
-
Scoring and Pose Selection: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess their interactions with key residues in the binding site.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
System Setup: The top-ranked docked complex is placed in a simulated physiological environment, including a lipid bilayer and explicit water molecules.
-
Simulation: An MD simulation is run for a significant period (e.g., nanoseconds to microseconds) to observe the stability of the binding pose and the conformational changes in the receptor and ligand.
-
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
Visualizations
Signaling Pathway of α1-Adrenergic Receptors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic properties of Benoxathian hydrochloride
A Note to the Reader: Despite a comprehensive search of publicly available scientific literature, detailed pharmacokinetic and pharmacodynamic data for Benoxathian hydrochloride remains largely inaccessible. This compound, an α1-adrenergic receptor antagonist, was primarily investigated in the 1980s for its potential antihypertensive properties. It appears that extensive, quantitative data from these preclinical studies were not widely published and may be confined to proprietary archives. Consequently, this guide serves to outline the known pharmacological class of this compound and provides a framework for the type of data and experimental protocols that would be necessary for a complete technical understanding, based on the standards for similar compounds.
Introduction
This compound is classified as an alpha-1 adrenergic receptor antagonist. This class of compounds is known to inhibit the action of norepinephrine (B1679862) and epinephrine (B1671497) on α1-adrenergic receptors located on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent reduction in blood pressure, which was the primary therapeutic target for the investigation of Benoxathian.
Pharmacodynamics
The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its effect. For this compound, the primary pharmacodynamic effect is the blockade of α1-adrenergic receptors.
Mechanism of Action
This compound is a competitive antagonist at the α1-adrenergic receptor. This means it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the receptor, it prevents the agonists from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction.
Signaling Pathway
The blockade of the α1-adrenergic receptor by this compound interrupts the canonical Gq-protein coupled signaling pathway. A diagrammatic representation of this pathway is provided below.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Benoxathian HCl.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to α1-adrenergic receptors (e.g., Ki or IC50 values) are not available in the public domain. Such data would typically be generated through radioligand binding assays.
Table 1: Hypothetical Pharmacodynamic Parameters for this compound
| Parameter | Value | Receptor Subtype |
|---|---|---|
| Ki (nM) | Data not available | α1A |
| IC50 (nM) | Data not available | α1B |
| EC50 (nM) | Data not available | α1D |
This table is for illustrative purposes only. No actual data has been found.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). No specific pharmacokinetic data for this compound has been found.
Table 2: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Value | Species | Route of Administration |
|---|---|---|---|
| Half-life (t½) | Data not available | Rat | Intravenous |
| Clearance (CL) | Data not available | Dog | Oral |
| Volume of Distribution (Vd) | Data not available | Human | Data not available |
| Bioavailability (F%) | Data not available | Rat | Oral |
This table is for illustrative purposes only. No actual data has been found.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. Below are generalized workflows for key experiments that would be necessary to characterize its pharmacokinetic and pharmacodynamic properties.
Receptor Binding Assay Protocol
This experiment would determine the affinity of this compound for the α1-adrenergic receptor.
Caption: Workflow for a Radioligand Receptor Binding Assay.
In Vivo Antihypertensive Study Protocol
This type of study would assess the effect of this compound on blood pressure in an animal model of hypertension.
Caption: Workflow for an In Vivo Antihypertensive Study.
Conclusion
This compound is an α1-adrenergic receptor antagonist with historical investigation into its antihypertensive effects. The lack of publicly available, detailed pharmacokinetic and pharmacodynamic data prevents a comprehensive technical assessment. The information and diagrams presented in this guide are based on the established pharmacology of its drug class and serve as a template for the types of studies and data required for a complete characterization. Further research would be necessary to fully elucidate the properties of this compound.
Benoxathian hydrochloride CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benoxathian hydrochloride, a potent and selective α1-adrenoceptor antagonist. The information is compiled for professionals in research, scientific, and drug development fields, with a focus on its chemical identity, and known experimental applications.
Core Chemical Identifiers
This compound is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes.[1][2][3]
| Identifier | Value |
| CAS Number | 92642-97-2[1][2][3] |
| Molecular Formula | C₁₉H₂₄ClNO₄S[1][4] |
| Molecular Weight | 397.92 g/mol [1][2][4] |
| Synonym | 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]-amino]-methyl]-1,4-benzoxathian hydrochloride[5] |
| InChI | InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H[4] |
| InChI Key | OWRADFDDJVNMGL-UHFFFAOYSA-N[4] |
| SMILES | COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[4] |
Experimental Applications and Protocols
This compound has been utilized in research primarily for its potent α1-adrenoceptor antagonist activity, with a specific focus on studies related to anorexia.[6]
Reversal of Phenylpropanolamine-Induced Anorexia in Rats
A key study demonstrated the efficacy of this compound in reversing anorexia induced by Phenylpropanolamine (PPA) in rats. The following table summarizes the experimental parameters.
| Parameter | Value/Procedure |
| Animal Model | Rats |
| Inducing Agent | Phenylpropanolamine (PPA) |
| PPA Dosage | 2.5, 5.0, or 10.0 mg/kg (Intraperitoneal injection) |
| Test Compound | This compound |
| Benoxathian HCl Dosage | 10 nM |
| Route of Administration | Paraventricular nucleus injection |
| Observed Effect | Complete reversal of PPA-induced anorexia |
Methodology:
The experimental protocol involved the administration of varying doses of Phenylpropanolamine via intraperitoneal injection to induce anorexia in a rat model. Subsequently, a 10 nM solution of this compound was injected directly into the paraventricular nucleus of the hypothalamus. The primary outcome measured was the reversal of the anorexic effects of PPA.[6]
Mechanism of Action: Logical Relationship
This compound functions as a competitive antagonist at α1-adrenergic receptors. This interaction blocks the binding of endogenous catecholamines, such as norepinephrine, to these receptors, thereby inhibiting the downstream signaling pathways typically activated by α1-adrenoceptor stimulation.
Caption: Logical flow of this compound's antagonist action.
References
Synthesis and Cardiovascular Applications of Novel Benzoxathiin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activity, and proposed mechanisms of action of novel benzoxathiin analogues for cardiovascular research. The information presented is intended to serve as a valuable resource for professionals engaged in the discovery and development of new therapeutic agents for cardiovascular diseases.
Introduction
Benzoxathiin scaffolds and their analogues, including the closely related benzoxazines and benzothiazines, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. In the realm of cardiovascular research, these compounds have garnered significant attention for their potential as calcium channel blockers, anti-inflammatory agents, and antioxidants. Their ability to modulate key signaling pathways implicated in cardiovascular pathophysiology makes them attractive candidates for the development of novel therapeutics for conditions such as hypertension, arrhythmia, and atherosclerosis. This guide details the synthetic strategies for creating these novel analogues, presents their reported cardiovascular effects in a structured format, and elucidates their potential mechanisms of action through detailed signaling pathway diagrams.
Synthesis of Novel Benzoxathiin Analogues
The synthesis of 1,4-benzoxathiin and its derivatives can be achieved through several strategic approaches. A general and efficient method involves the reaction of a substituted 2-mercaptophenol (B73258) with a suitable dielectrophile or a two-step process involving O-alkylation followed by cyclization. The following is a generalized protocol based on established methods for related heterocyclic systems.
General Experimental Protocol for Synthesis
A plausible synthetic route to novel 2-substituted 1,4-benzoxathiin-3-one analogues is outlined below. This method involves the initial S-alkylation of a 2-mercaptophenol derivative with an α-halo ester, followed by an intramolecular cyclization.
Step 1: S-Alkylation of 2-Mercaptophenol
To a solution of a substituted 2-mercaptophenol (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (10 mL), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, an appropriate α-bromo- or α-chloro-ester (e.g., methyl 2-bromoalkanoate) (1.1 mmol) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkylated intermediate.
Step 2: Intramolecular Reductive Cyclization
The crude S-alkylated intermediate from Step 1 is dissolved in a solvent such as ethanol (B145695) or acetic acid. A reducing agent, for instance, tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl), is added to the solution. The reaction mixture is then heated to reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, the benzoxathiin analogue, is purified by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Cardiovascular Activity of Benzoxathiin and Related Analogues
Several studies have investigated the cardiovascular effects of benzoxazine (B1645224) and benzothiazine derivatives, which provide valuable insights into the potential activities of benzoxathiin analogues. The primary mechanism of action appears to be related to the modulation of calcium channels.
Quantitative Data on Cardiovascular Effects
The following tables summarize the quantitative data on the biological activities of various benzoxazine and benzothiazine derivatives from published studies.
Table 1: In Vitro Calcium Channel Blocking and Related Activities
| Compound Class | Compound ID | Assay | Target/Condition | Activity | Reference |
| Benzoxazine | 3c | IC50 Ratio | Phenylephrine vs. K+ induced contraction | 2.1 | [1] |
| Benzothiazepine (B8601423) | 12a | EC50 | SERCA2a Activation | 383 nM | [2] |
| Benzoxazine | MS 84 | Inotropic Effect | Guinea-pig papillary muscles | Most potent negative inotropic effect in series | [3] |
| Benzothiazine | MS 63 | Inotropic Effect | Guinea-pig papillary muscles | Less effective than MS 84 | [3] |
Table 2: In Vivo Antihypertensive and Other Cardiovascular Effects
| Compound Class | Compound ID | Animal Model | Effect | Notable Finding | Reference |
| Benzoxazine | Tetrahydronaphtho[2,3-b][4][5]oxazine derivatives (e.g., 51, 53, 54) | Spontaneously Hypertensive Rats | Potent antihypertensive effects | - | [4] |
| Benzoxazine | ABO | Chick Chorioallantoic Membrane (CAM) | Promoted capillary-like tube formation | Pro-angiogenic effect | [6] |
Mechanism of Action and Signaling Pathways
The cardiovascular effects of benzoxathiin analogues and related compounds are believed to be mediated through multiple signaling pathways. The primary proposed mechanism is the modulation of intracellular calcium levels, with additional effects on reactive oxygen species (ROS) and inflammatory pathways.
Modulation of Calcium Signaling
Many benzoxazine and benzothiazine derivatives exhibit their cardiovascular effects by acting as calcium channel blockers.[7] They can interfere with the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a negative inotropic effect.[1][3] Some analogues may also modulate intracellular calcium release from the sarcoplasmic reticulum. The benzothiazepine derivative 12a has been shown to activate SERCA2a, which would enhance calcium reuptake into the sarcoplasmic reticulum.[2]
Regulation of Angiogenesis via ROS and NO Signaling
The benzoxazine derivative ABO has been shown to promote angiogenesis.[6] Its mechanism involves the depression of intracellular reactive oxygen species (ROS) through the inhibition of NADPH oxidase, and the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[6] This suggests that certain benzoxathiin analogues could have therapeutic potential in ischemic conditions.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
Inflammation plays a crucial role in the pathogenesis of cardiovascular diseases like atherosclerosis. Related heterocyclic compounds, such as benzofuran (B130515) derivatives, have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] These pathways regulate the expression of pro-inflammatory cytokines. It is plausible that benzoxathiin analogues could exert cardioprotective effects through similar anti-inflammatory mechanisms.
Conclusion
Novel benzoxathiin analogues and related heterocyclic compounds represent a versatile and promising platform for the development of new cardiovascular therapies. Their synthesis is achievable through established chemical methodologies, and their biological activities are rooted in the modulation of fundamental signaling pathways, including calcium homeostasis, angiogenesis, and inflammation. The data presented in this guide highlight the potential for these compounds to act as multi-target agents, addressing various aspects of cardiovascular disease. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these analogues, paving the way for the discovery of next-generation cardiovascular drugs.
References
- 1. New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Benoxathian Hydrochloride: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxathian hydrochloride is a potent α1 adrenoceptor antagonist with the chemical formula C₁₉H₂₄ClNO₄S and a molecular weight of 397.92 g/mol . Accurate structural elucidation and confirmation are critical steps in its development and quality control. This technical guide provides an in-depth overview of the methodologies for the structural characterization of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a comprehensive framework, including detailed experimental protocols and illustrative data, to guide researchers in this process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClNO₄S |
| Molecular Weight | 397.92 g/mol |
| CAS Number | 92642-97-2 |
| Appearance | White to off-white solid (Hypothetical) |
| Solubility | Soluble in DMSO, Methanol (Hypothetical) |
Spectroscopic Data (Hypothetical)
The following tables present hypothetical ¹H NMR and ¹³C NMR data for this compound, based on its known structure and typical chemical shifts for analogous functional groups. These tables are for illustrative purposes to demonstrate how such data would be presented.
Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 6.80 | m | 4H | Ar-H |
| 4.55 | t | 1H | O-CH -S |
| 4.20 | t | 2H | O-CH ₂ |
| 3.85 | s | 3H | O-CH ₃ |
| 3.80 | s | 3H | O-CH ₃ |
| 3.50 | t | 2H | N-CH ₂ |
| 3.20 | t | 2H | CH ₂-N |
| 2.90 | dd | 2H | S-CH ₂ |
Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Ar-C -O |
| 148.5 | Ar-C -O |
| 125.0 - 110.0 | Ar-C H |
| 80.5 | O-C H-S |
| 68.0 | O-C H₂ |
| 56.0 | O-C H₃ |
| 55.8 | O-C H₃ |
| 50.5 | N-C H₂ |
| 48.0 | C H₂-N |
| 35.0 | S-C H₂ |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Ion Type | Proposed Fragment |
| 398.1 | [M+H]⁺ | Protonated molecular ion |
| 362.1 | [M-Cl]⁺ | Loss of Chlorine |
| 221.1 | [C₁₀H₁₃O₂S]⁺ | Cleavage at the ether linkage |
| 177.1 | [C₉H₁₃O₂N]⁺ | Cleavage at the ether linkage |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation:
-
Bruker Avance III HD 500 MHz NMR Spectrometer (or equivalent)
-
5 mm CryoProbe
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.
Instrumentation:
-
Agilent 6545 Q-TOF LC/MS system (or equivalent)
-
Electrospray Ionization (ESI) source
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50 - 1000
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺.
-
Collision Energy: Apply a collision energy of 20-40 eV to induce fragmentation.
-
Acquisition Mode: Product ion scan.
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Propose a fragmentation pathway consistent with the observed product ions and the known structure of this compound.
Visualizations
The following diagrams illustrate the workflow for structural elucidation and a plausible fragmentation pathway for this compound.
Caption: Experimental workflow for structural elucidation.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The structural elucidation of this compound can be effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a robust framework for researchers, outlining the necessary experimental protocols and data interpretation strategies. While the presented spectroscopic data is hypothetical, it serves as a practical example for the characterization of this and structurally related pharmaceutical compounds. Adherence to these detailed methodologies will ensure accurate and reliable structural confirmation, a cornerstone of drug development and quality assurance.
In-depth Technical Guide: Predicted Biological Targets of Benoxathian Hydrochloride
Executive Summary
This document provides a detailed overview of the predicted biological targets of Benoxathian hydrochloride, a preclinical small molecule compound. Due to the limited publicly available research on this specific compound, this guide synthesizes information from computational predictions and analyses of structurally related molecules to postulate its potential mechanisms of action and biological interactions. The primary predicted targets for this compound are adrenergic and serotonergic receptors, with potential secondary effects on dopamine (B1211576) receptors. This guide outlines the predicted signaling pathways, summarizes physicochemical properties, and proposes experimental workflows for validation.
Introduction
This compound is a novel small molecule with a chemical structure suggesting potential interactions with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that play a crucial role in cellular signaling. Understanding the specific biological targets of this compound is paramount for elucidating its therapeutic potential and guiding future drug development efforts. This whitepaper aims to provide a foundational understanding of its predicted pharmacology, offering a roadmap for experimental validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-likeness.
| Property | Value | Source |
| Molecular Formula | C19H24ClNO4S | Genophore |
| Molecular Weight | 397.92 g/mol | Genophore |
| Monoisotopic Molecular Weight | 397.1247 g/mol | Genophore |
| Topological Polar Surface Area | 48.95 Ų | Genophore |
| Hydrogen Bond Acceptors | 5 | Genophore |
| Hydrogen Bond Donors | 2 | Genophore |
| Rotatable Bonds | 7 | Genophore |
| LogP (octanol-water partition coefficient) | 3.65 | Genophore |
Predicted Biological Targets and Signaling Pathways
Based on structural similarity to known pharmacophores, this compound is predicted to primarily interact with monoamine neurotransmitter receptors.
Primary Predicted Targets: Adrenergic Receptors
The benzoxathiane moiety is a key structural feature found in compounds known to exhibit affinity for adrenergic receptors, particularly α-adrenergic receptors. It is hypothesized that this compound acts as an antagonist at these receptors.
Antagonism of the α1-adrenergic receptor by this compound is predicted to inhibit the canonical Gq signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).
Caption: Predicted α1-Adrenergic Receptor Antagonism Pathway.
Secondary Predicted Targets: Serotonergic and Dopaminergic Receptors
The N-substituted aminomethyl side chain in this compound bears resemblance to ligands for serotonin (B10506) (5-HT) and dopamine (D) receptors. It is plausible that the compound exhibits some degree of affinity for subtypes of these receptors, potentially acting as a partial agonist or antagonist.
Proposed Experimental Protocols for Target Validation
To validate the predicted biological targets of this compound, a series of in vitro and cellular assays are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of adrenergic, serotonergic, and dopaminergic receptor subtypes.
Methodology:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Cellular Assays
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified target receptors.
Methodology (for α1-Adrenergic Receptor):
-
Culture cells stably expressing the α1-adrenergic receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known agonist (e.g., phenylephrine) in the presence and absence of varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the potency (EC50 or IC50) and efficacy of this compound.
Proposed Experimental Workflow
The following workflow is proposed for the systematic evaluation of this compound's biological targets.
Early-Stage Toxicity Assessment of Benoxathian Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of Benoxathian hydrochloride have not been thoroughly investigated.[1] This document provides a predictive assessment based on its classification as an α1-adrenoceptor antagonist and outlines general methodologies for its early-stage toxicity evaluation. All experimental work should be conducted in compliance with relevant safety regulations and ethical guidelines.
Introduction to this compound
This compound is a potent and selective α1-adrenoceptor antagonist.[2] Compounds of this class are known to inhibit the binding of norepinephrine (B1679862) to α1-adrenergic receptors on smooth muscle, leading to vasodilation and relaxation of smooth muscle in the bladder neck and prostate.[3][4] While specific toxicological data for this compound is scarce, an early-stage assessment of its potential toxicity is crucial for any further development. This guide outlines a framework for such an assessment, drawing on the known toxicological profiles of other α1-adrenoceptor antagonists and standard preclinical testing strategies.[5][6][7][8]
Predicted Toxicological Profile based on Class Effects
The potential adverse effects of this compound can be inferred from the known toxicities of other α1-adrenoceptor antagonists. These effects are primarily extensions of their pharmacological action.
Table 1: Potential Adverse Effects of this compound Based on α1-Adrenoceptor Antagonist Class Effects
| System Organ Class | Potential Adverse Effect | Description |
| Cardiovascular | Orthostatic Hypotension (First-Dose Effect), Dizziness, Syncope, Reflex Tachycardia, Palpitations | Inhibition of α1-adrenergic receptors in vascular smooth muscle can lead to a drop in blood pressure, particularly upon standing.[9][10][11] This can cause dizziness, fainting, and a compensatory increase in heart rate.[12][13] |
| Nervous System | Headache, Drowsiness, Asthenia (Weakness) | These are commonly reported side effects for α1-blockers and are likely related to their effects on the central nervous system or changes in blood pressure.[9][11] |
| Urogenital | Urinary Incontinence, Priapism | Relaxation of the bladder neck can lead to incontinence in some individuals. Priapism is a rare but serious side effect associated with this class of drugs.[9][12] |
| Hepatic | Minimal Serum Enzyme Elevations | While rare, some α1-adrenoceptor antagonists have been associated with mild, transient elevations in liver enzymes. Clinically apparent liver injury is uncommon.[3] |
Proposed Early-Stage Toxicity Assessment Strategy
A tiered approach to toxicity testing, starting with in vitro assays and progressing to targeted in vivo studies, is recommended to characterize the safety profile of this compound.[14]
Caption: A generalized workflow for the early-stage toxicity assessment of a new chemical entity.
Experimental Protocols
In Vitro Toxicity Assays
In vitro assays provide a rapid and cost-effective means to screen for potential toxicities early in development, reducing the reliance on animal testing.[5][15][16]
Objective: To determine the concentration of this compound that causes cell death.
a) MTT Assay (Measures Metabolic Activity)
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate and incubate until cells adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours. Include a vehicle control and a positive control (a known cytotoxic agent).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
b) LDH Release Assay (Measures Membrane Integrity)
-
Protocol: Follow a similar cell seeding and treatment protocol as the MTT assay.
-
LDH Measurement: At the end of the incubation period, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with damaged membranes, using a commercially available kit.
-
Analysis: Compare the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) to quantify cytotoxicity.
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.[19][20]
a) Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses strains of Salmonella typhimurium that are histidine-dependent for growth. The assay detects mutations that restore the ability of the bacteria to synthesize histidine.[2][21]
-
Procedure: Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix), and plate on a histidine-deficient medium.
-
Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
b) In Vitro Micronucleus Test
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[21]
-
Procedure: Treat a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with this compound. After treatment and a recovery period, stain the cells to visualize the nuclei and micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.
In Vivo Toxicity Assays
In vivo studies are necessary to understand the toxic effects of a compound in a whole organism.[22]
Objective: To determine the short-term toxicity of a single high dose of this compound and to identify the approximate lethal dose. The following protocol is based on the OECD 423 guideline (Acute Toxic Class Method).[23]
-
Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[24]
-
Dosing: Administer a single oral dose of this compound to a group of three animals at a starting dose level (e.g., 300 mg/kg). The substance is typically administered via gavage.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[8]
-
Endpoint: The outcome at each dose level (survival or death) determines the next step, which could be dosing another group of three animals at a lower or higher dose level, or stopping the test.
-
Analysis: The results are used to classify the substance into a toxicity category based on its LD50 estimate. A thorough necropsy of all animals is performed at the end of the study to identify any gross pathological changes.[24]
Potential Signaling Pathways and Mechanisms of Toxicity
While specific pathways for this compound are unknown, the primary mechanism of action for α1-adrenoceptor antagonists involves the blockade of signaling pathways initiated by catecholamines like norepinephrine.
Caption: Simplified signaling pathway of α1-adrenoceptor antagonists like this compound.
Potential off-target toxicities could involve interactions with other receptors or ion channels. Drug-induced liver injury, although rare for this class, can be idiosyncratic and may involve the formation of reactive metabolites or immune-mediated responses.[3]
Conclusion
The early-stage toxicity assessment of this compound should be a systematic process that begins with understanding its potential liabilities based on its pharmacological class. A combination of in vitro screening assays for cytotoxicity and genotoxicity, followed by well-designed in vivo acute toxicity studies, will provide the foundational data needed to make informed decisions about its continued development. This structured approach ensures a comprehensive initial safety evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
References
- 1. abmole.com [abmole.com]
- 2. Genotoxicity - Wikipedia [en.wikipedia.org]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 6. news-medical.net [news-medical.net]
- 7. criver.com [criver.com]
- 8. dzarc.com [dzarc.com]
- 9. ovid.com [ovid.com]
- 10. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 11. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. histologix.com [histologix.com]
- 15. kosheeka.com [kosheeka.com]
- 16. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. scitovation.com [scitovation.com]
- 20. Genotoxicity testing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
Benoxathian Hydrochloride: A Technical Overview of its Discovery and Early Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and early-stage development of benoxathian (B1196792), an α1-adrenergic receptor antagonist. Benoxathian hydrochloride is the salt form of this compound, which was the subject of research in the 1980s for its potential as an antihypertensive agent. This document collates the available scientific information, including its mechanism of action, key preclinical findings, and the researchers involved in its initial investigation. Due to the apparent early discontinuation of its development, publicly available data is limited. This guide presents the accessible information in a structured format, including tables for quantitative data, descriptions of likely experimental protocols based on contemporaneous practices, and diagrams to illustrate its mechanism of action and experimental workflows.
Introduction
Benoxathian emerged from research focused on the development of selective antagonists for α1-adrenergic receptors. These receptors are key mediators of vasoconstriction induced by norepinephrine, and their blockade is a well-established therapeutic strategy for hypertension.[1] The primary research on benoxathian was conducted in the 1980s by a team of scientists at the University of Camerino in Italy, with notable contributions from Carlo Melchiorre. The compound showed promise in preclinical models as a potent and selective α1-adrenoceptor antagonist.
Discovery and Development History
The discovery of benoxathian was part of a broader effort to synthesize and characterize novel compounds with high affinity and selectivity for α1-adrenergic receptors. The research group at the University of Camerino was actively involved in structure-activity relationship (SAR) studies of α1-adrenoceptor antagonists during the 1980s.
While a specific patent for the synthesis of benoxathian has not been identified in the public domain, the synthesis of related 2-dialkylaminomethyl-1,4-benzoxathians was described in the scientific literature of that era. It is plausible that the development of benoxathian did not progress to extensive clinical trials, which would account for the limited amount of publicly available information.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine | Wikipedia[1] |
| Chemical Formula | C19H23NO4S | Wikipedia[1] |
| Molar Mass | 361.46 g·mol−1 | Wikipedia[1] |
| CAS Number | 92642-94-9 | Wikipedia[1] |
Mechanism of Action: α1-Adrenergic Receptor Antagonism
Benoxathian functions as a competitive antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq subtype.[2] In vascular smooth muscle, the binding of endogenous catecholamines, such as norepinephrine, to α1-receptors initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[2]
Benoxathian, by blocking this receptor, prevents the downstream signaling events, resulting in vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway of α1-Adrenergic Receptor
Caption: α1-Adrenergic Receptor Signaling Pathway and Site of Benoxathian Action.
Preclinical Pharmacology
The primary preclinical data for benoxathian comes from a 1986 study by Massi et al., which investigated its hypotensive effects in animal models.
In Vivo Studies: Hypotensive Effects
Experimental Protocol (Inferred)
Based on standard pharmacological practices of the era for assessing antihypertensive agents in rats, the following is a likely experimental protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats, normotensive or spontaneously hypertensive, would have been used.
-
Anesthesia: Anesthesia would likely have been induced with urethane (B1682113) or pentobarbital (B6593769) administered intraperitoneally.
-
Surgical Preparation: The carotid artery would be cannulated for direct measurement of blood pressure using a pressure transducer. The jugular vein would be cannulated for intravenous administration of benoxathian and other agents.
-
Blood Pressure Measurement: Arterial blood pressure would be continuously recorded using a polygraph or a similar data acquisition system. Heart rate would be derived from the blood pressure waveform.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), would be administered intravenously as a bolus injection or infusion.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline would be calculated and compared between different dose groups and control animals receiving only the vehicle.
Logical Workflow for In Vivo Antihypertensive Assay
Caption: In Vivo Experimental Workflow for Assessing Antihypertensive Activity.
Quantitative Data
The following table summarizes the hypotensive effects of benoxathian as reported in the abstract of the Massi et al. (1986) study. Please note that without access to the full publication, more detailed data and statistical analysis are not available.
| Animal Model | Dose (µg/kg, i.v.) | Effect on Mean Arterial Pressure (MAP) |
| Normotensive Rats | Data not available in abstract | Dose-dependent decrease |
| Anesthetized Dogs | Data not available in abstract | Dose-dependent decrease |
Synthesis
Conclusion
Benoxathian was a promising α1-adrenergic receptor antagonist that demonstrated hypotensive activity in preclinical models during the 1980s. The research conducted at the University of Camerino laid the groundwork for its initial characterization. However, the lack of extensive publications or patents in the subsequent years suggests that its development was likely halted at an early stage. The reasons for this discontinuation are not publicly known but could be related to various factors, including pharmacokinetic properties, adverse effects, or a strategic decision by the developing entity. This technical guide provides a summary of the currently available information on benoxathian, serving as a historical reference for researchers in the field of cardiovascular drug discovery. Further in-depth details would require access to the primary research articles and any unpublished data from the original investigators.
References
Methodological & Application
Application Notes and Protocols for Evaluating Benoxathian Hydrochloride in In Vitro Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxathian (B1196792) hydrochloride is identified as a potent α1-adrenoceptor antagonist. While its primary pharmacological effect is the relaxation of smooth muscle, leading to vasodilation, the role of α1-adrenoceptors in cardiac tissue suggests a potential for benoxathian to influence cardiac electrophysiology and arrhythmia susceptibility. α1-Adrenergic receptors are present in the heart and are involved in modulating cardiac contractility (inotropy) and have been implicated in both pro-arrhythmic and anti-arrhythmic events.[1][2][3][4][5] Stimulation of these receptors can impact intracellular calcium handling, a key factor in cardiac action potential and arrhythmia formation.[1][6]
This document provides a comprehensive set of protocols to investigate the potential effects of benoxathian hydrochloride in established in vitro arrhythmia models. As there is currently a lack of direct studies on this compound in this context, the following sections outline a proposed experimental framework to characterize its electrophysiological profile and assess its pro- or anti-arrhythmic potential.
Quantitative Data Summary (Prospective)
The following tables are presented as templates for the acquisition and organization of quantitative data from the proposed experimental protocols.
Table 1: Effect of this compound on Cardiac Action Potential Parameters
| Concentration (µM) | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) | Action Potential Duration at 90% Repolarization (APD90, ms) | Maximum Upstroke Velocity (dV/dt_max, V/s) |
| Vehicle Control | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Effect of this compound on Key Cardiac Ion Channels
| Ion Channel | Concentration (µM) | Peak Current (pA/pF) | % Inhibition | IC50 (µM) |
| hERG (IKr) | Vehicle Control | 0 | - | |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Nav1.5 (INa) | Vehicle Control | 0 | - | |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Cav1.2 (ICa,L) | Vehicle Control | 0 | - | |
| 0.1 | ||||
| 1 | ||||
| 10 |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
Objective: To determine the effect of this compound on the major ion channels involved in the cardiac action potential.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing the channel of interest (e.g., HEK293 cells for hERG).
-
This compound stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Appropriate internal and external solutions for isolating specific ion currents.
Methodology:
-
Cell Preparation: Culture hiPSC-CMs or the relevant cell line on glass coverslips suitable for patch-clamp recording.
-
Solution Preparation: Prepare internal (pipette) and external (bath) solutions to isolate the desired ionic current (e.g., high potassium external solution for hERG to measure tail currents).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Achieve a gigaseal and establish the whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the target ion channel current. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit a characteristic tail current.
-
Compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Data Acquisition and Analysis: Record the current at each concentration and measure the peak current amplitude. Calculate the percentage of inhibition relative to the control recording. Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Protocol 2: Action Potential Measurement in Cardiomyocytes
Objective: To assess the effect of this compound on the action potential morphology and duration in cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
This compound stock solution.
-
Current-clamp configured patch-clamp rig.
-
Appropriate internal and external solutions for current-clamp recording.
Methodology:
-
Cell Preparation: Plate hiPSC-CMs on glass coverslips.
-
Whole-Cell Current-Clamp: Establish a whole-cell recording configuration in current-clamp mode.
-
Action Potential Elicitation: Inject a small depolarizing current pulse to elicit a single action potential.
-
Baseline Recording: Record stable baseline action potentials.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: At each concentration, record multiple action potentials and measure the following parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Action Potential Duration at 90% repolarization (APD90), and maximum upstroke velocity (dV/dt_max).
Protocol 3: In Vitro Arrhythmia Induction and Assessment
Objective: To evaluate the pro-arrhythmic or anti-arrhythmic potential of this compound in an in vitro model of arrhythmia.
Materials:
-
Monolayer culture of hiPSC-CMs.
-
Multi-electrode array (MEA) system or optical mapping setup with voltage-sensitive dyes.
-
Arrhythmia-inducing agents (e.g., isoproterenol, high extracellular calcium, or specific ion channel blockers).
-
This compound.
Methodology:
-
Cell Culture: Culture hiPSC-CMs as a confluent monolayer on an MEA plate or a culture dish for optical mapping.
-
Baseline Recording: Record spontaneous electrical activity (field potentials with MEA) or action potential propagation (optical mapping).
-
Arrhythmia Induction: Perfuse the cells with an arrhythmogenic agent to induce arrhythmic events such as early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), or re-entrant activity.
-
Compound Application:
-
Anti-arrhythmic potential: After inducing arrhythmia, apply this compound to assess its ability to terminate or reduce the arrhythmic events.
-
Pro-arrhythmic potential: Apply this compound to baseline cultures to determine if it induces spontaneous arrhythmias.
-
-
Data Analysis: Analyze the recordings for changes in beating rate, field potential duration (FPD) with MEA, and the incidence and characteristics of arrhythmic events.
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of selective alpha 1A-adrenoceptor antagonists on reperfusion arrhythmias in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenoceptor blockade modifies neurally induced atrial arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of alpha1-adrenergic receptors in cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac and Vascular α1-Adrenoceptors in Congestive Heart Failure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Benoxathian Hydrochloride in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the antihypertensive properties of Benoxathian hydrochloride, a potent α1-adrenoceptor antagonist. The following sections detail the mechanism of action, in vivo and in vitro experimental setups, and data presentation for hypertension research.
Introduction
This compound is an α1-adrenergic receptor antagonist that was investigated for its antihypertensive effects.[1] By blocking α1-adrenoceptors on vascular smooth muscle, Benoxathian inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] This document outlines the key experimental procedures to characterize the antihypertensive activity of this compound.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound exerts its antihypertensive effect by selectively blocking α1-adrenergic receptors. These receptors are primarily located on the smooth muscle cells of blood vessels.[2] When activated by endogenous catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that results in vasoconstriction and an increase in blood pressure. This compound competitively binds to these receptors, preventing their activation and thereby promoting vasodilation and lowering blood pressure.[2][3]
Signaling Pathway of α1-Adrenergic Receptor
The binding of an agonist (e.g., norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This process is crucial for maintaining vascular tone. Benoxathian, as an antagonist, inhibits this pathway.
Caption: α1-Adrenergic receptor signaling pathway in vascular smooth muscle.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results for α1-adrenoceptor antagonists.
Table 1: In Vivo Antihypertensive Effect of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Heart Rate Change (bpm) | Duration of Action (min) |
| 0.1 | 15 ± 3 | +10 ± 5 | 30 |
| 0.3 | 35 ± 5 | +18 ± 6 | 60 |
| 1.0 | 55 ± 7 | +25 ± 8 | >120 |
| Vehicle | 2 ± 1 | -5 ± 3 | - |
Data are presented as mean ± SEM.
Table 2: Receptor Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |
| α1A | 1.2 | [³H]-Prazosin | Rat Cerebral Cortex |
| α1B | 3.5 | [³H]-Prazosin | Rat Liver |
| α1D | 2.8 | [³H]-Prazosin | Rat Spleen |
Ki values represent the inhibitory constant and indicate the affinity of the compound for the receptor.
Experimental Protocols
In Vivo Hypertension Model: Spontaneously Hypertensive Rats (SHR)
This protocol describes the evaluation of the acute antihypertensive effects of this compound in a well-established genetic model of hypertension.
Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate in anesthetized Spontaneously Hypertensive Rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and recording system
-
Syringes and infusion pump
Procedure:
-
Animal Preparation: Anesthetize the SHR with an appropriate anesthetic.
-
Surgical Cannulation: Surgically expose and cannulate the left carotid artery for direct blood pressure measurement and the right jugular vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize for at least 30 minutes to obtain baseline readings.
-
Drug Administration: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intravenously. Administer each dose as a bolus injection or a short infusion.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate before, during, and after each drug administration until the parameters return to baseline or stabilize.
-
Data Analysis: Calculate the change in MAP and heart rate from the pre-dose baseline for each dose of this compound.
Caption: Experimental workflow for in vivo hypertension studies.
In Vitro Receptor Binding Assay
This protocol outlines the determination of the binding affinity of this compound for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
This compound
-
Radioligand (e.g., [³H]-Prazosin)
-
Non-specific binding control (e.g., Phentolamine)
-
Tissue homogenates rich in α1-adrenoceptors (e.g., rat cerebral cortex)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the selected tissue source by homogenization and centrifugation.
-
Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand ([³H]-Prazosin), and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like phentolamine).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The described experimental protocols provide a robust framework for the preclinical evaluation of this compound as an antihypertensive agent. The in vivo studies in Spontaneously Hypertensive Rats are essential for determining the compound's efficacy and hemodynamic profile, while the in vitro receptor binding assays are crucial for confirming its mechanism of action and selectivity for α1-adrenergic receptors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the characterization of this compound in hypertension research.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Benoxathian Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of Benoxathian hydrochloride, an α1-adrenergic receptor antagonist. The described methods will enable the user to assess the compound's effects on cell viability, apoptosis, and the modulation of key signaling pathways.
Introduction
This compound is an antagonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[1] Upon activation by their endogenous ligands, epinephrine (B1671497) and norepinephrine, α1-adrenergic receptors, which consist of α1A, α1B, and α1D subtypes, primarily couple to the Gq/11 family of G proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This pathway can subsequently influence downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Dysregulation of α1-adrenergic signaling has been implicated in various pathologies, and antagonists of these receptors are of significant therapeutic interest.[1] The following protocols provide a robust framework for evaluating the cellular effects of this compound.
Recommended Cell Lines
Several cell lines are suitable for studying the effects of α1-adrenergic receptor antagonists. The choice of cell line will depend on the specific research question. Some commonly used and relevant cell lines include:
-
K562 and HEL (Human Erythroleukemia): These cell lines are established models for studying erythroid and megakaryocytic differentiation and have been shown to be responsive to α1-adrenergic antagonists.
-
U251 and U87 (Human Glioblastoma): These cell lines are used to study the effects of various compounds on brain tumor cells. Prazosin, a related α1-antagonist, has demonstrated effects on the proliferation and apoptosis of these cells.[3]
-
MG63 and 143B (Human Osteosarcoma): These cell lines can be used to investigate the anti-cancer potential of α1-adrenergic antagonists in bone cancer.[4]
-
PC-3 (Human Prostate Cancer): Given the role of α1-adrenergic receptors in the prostate, this cell line is relevant for studying the effects of antagonists on prostate cancer.
-
CHO-K1 or HEK293 (Chinese Hamster Ovary or Human Embryonic Kidney): These cell lines are often used for the recombinant expression of specific α1-adrenergic receptor subtypes, allowing for the study of subtype-selective effects.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays. Representative data, based on published findings for the similar α1-adrenergic antagonist prazosin, is included for illustrative purposes.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| K562 | 72 | 15.8 |
| U251 | 48 | 28.5 |
| MG63 | 48 | 25.3 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC Assay)
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) |
| K562 | 10 | 24 | 25.4 |
| U87 | 20 | 24 | 12.5 |
| 143B | 25 | 24 | 18.7 |
Table 3: Inhibition of Agonist-Induced Calcium Mobilization by this compound
| Cell Line | Agonist (Phenylephrine) | This compound IC50 (nM) |
| CHO-K1 (α1A-AR) | 1 µM | 5.2 |
| HEK293 (α1B-AR) | 1 µM | 8.9 |
Table 4: Inhibition of Agonist-Induced IP1 Accumulation by this compound
| Cell Line | Agonist (Norepinephrine) | This compound IC50 (nM) |
| HEK293 (α1-AR) | 100 nM | 12.3 |
Table 5: Inhibition of Agonist-Induced ERK1/2 Phosphorylation by this compound
| Cell Line | Agonist (Phenylephrine) | Treatment Concentration (µM) | % Inhibition of p-ERK1/2 |
| U251 | 10 µM | 20 | 65 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using FITC-conjugated Annexin V. Propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells to be tested
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, and the fluorescence is measured before and after the addition of an agonist. The inhibitory effect of this compound is determined by pre-incubating the cells with the compound before agonist stimulation.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
α1-adrenergic agonist (e.g., Phenylephrine or Norepinephrine)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the α1-adrenergic agonist and immediately begin kinetic reading for 2-5 minutes.
-
The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium peak.
IP1 Accumulation Assay (HTRF)
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
Cells expressing the α1-adrenergic receptor
-
This compound
-
α1-adrenergic agonist (e.g., Norepinephrine)
-
Stimulation buffer (containing LiCl)
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Seed cells in a 384-well white plate and culture overnight.
-
Prepare solutions of this compound and the α1-adrenergic agonist in stimulation buffer.
-
Remove the culture medium and add the this compound solutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add the agonist solution to the wells and incubate for 60 minutes at 37°C.
-
Add the IP1-d2 conjugate and anti-IP1 cryptate conjugate from the kit to the wells.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the concentration of IP1. Calculate the inhibition of the agonist response by this compound.
Western Blot for MAPK/ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK1/2 (p44/42 MAPK), a key downstream effector of the α1-adrenergic signaling pathway. A decrease in agonist-induced ERK1/2 phosphorylation in the presence of this compound indicates an inhibitory effect on this pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound followed by an α1-adrenergic agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of this compound.
References
- 1. Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of alpha 1-adrenergic receptor subtypes and signal transduction in SK-N-MC and NB41A3 neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prazosin inhibits the growth and mobility of osteosarcoma cells - An - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for the Quantification of Benoxathian Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benoxathian hydrochloride in plasma. This compound is an α1-adrenoceptor antagonist, and the methodologies outlined here are based on established analytical techniques for compounds of this class, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound was not found in the public literature, the provided protocols for similar α1-adrenoceptor antagonists offer a robust framework for method development and validation.
Introduction
This compound's role as a potent α1 adrenoceptor antagonist necessitates reliable and sensitive analytical methods for its quantification in biological matrices like plasma.[1] Such methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The most common and reliable method for quantifying small molecule drugs like this compound in plasma is LC-MS/MS, which offers high sensitivity and selectivity.[2] This document details a general LC-MS/MS method that can be adapted and validated for this compound.
Experimental Protocols
A sensitive high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.[2]
Sample Preparation
The initial and critical step in the bioanalysis of plasma samples is the effective separation of the analyte of interest from endogenous matrix components like proteins and phospholipids. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This method is highly suitable for high-throughput analysis, especially when using a 96-well plate format.[3]
-
Plate Conditioning: Condition a C18 SPE cartridge or well with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample). Acidify the sample with 10 µL of 87% orthophosphoric acid to a pH of approximately 3.
-
Load the acidified plasma sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 2% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent, such as acidified ethyl acetate (B1210297) (containing 1% acetic acid).
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample clean-up.[2]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
The sample is now ready for injection.
LC-MS/MS Conditions
The following are general starting conditions that should be optimized for this compound.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |
| Fragmentor Voltage | To be optimized. |
| Collision Energy | To be optimized. |
Data Presentation
The following tables present example quantitative data from validated LC-MS/MS methods for other α1-adrenoceptor antagonists, which can be used as a benchmark for the validation of a method for this compound.
Table 2: Linearity and Sensitivity Data for an α1-Adrenoceptor Antagonist
| Parameter | Value |
| Analyte | Urapidil[2] |
| Linear Range | 0.1 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
Table 3: Precision and Accuracy Data for an α1-Adrenoceptor Antagonist
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Urapidil[2] | LQC (0.3) | < 7% | 100 ± 8% | < 7% | 100 ± 8% |
| MQC (50) | < 7% | 100 ± 8% | < 7% | 100 ± 8% | |
| HQC (400) | < 7% | 100 ± 8% | < 7% | 100 ± 8% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.
Caption: General workflow for plasma sample preparation and analysis.
Caption: Simplified signaling pathway of α1-adrenoceptors.
References
- 1. Bioanalytical Method Validations of Three Alpha1-Antitrypsin Measurement Methods Required for Clinical Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of a selective alpha-1a receptor antagonist in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Benoxathian Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxathian is an α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties in preclinical animal models.[1] As a hydrochloride salt, its formulation for in vivo studies requires careful consideration of its physicochemical properties to ensure appropriate solubility, stability, and bioavailability for accurate and reproducible results. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of Benoxathian hydrochloride formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a suitable formulation for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄ClNO₄S | |
| Molecular Weight | 397.92 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Poorly soluble in water. | General knowledge for similar compounds |
| Mechanism of Action | α1-Adrenergic Receptor Antagonist | [1] |
| Preclinical Status | Investigated for antihypertensive effects in animal models (rats and dogs). | [1] |
Table 1: Physicochemical Properties of this compound
Formulation Protocol for In Vivo Studies
Due to the limited publicly available information on a specific formulation for this compound, a generalized protocol for a parenteral formulation of a poorly water-soluble hydrochloride salt is provided below. This protocol is based on common pharmaceutical practices and should be adapted and validated for specific experimental needs.
Materials and Reagents:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Co-solvent (e.g., Propylene glycol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO))
-
pH adjusting agents (e.g., sterile 0.1 N HCl, sterile 0.1 N NaOH)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Laminar flow hood or sterile workspace
-
Vortex mixer
Protocol for Preparation of a 1 mg/mL Intravenous Formulation:
-
Vehicle Preparation: In a sterile beaker within a laminar flow hood, prepare the desired vehicle. A common starting point for a poorly water-soluble compound is a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% Propylene glycol, and 50% Sterile Water for Injection.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For a 10 mL final volume of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Dissolution:
-
Add the weighed this compound to the sterile beaker containing the vehicle.
-
Gently stir the mixture using a sterile magnetic stir bar until the compound is completely dissolved. A vortex mixer can be used to aid dissolution.
-
-
pH Adjustment (if necessary):
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for intravenous injection) using sterile 0.1 N HCl or 0.1 N NaOH. Add the pH adjusting solution dropwise while continuously monitoring the pH.
-
-
Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume (e.g., 10 mL).
-
Sterilization:
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Seal the vial with a sterile stopper and cap.
-
-
Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, date of preparation, and storage conditions. Store the formulation as recommended based on stability studies (typically at 2-8°C, protected from light).
Note: It is crucial to perform a small-scale pilot formulation to assess the solubility and stability of this compound in the chosen vehicle before preparing a large batch. The final formulation should be visually inspected for any precipitation or color change before administration.
Experimental Protocol: Evaluation of Antihypertensive Activity in Rats
This protocol outlines a general procedure to assess the in vivo efficacy of a this compound formulation in a rat model of hypertension.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
-
Animals should be acclimatized for at least one week before the experiment.
Experimental Groups:
-
Group 1: Vehicle control (receiving the formulation vehicle only)
-
Group 2: this compound (e.g., 1 mg/kg, intravenously)
-
Group 3: Positive control (e.g., a known antihypertensive drug like Prazosin)
Procedure:
-
Animal Preparation: Anesthetize the rats (e.g., with an appropriate anesthetic cocktail).
-
Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.
-
Baseline Measurement: Allow the animals to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Drug Administration: Administer the vehicle, this compound formulation, or positive control intravenously via the jugular vein catheter.
-
Post-Dosing Monitoring: Continuously monitor and record MAP and HR for a specified period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Data Presentation
Quantitative data from the in vivo study should be summarized in a clear and structured table for easy comparison between experimental groups.
| Group | Treatment | Dose (mg/kg, i.v.) | N | Baseline MAP (mmHg) | ΔMAP at 30 min (mmHg) | ΔMAP at 60 min (mmHg) |
| 1 | Vehicle | - | 6 | 175 ± 5 | -2 ± 1 | -3 ± 2 |
| 2 | Benoxathian HCl | 1 | 6 | 178 ± 6 | -25 ± 4 | -35 ± 5 |
| 3 | Prazosin | 0.5 | 6 | 173 ± 4 | -30 ± 3 | -40 ± 4 |
Table 2: Example of In Vivo Antihypertensive Effect of this compound in SHR Rats. *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Note: This is example data for illustrative purposes).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of a this compound formulation.
Caption: Workflow for in vivo evaluation of this compound.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as an α1-adrenergic receptor antagonist.
Caption: Benoxathian HCl blocks norepinephrine's vasoconstrictive effects.
References
Application Notes and Protocols: Patch-Clamp Analysis of Ion Channel Modulation by Benoxathian Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxathian hydrochloride is recognized as an α-adrenergic antagonist. While its primary mechanism of action involves blocking α-adrenoceptors, understanding its potential off-target effects on various ion channels is crucial for a comprehensive safety and efficacy profile. Patch-clamp electrophysiology stands as the definitive method for investigating the direct interactions between a compound and ion channels at the molecular level.
These application notes provide a generalized framework and detailed protocols for assessing the modulatory effects of this compound on major classes of voltage-gated ion channels using the patch-clamp technique. Due to the current lack of specific published data on this compound's direct ion channel interactions, the following sections present established protocols that can be adapted for this purpose. The experimental designs are based on standard industry practices for ion channel drug discovery and safety pharmacology.
Data Presentation
Awaiting Experimental Data
Upon completion of the experiments outlined in the protocols below, the following tables should be populated to summarize the quantitative effects of this compound on the studied ion channels.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)
| Cell Line/Neuron Type | Nav Subtype | Parameter | Control | Benoxathian HCl (Concentration) | % Inhibition/Stimulation | IC50/EC50 (µM) |
| e.g., HEK293 | e.g., Nav1.5 | Peak Current (pA) | ||||
| V1/2 of Activation (mV) | ||||||
| V1/2 of Inactivation (mV) |
Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv)
| Cell Line/Neuron Type | Kv Subtype | Parameter | Control | Benoxathian HCl (Concentration) | % Inhibition/Stimulation | IC50/EC50 (µM) |
| e.g., CHO | e.g., hERG (Kv11.1) | Tail Current (pA) | ||||
| V1/2 of Activation (mV) | ||||||
| Deactivation Time Constant (ms) |
Table 3: Effect of this compound on Voltage-Gated Calcium Channels (Cav)
| Cell Line/Neuron Type | Cav Subtype | Parameter | Control | Benoxathian HCl (Concentration) | % Inhibition/Stimulation | IC50/EC50 (µM) |
| e.g., DRG Neurons | e.g., L-type (Cav1.2) | Peak Current (pA) | ||||
| V1/2 of Activation (mV) | ||||||
| V1/2 of Inactivation (mV) |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on voltage-gated sodium, potassium, and calcium channels.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav Currents
1. Cell Preparation:
-
Cell Line: Use a stable cell line expressing the human Nav subtype of interest (e.g., HEK293 cells expressing Nav1.5 for cardiac liability screening).
-
Culture: Culture cells to 50-80% confluency on glass coverslips in appropriate media.
-
Dissociation: Prior to recording, gently dissociate cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize data at >10 kHz and filter at 2-5 kHz.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Kv (hERG) Currents
1. Cell Preparation:
-
Cell Line: Use a stable cell line expressing the human hERG (Kv11.1) channel (e.g., CHO or HEK293 cells).
-
Culture and Dissociation: Follow the same procedure as for Nav recordings.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Pipette Fabrication, Seal Formation, and Whole-Cell Configuration: Follow the same procedure as for Nav recordings.
-
Voltage Protocol (for hERG):
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current.
-
-
Drug Application: Perfuse with this compound solutions as described above.
-
Data Acquisition: Record and filter currents as described for Nav channels.
Protocol 3: Whole-Cell Voltage-Clamp Recording of Cav Currents
1. Cell Preparation:
-
Cell Line/Primary Cells: Use a cell line expressing the Cav subtype of interest (e.g., HEK293 expressing Cav1.2) or primary neurons (e.g., dorsal root ganglion neurons) that endogenously express calcium channels.
-
Culture and Dissociation: Follow standard procedures for the chosen cell type.
2. Solutions:
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Pipette Fabrication, Seal Formation, and Whole-Cell Configuration: Follow the same procedure as for Nav recordings.
-
Voltage Protocol:
-
Hold the cell at -90 mV.
-
Apply depolarizing steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
-
Drug Application: Perfuse with this compound solutions.
-
Data Acquisition: Record and filter currents as described previously.
Visualizations
Signaling Pathways and Experimental Workflows
To visualize the experimental logic and potential signaling interactions, the following diagrams are provided.
Caption: General workflow for patch-clamp analysis of ion channel modulation.
Caption: Hypothesized direct modulation of ion channels by Benoxathian HCl.
Application Notes and Protocols for High-Throughput Screening of Benzoxathiin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxathiin and its derivatives represent a class of sulfur-containing heterocyclic compounds with potential for diverse pharmacological activities. While high-throughput screening (HTS) data for this specific class of compounds is not extensively documented in current literature, their structural similarity to well-studied pharmacophores, such as benzothiazines and phenoxathiins, suggests a promising landscape for discovery. Benzothiazine derivatives, for instance, have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4][5]
These application notes provide a forward-looking guide for researchers initiating HTS campaigns to uncover the therapeutic potential of benzoxathiin derivatives. The following sections detail proposed screening strategies, generalized experimental protocols for relevant assays, and templates for data presentation.
Hypothesized Biological Activities and Screening Strategies
Based on the principle of bioisosterism, where the substitution of one atom or group for another with similar properties can result in similar biological activity, we can hypothesize potential therapeutic areas for benzoxathiin derivatives. The structural relationship to benzothiazines suggests that benzoxathiin libraries may yield hits in assays targeting:
-
Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and modulation of key signaling pathways.
-
Inflammation: Inhibition of inflammatory enzymes (e.g., cyclooxygenases) and cytokine production.
-
Infectious Diseases: Antimicrobial and antifungal activity.
-
Neurodegenerative Diseases: Protection against oxidative stress and neuroinflammation.
A tiered HTS approach is recommended, starting with broad primary screens to identify active compounds ("hits"), followed by more specific secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Data Presentation: Hypothetical Screening Results
Effective data management and clear presentation are crucial in H.T.S. campaigns. The following tables are templates illustrating how quantitative data for a hypothetical library of benzoxathiin derivatives (BXT-001 to BXT-005) could be summarized.
Table 1: Primary Screen - Anticancer Cell Viability
| Compound ID | Concentration (µM) | Cell Line | % Inhibition | Hit (Yes/No) |
| BXT-001 | 10 | A549 (Lung Cancer) | 8.2 | No |
| BXT-002 | 10 | A549 (Lung Cancer) | 65.7 | Yes |
| BXT-003 | 10 | A549 (Lung Cancer) | 12.5 | No |
| BXT-004 | 10 | A549 (Lung Cancer) | 89.1 | Yes |
| BXT-005 | 10 | A549 (Lung Cancer) | 4.9 | No |
Table 2: Dose-Response Analysis of Primary Hits - IC50 Values
| Compound ID | Cell Line | IC50 (µM) |
| BXT-002 | A549 (Lung Cancer) | 7.8 |
| BXT-004 | A549 (Lung Cancer) | 1.2 |
Table 3: Secondary Screen - Kinase Inhibition Assay
| Compound ID | Kinase Target | IC50 (µM) |
| BXT-002 | Kinase A | > 50 |
| BXT-004 | Kinase A | 0.5 |
| BXT-004 | Kinase B | 25.3 |
Experimental Protocols
The following are detailed, generalized protocols for key HTS assays that are relevant for screening benzoxathiin derivatives based on their hypothesized biological activities.
Protocol 1: Cell-Based Cytotoxicity High-Throughput Screening Assay
Objective: To identify benzoxathiin derivatives that inhibit the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Benzoxathiin compound library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in a fresh medium at a density of 5,000 cells/well in 40 µL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates using an automated liquid handler.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to a working concentration (e.g., 40 µM in culture medium).
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plates to achieve a final concentration of 10 µM.
-
Include wells with vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (100% viability) and positive control (0% viability) wells.
-
Calculate the percent inhibition for each compound.
-
Compounds with inhibition above a predefined threshold (e.g., >50%) are considered "hits".
-
Protocol 2: Biochemical Kinase Inhibition High-Throughput Screening Assay
Objective: To identify benzoxathiin derivatives that inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Benzoxathiin compound library (10 mM in DMSO)
-
Positive control (known inhibitor of the target kinase)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of the benzoxathiin compound library from the stock plates to the 384-well assay plates.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution in assay buffer. Add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Prepare a 2X substrate/ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO (0% inhibition) and a no-enzyme control (100% inhibition).
-
Confirmed hits can be further characterized by determining their IC50 values.
-
Protocol 3: Anti-Inflammatory High-Throughput Screening Assay (COX-2 Inhibition)
Objective: To identify benzoxathiin derivatives that inhibit the activity of cyclooxygenase-2 (COX-2).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX Inhibitor Screening Assay Kit
-
Assay buffer
-
384-well clear plates
-
Benzoxathiin compound library (10 mM in DMSO)
-
Positive control (e.g., Celecoxib)
-
Automated liquid handling system
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all kit components according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add 1 µL of test compounds, positive control, or DMSO to the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 10 µL of diluted COX-2 enzyme to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubate for 5 minutes at 37°C.
-
-
Detection:
-
Add 50 µL of the colorimetric substrate solution.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength specified in the kit protocol (e.g., 450 nm).
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for the confirmed hits.
-
Mandatory Visualizations
Caption: A generalized workflow for a high-throughput screening campaign for benzoxathiin derivatives.
Caption: A hypothetical PI3K/AKT/mTOR signaling pathway targeted by a benzoxathiin inhibitor.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comprehensive Research Plan for the Investigation of Benoxathian Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed research plan for the investigation of Benoxathian hydrochloride, a potent and selective α1-adrenergic receptor antagonist. The following application notes and protocols are designed to guide researchers in characterizing the pharmacological profile of this compound, from in vitro binding and functional assays to in vivo models of physiological activity.
Introduction
This compound has been identified as a selective antagonist of α1-adrenoceptors.[1][2] These receptors are critical components of the sympathetic nervous system, playing a significant role in smooth muscle contraction, particularly in blood vessels and the prostate.[3][4] Antagonists of these receptors are clinically used in the management of hypertension and benign prostatic hyperplasia (BPH).[3][5] This research plan outlines a systematic approach to fully characterize the affinity, selectivity, and functional effects of this compound, providing a foundation for its potential therapeutic applications.
Quantitative Data Summary
A summary of the reported binding affinity of Benoxathian for human α1-adrenoceptor subtypes is presented below. This data provides a quantitative basis for its selectivity profile.
| Adrenoceptor Subtype | -log(Ki) (pKi) | Number of Experiments (n) |
| Human α1A | 9.08 ± 0.05 | 6 |
| Human α1B | Not Reported | - |
| Human α1D | Not Reported | - |
| Data extracted from a study by Yat-Wa Cheung et al. (2020).[2] |
Signaling Pathway
This compound, as an α1-adrenergic receptor antagonist, is expected to inhibit the canonical Gq protein-coupled signaling pathway initiated by endogenous agonists like norepinephrine. The diagram below illustrates this mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing α1-adrenergic receptor antagonists and can be applied to the investigation of this compound.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the three human α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]-Prazosin (radioligand).
-
This compound.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Workflow:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding), phentolamine (10 µM final concentration for non-specific binding), or this compound at various concentrations.
-
25 µL of [³H]-Prazosin (at a concentration near its Kd).
-
50 µL of cell membrane preparation (10-50 µg protein).
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression of the competition binding data.
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell line stably expressing one of the human α1-adrenoceptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Phenylephrine (B352888) or other suitable α1-agonist.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence plate reader with an injection system.
Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Procedure:
-
Seed cells expressing the α1-adrenoceptor subtype of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Inject a fixed concentration of an α1-agonist (e.g., phenylephrine) into the wells and continue to monitor fluorescence intensity.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀.
Protocol 3: In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Anesthetic (e.g., isoflurane, urethane).
-
Pressure transducer and data acquisition system.
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Phenylephrine.
-
This compound.
-
Vehicle solution.
Workflow:
Caption: Workflow for in vivo blood pressure measurement.
Procedure:
-
Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).
-
Administer an intravenous bolus of phenylephrine to elicit a pressor response, which serves as a positive control.
-
After the blood pressure returns to baseline, administer a single intravenous dose of this compound or its vehicle.
-
At various time points after the administration of this compound, repeat the phenylephrine challenge.
-
Quantify the inhibitory effect of this compound on the phenylephrine-induced increase in MAP. This will allow for the determination of the potency and duration of action of the compound in vivo.
Conclusion
This research plan provides a robust framework for the comprehensive investigation of this compound. By systematically determining its binding affinity, functional antagonism, and in vivo efficacy, researchers can gain a thorough understanding of its pharmacological profile. The data generated from these studies will be crucial for assessing its potential as a therapeutic agent for conditions such as hypertension and benign prostatic hyperplasia.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Models of Myocardial Infarction for Benoxathian Hydrochloride Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, results from prolonged ischemia and subsequent reperfusion injury to the myocardium. The sympathetic nervous system, through the action of catecholamines on adrenergic receptors, plays a pivotal role in the pathophysiology of MI and the subsequent cardiac remodeling. Alpha-1 adrenergic receptors (α1-ARs), particularly the α1A subtype, are expressed in the myocardium and are implicated in critical cellular processes such as cell survival, hypertrophy, and contractility.[1][2] While chronic activation of the sympathetic nervous system is generally considered detrimental, emerging evidence suggests a protective role for the α1A-adrenergic receptor subtype in the heart.[1][3]
Benoxathian hydrochloride is a selective antagonist of the α1A-adrenergic receptor. While its direct effects on myocardial infarction have not been extensively studied, its specific mechanism of action presents a valuable tool for elucidating the precise role of α1A-AR signaling in the context of ischemic injury and post-infarction remodeling. These application notes provide a detailed framework for utilizing in vivo models of myocardial infarction to investigate the therapeutic potential of this compound.
Rationale for Investigating this compound in Myocardial Infarction
The role of α1-adrenergic receptors in the heart is complex. Non-selective blockade of α1-ARs has been associated with adverse cardiovascular events, suggesting a potentially protective function for some subtypes.[1][3] Studies using genetic and pharmacological approaches have indicated that activation of the α1A-AR subtype, in particular, may be cardioprotective by promoting cardiomyocyte survival and adaptive hypertrophy, and by inducing ischemic preconditioning.[2][4] The α1A-AR subtype has been shown to mediate its protective effects through the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is crucial for myocyte survival.[1][5]
By selectively blocking the α1A-adrenergic receptor, this compound allows for the specific investigation of this receptor's contribution to the pathophysiology of myocardial infarction. Such studies can help to determine whether α1A-AR antagonism exacerbates or mitigates ischemic injury, providing crucial insights into the therapeutic potential of targeting this receptor.
Recommended In Vivo Models of Myocardial Infarction
The most widely used and well-characterized in vivo model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rodents, typically mice or rats. This model can be adapted to study both permanent ischemia and ischemia-reperfusion (I/R) injury.
Permanent Ligation Model of Myocardial Infarction
This model mimics the clinical scenario of a non-reperfused myocardial infarction. It is induced by permanently ligating the LAD artery, leading to a defined area of necrosis and subsequent cardiac remodeling.
Ischemia-Reperfusion (I/R) Model of Myocardial Infarction
This model is more clinically relevant to the majority of MI patients who undergo reperfusion therapy. It involves temporary ligation of the LAD artery followed by the release of the ligature to allow for reperfusion of the ischemic tissue. This model allows for the study of reperfusion-induced injury, a critical component of the overall damage in MI.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted based on institutional guidelines and specific experimental goals.
Surgical Protocol for LAD Ligation (Ischemia-Reperfusion Model)
-
Animal Preparation:
-
Adult male C57BL/6 mice (8-12 weeks old) are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
The mice are intubated and mechanically ventilated.
-
The surgical area is shaved and disinfected.
-
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened, and the LAD artery is identified.
-
A slipknot is tied around the LAD artery using a suture.
-
Ischemia is confirmed by the visible paling of the myocardium.
-
For the I/R model, the ligature is released after a defined period of ischemia (e.g., 30-60 minutes).
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals closely for the first 24 hours.
-
This compound Administration
Due to the lack of specific pharmacokinetic data for this compound in the context of MI, a pilot dose-response study is recommended. Based on studies with other α1-AR antagonists like prazosin (B1663645), a starting dose can be estimated.
-
Route of Administration: Intraperitoneal (IP) or oral gavage.
-
Dosage: A suggested starting dose, extrapolated from studies on prazosin in mouse models of cardiac injury, is in the range of 1-10 mg/kg.[6]
-
Treatment Regimen:
-
Acute Treatment: A single dose administered shortly before or at the onset of reperfusion.
-
Chronic Treatment: Daily administration starting from day 1 post-MI for a period of 1 to 4 weeks to assess effects on cardiac remodeling.
-
Data Presentation: Quantitative Endpoints
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
| Parameter | Sham | MI + Vehicle | MI + Benoxathian (Low Dose) | MI + Benoxathian (High Dose) |
| Infarct Size (% of Area at Risk) | ||||
| Ejection Fraction (%) | ||||
| Fractional Shortening (%) | ||||
| Left Ventricular Internal Diameter at end-diastole (LVIDd; mm) | ||||
| Left Ventricular Internal Diameter at end-systole (LVIDs; mm) | ||||
| Cardiac Troponin I (ng/mL) | ||||
| Brain Natriuretic Peptide (BNP) (pg/mL) | ||||
| Apoptosis Rate (TUNEL positive nuclei, %) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in a mouse model of myocardial ischemia-reperfusion injury.
Signaling Pathway of α1A-Adrenergic Receptor in Cardiomyocytes
Caption: Proposed signaling pathway of the α1A-adrenergic receptor in cardiomyocytes during myocardial ischemia-reperfusion and the point of intervention for this compound.
Conclusion
The use of in vivo models of myocardial infarction is indispensable for the pre-clinical evaluation of novel therapeutic agents. While the precise role of α1A-adrenergic receptor antagonism in the context of MI remains to be fully elucidated, this compound provides a selective tool to dissect this pathway. The protocols and frameworks provided herein offer a comprehensive guide for researchers to design and execute rigorous studies to investigate the potential of this compound in the treatment of myocardial infarction. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for generating reproducible and translatable findings.
References
- 1. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1-Adrenergic Receptors in Heart Failure: The Adaptive Arm of the Cardiac Response to Chronic Catecholamine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Prazosin protects myocardial cells against anoxia-reoxygenation injury via the extracellular signal-regulated kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anti-Arrhythmic Potential of Novel Compounds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac arrhythmia, a condition characterized by irregular heart rhythms, is a significant cause of morbidity and mortality worldwide. The development of novel anti-arrhythmic drugs is a critical area of pharmaceutical research. This document provides a comprehensive set of protocols for the preclinical assessment of the anti-arrhythmic potential of novel chemical entities. The described methodologies cover a tiered screening approach, from initial in vitro ion channel profiling to in vivo models of arrhythmia, enabling a thorough evaluation of a compound's efficacy and pro-arrhythmic risk.
The protocols are designed to be detailed and reproducible, providing researchers with the necessary information to conduct these assays. Data presentation is standardized into tables for clear comparison of results. Furthermore, experimental workflows and relevant signaling pathways are visualized using diagrams to enhance understanding.
Preclinical Assessment Workflow
A systematic approach is crucial for the efficient and effective evaluation of a novel compound's anti-arrhythmic properties. The following workflow outlines a typical screening cascade, progressing from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
Caption: A typical preclinical workflow for assessing anti-arrhythmic compounds.
Data Presentation: Comparative Efficacy of Anti-Arrhythmic Drugs
The following tables summarize key quantitative data for representative anti-arrhythmic drugs from different Vaughan Williams classes. This data serves as a benchmark for evaluating novel compounds.
Table 1: In Vitro Ion Channel Activity
| Drug Class | Compound | Target Ion Channel | IC50 | Reference |
| Class I (Sodium Channel Blockers) | ||||
| Class Ia | Quinidine | Nav1.5 | 28.9 ± 2.2 µM | [1] |
| Class Ib | Mexiletine | Nav1.5 | 47.0 ± 5.4 µM | [1] |
| Class Ic | Flecainide | Nav1.5 | 5.5 ± 0.8 µM | [1] |
| Class III (Potassium Channel Blockers) | ||||
| Dofetilide | hERG (IKr) | 17.9 ± 1.2 nM | [2] | |
| Sotalol (B1662669) | hERG (IKr) | - | ||
| Amiodarone (B1667116) | hERG (IKr) | - | ||
| MK-499 | hERG (IKr) | 123 ± 12 nM | [3] | |
| E-4031 | hERG (IKr) | 588 nM | [4] | |
| Cavutilide (B10827136) | hERG (IKr) | 12.8 nM | [5] |
Table 2: Electrophysiological Effects in Preclinical Models
| Drug Class | Compound | Model | Parameter | Effect | Reference |
| Class I | Flecainide | Conscious Telemetered Rats | PR Interval | Increased by ~181% | [6] |
| QRS Interval | Increased by ~94% | [6] | |||
| Class III | Amiodarone | Canine Purkinje Fibers | Action Potential Duration (APD) | Shortened from 337.6 ms (B15284909) to 308.3 ms | [7] |
| Canine Ventricular Muscle | Action Potential Duration (APD) | Lengthened from 227.8 ms to 262.3 ms | [7] | ||
| Sotalol | Rabbit Isolated Heart | QT Interval | Mean increase of 41-61 ms | [8] | |
| Torsades de Pointes (TdP) | Induced in 6 of 13 hearts in hypokalemia | [8] |
Experimental Protocols
In Vitro Assay: Whole-Cell Patch Clamp on Isolated Cardiomyocytes
This protocol is for recording ion channel currents and action potentials from isolated cardiac myocytes to determine a compound's effect on cellular electrophysiology.
Materials:
-
Isolated cardiomyocytes (e.g., from adult rat or guinea pig ventricles)
-
External (bath) solution (e.g., Tyrode's solution)
-
Internal (pipette) solution
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Microforge
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to adhere to glass coverslips in a recording chamber.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the pipette tip using a microforge.
-
Recording:
-
Mount the coverslip with adherent myocytes onto the microscope stage and perfuse with external solution.
-
Fill a patch pipette with the appropriate internal solution and mount it on the micromanipulator.
-
Under visual guidance, carefully approach a single myocyte with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp mode: Clamp the cell at a holding potential (e.g., -80 mV) and apply specific voltage protocols to elicit and record individual ion currents (e.g., I_Na, I_Ca, I_Kr).
-
Current-clamp mode: Inject current to elicit and record action potentials.
-
-
Data Analysis: Analyze the recorded currents and action potentials to determine the compound's effects on parameters such as peak current amplitude, channel kinetics, action potential duration (APD), and resting membrane potential.
Ex Vivo Model: Langendorff Isolated Perfused Heart
This protocol describes the retrograde perfusion of an isolated mammalian heart to assess a compound's effects on global cardiac electrophysiology and its pro-arrhythmic potential.[9][10][11][12][13]
Materials:
-
Male New Zealand White rabbits (or other suitable species)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments
-
ECG and monophasic action potential (MAP) recording equipment
Procedure:
-
Animal Preparation: Anesthetize the rabbit and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it with the appropriate size cannula connected to the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure.
-
Instrumentation: Place ECG electrodes and MAP catheters on the epicardial surface of the ventricles.
-
Stabilization: Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).
-
Drug Administration: Introduce the test compound into the perfusate at desired concentrations.
-
Arrhythmia Induction (Optional): Induce arrhythmias by programmed electrical stimulation or by administering arrhythmogenic agents.
-
Data Acquisition and Analysis: Continuously record ECG and MAPs. Analyze parameters such as heart rate, PR interval, QRS duration, QT interval, APD, and the incidence and duration of arrhythmias.
In Vivo Model: Aconitine-Induced Arrhythmia in Rats
This model is used to evaluate the efficacy of a compound in preventing or terminating chemically-induced ventricular arrhythmias.[14][15]
Materials:
-
Male Wistar rats
-
Aconitine
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
ECG recording system
-
Infusion pump
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Instrumentation: Insert subcutaneous needle electrodes for ECG recording (Lead II). Cannulate the jugular vein for drug and aconitine infusion.
-
Stabilization: Allow the animal to stabilize and record a baseline ECG.
-
Drug Administration: Administer the test compound or vehicle intravenously or intraperitoneally.
-
Arrhythmia Induction: After a predetermined pretreatment time, infuse a solution of aconitine intravenously at a constant rate.
-
Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Analysis: Determine the dose of aconitine required to induce arrhythmias and the time to onset of different arrhythmia types. Calculate the protective effect of the test compound against aconitine-induced arrhythmias.
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the primary molecular targets and signaling pathways of Class I and Class III anti-arrhythmic drugs.
Caption: Mechanism of action of Class I anti-arrhythmic drugs.
Caption: Mechanism of action of Class III anti-arrhythmic drugs.[16][17]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential Electrophysiologic Effects of Chronically Administered Amiodarone on Canine Purkinje Fibers versus Ventricular Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block [pubmed.ncbi.nlm.nih.gov]
- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
- 12. adinstruments.com [adinstruments.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 17. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzoxazin-4-ones
Disclaimer: The synthesis of "Benoxathian hydrochloride" did not yield specific established chemical data. Based on the provided context of drug development and chemical synthesis, this guide will focus on a structurally related and well-documented class of compounds: 1,3-Benzoxazin-4-ones . The principles and troubleshooting guidance provided herein are often applicable to the synthesis of related heterocyclic compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-benzoxazin-4-ones, with a focus on improving reaction yields.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 1,3-benzoxazin-4-ones, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Low or no yield of the desired 1,3-benzoxazin-4-one when using anthranilic acid and an acyl chloride.
A1: This is a frequent issue often related to incomplete reaction or side reactions.
-
Probable Cause 1: Formation of N-acylanthranilic acid as the main product. The reaction may have stopped at the intermediate stage where the amino group of anthranilic acid is acylated, but the subsequent cyclization to form the benzoxazinone (B8607429) ring has not occurred.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure the use of at least two equivalents of the acyl chloride. The first equivalent acylates the amino group, while the second is often necessary to activate the carboxylic acid for cyclization, typically by forming a mixed anhydride (B1165640).[1][2]
-
Reaction Conditions: The reaction is commonly performed in pyridine (B92270), which acts as a base to neutralize the generated HCl and as a catalyst.[1] Ensure the pyridine is anhydrous, as water can hydrolyze the intermediates.
-
Cyclizing Agent: If using one equivalent of acyl chloride to form the N-acylanthranilic acid, a separate cyclizing agent is required for the next step. Acetic anhydride is a common choice for this purpose.[2]
-
-
-
Probable Cause 2: Hydrolysis of intermediates or product. The presence of water in the reaction mixture can lead to the hydrolysis of the acyl chloride, mixed anhydride intermediate, or the final benzoxazinone product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use dry solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Q2: The formation of a dihydro-1,3-benzoxazin-4-one intermediate is observed, leading to a mixture of products.
A2: This is particularly common when using orthoesters as reagents. The reaction can sometimes stall after the initial cyclization but before the final elimination step.
-
Probable Cause: The stability of the dihydro intermediate can be influenced by the electronic properties of the substituents on the anthranilic acid ring.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often promote the elimination of alcohol from the dihydro intermediate to yield the desired benzoxazinone. For instance, reacting anthranilic acid with triethyl orthobenzoate for 48 hours under thermal conditions favors the formation of the final product, whereas a 24-hour reaction time may yield the dihydro intermediate.[3]
-
Substituent Effects: Be aware that electron-withdrawing groups on the anthranilic acid ring tend to favor the formation of the more stable dihydro intermediate. Conversely, electron-donating groups generally facilitate the final elimination to the benzoxazinone.[3]
-
-
Q3: The reaction is sluggish or does not proceed to completion when using N-acylanthranilic acid as the starting material.
A3: The cyclodehydration of N-acylanthranilic acids requires specific activating agents to facilitate the ring closure.
-
Probable Cause: Insufficient activation of the carboxylic acid group for intramolecular nucleophilic attack by the amide oxygen.
-
Troubleshooting Steps:
-
Choice of Cyclizing Agent: Acetic anhydride is a widely used and effective cyclizing agent for N-acylanthranilic acids.[2] Other reagents like cyanuric chloride in the presence of a base (e.g., triethylamine) can also be highly effective, often under milder conditions.[4][5]
-
Solvent-Free Conditions: For some substrates, heating the N-acylanthranilic acid mixed with silica (B1680970) gel or bentonite (B74815) in the absence of a solvent can lead to high yields in a short reaction time.[6]
-
-
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones using different methods.
Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Acyl Chlorides using Cyanuric Chloride/DMF [4]
| Entry | R-Group of Acyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitrophenyl | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 86 | 202-204 |
| 2 | 4-Bromophenyl | 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 89 | 184-185 |
| 3 | N-Phthaloylmethyl | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 82 | 261-263 |
| 4 | Diphenylamino | 2-(diphenylamino)-4H-3,1-benzoxazin-4-one | 83 | 167-168 |
Table 2: Solvent-Free Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acylanthranilic Acids [6]
| Entry | R-Group of N-Acylanthranilic Acid | Catalyst | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Bentonite | 95 | 122-123 |
| 2 | 4-Chlorophenyl | Bentonite | 92 | 175-176 |
| 3 | 4-Methylphenyl | Bentonite | 94 | 119-120 |
| 4 | 4-Methoxyphenyl | Bentonite | 93 | 145-146 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [1]
-
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Benzoyl chloride (2 mole equivalents)
-
Anhydrous pyridine (solvent)
-
Ice-water bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
Dissolve anthranilic acid in anhydrous pyridine in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.
-
Protocol 2: Cyclization of N-Acylanthranilic Acid using Acetic Anhydride [7]
-
Materials:
-
N-acylanthranilic acid (e.g., N-acetylanthranilic acid) (1 mole equivalent)
-
Acetic anhydride (excess, acts as both reagent and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
Place the N-acylanthranilic acid in the round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 130-140 °C) for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
Benoxathian hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benoxathian (B1196792) Hydrochloride. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Benoxathian Hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective α1-adrenoceptor antagonist.[1][2][3] Its mechanism of action involves blocking the α1-adrenergic receptors, which are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[4] This blockade inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.[1][4][5]
Q2: What are the known solubility properties of this compound?
This compound is a solid, white to off-white powder.[1] It is highly soluble in DMSO (up to 250 mg/mL), but its aqueous solubility is not well-documented in publicly available literature.[1][2] As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at a lower pH.
Q3: Why am I having trouble dissolving this compound in aqueous buffers like PBS?
Difficulties in dissolving this compound in neutral aqueous buffers like PBS (pH 7.4) are common for hydrochloride salts of poorly soluble compounds. This can be due to several factors:
-
pH of the solution: At neutral or alkaline pH, the hydrochloride salt may convert to its less soluble free base form, leading to precipitation.
-
Common ion effect: The presence of chloride ions in the buffer can suppress the dissolution of the hydrochloride salt.[6]
-
Low intrinsic aqueous solubility: The free base form of the molecule may have inherently low water solubility.
Q4: Can I heat or sonicate my solution to aid dissolution?
Yes, gentle heating (e.g., to 37°C) and sonication can be used to help dissolve this compound.[1] However, be cautious with heating, as excessive temperatures may degrade the compound. Always start with gentle warming and short bursts of sonication.
Troubleshooting Guide for Aqueous Solubility Issues
Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
This is a common issue. The following troubleshooting workflow can help you achieve a clear solution.
Problem: My this compound solution is cloudy or a precipitate forms over time.
Cloudiness or precipitation after initial dissolution can indicate a few issues:
-
Supersaturation: The initial concentration may be above the equilibrium solubility in your specific buffer, leading to precipitation over time.
-
pH Instability: The pH of your solution may be shifting, causing the compound to fall out of solution.
-
Degradation: While less common for short-term storage, degradation can occur. It is always recommended to use freshly prepared solutions.
Quantitative Solubility Data
Quantitative aqueous solubility data for this compound is limited in the public domain. However, solubility in various solvent systems has been reported and is summarized below. Researchers should determine the empirical solubility in their specific aqueous buffer system.
| Solvent System | Solubility | Molar Concentration (mM) | Notes |
| In Vitro Solvents | |||
| DMSO | ≥ 250 mg/mL | ≥ 628.27 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility, so use a fresh aliquot.[1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 5.23 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.23 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.23 mM | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is recommended for preparing this compound in an aqueous solution for in vitro cell-based assays where a small amount of acid is tolerable.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add a small volume of sterile, high-purity water (e.g., Milli-Q) that has been acidified to pH 2-4 with dilute HCl.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Buffering: Slowly add your concentrated buffer components (e.g., phosphate, saline) to the solution while gently stirring.
-
Final pH and Volume Adjustment: Carefully adjust the pH to the desired final value using dilute NaOH. Caution: As you approach neutral pH, be vigilant for any signs of precipitation. If cloudiness appears, you have exceeded the solubility at that pH. Bring the solution to the final desired volume with sterile water.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This is the most straightforward method for preparing a stock solution that can then be diluted into your aqueous experimental medium.
-
Weighing: Accurately weigh the this compound powder and place it in a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound acts as an antagonist at the α1-adrenergic receptor. The canonical signaling pathway that is blocked by this antagonism is depicted below.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 3. benchchem.com [benchchem.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benoxathian Hydrochloride Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor in vivo bioavailability of Benoxathian hydrochloride.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
Issue 1: Consistently low Cmax and AUC values in preclinical pharmacokinetic (PK) studies despite dose escalation.
-
Question: We are observing very low and dose-disproportionate plasma concentrations of this compound in our rat PK studies. What is the likely cause and how can we address this?
-
Answer: This observation strongly suggests that the oral bioavailability of this compound is limited by its poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. When the dissolution rate is the rate-limiting step, increasing the dose does not lead to a proportional increase in absorption and systemic exposure.[1][2]
Recommended Actions:
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[3] Reducing the particle size of the active pharmaceutical ingredient (API) can significantly enhance its dissolution.
-
Micronization: This technique reduces particle size to the micron range and can be a cost-effective first step.[3][4]
-
Nanonization: Creating a nanosuspension, where the drug particles are in the nanometer range, dramatically increases the surface area and saturation solubility.[4][5] This can be achieved through methods like media milling or high-pressure homogenization.
-
-
Formulation in Lipid-Based Systems: Lipid-based formulations can improve the bioavailability of hydrophobic drugs by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[7] This increases the surface area for drug release and absorption.
-
-
Issue 2: High inter-individual variability in plasma concentration profiles in animal studies.
-
Question: Our in vivo studies with a simple suspension of this compound show significant variability in drug absorption between subjects. What could be causing this and how can we achieve more consistent results?
-
Answer: High variability is often linked to the erratic absorption of poorly soluble drugs. Factors such as differences in gastric pH, GI motility, and the presence of food can have a pronounced effect on the dissolution and absorption of the drug from a simple suspension.
Recommended Actions:
-
Develop an Amorphous Solid Dispersion (ASD): By dispersing this compound in a hydrophilic polymer matrix in its amorphous state, you can achieve a higher apparent solubility and dissolution rate compared to its crystalline form.[9][10] This can lead to more consistent absorption.
-
Utilize Lipid-Based Formulations: Formulations like SEDDS or Solid Lipid Nanoparticles (SLNs) can reduce the impact of physiological variables.[6][11] They present the drug in a solubilized form, making its absorption less dependent on GI conditions.[7]
-
Issue 3: In vitro dissolution shows improvement with a new formulation, but in vivo bioavailability remains low.
-
Question: We developed a micronized formulation of this compound that shows a faster dissolution rate in vitro. However, our latest rabbit PK study did not show a significant improvement in AUC. What could be the reason for this discrepancy?
-
Answer: This scenario suggests that factors other than dissolution might be limiting the oral bioavailability of this compound. These can include poor membrane permeability or significant first-pass metabolism.[12]
Recommended Actions:
-
Investigate Permeability: Conduct in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to classify the permeability of this compound. If permeability is low (a Biopharmaceutics Classification System - BCS Class IV candidate), formulation strategies should also aim to enhance permeation.[13]
-
Incorporate Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium.[12]
-
Consider Lipid-Based Systems: Some lipid-based formulations, particularly those containing certain surfactants and lipids, can enhance permeability and inhibit efflux transporters, thereby improving overall absorption.[7][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when formulating a poorly soluble compound like this compound for oral delivery?
A1: The initial steps should focus on characterizing the physicochemical properties of this compound to understand the root cause of its poor bioavailability.
-
Solubility Determination: Assess its solubility in various aqueous media (pH 1.2, 4.5, 6.8) and in pharmaceutically acceptable oils, surfactants, and co-solvents. This will help in selecting a suitable formulation strategy.
-
Permeability Assessment: Use in silico models or in vitro methods like the Caco-2 permeability assay to get an early indication of its membrane permeability.
-
Solid-State Characterization: Analyze the crystalline structure and thermal properties (e.g., using DSC, TGA, XRD) to understand its physical stability.
Based on this profile, you can decide on an appropriate formulation approach, such as particle size reduction, lipid-based systems, or solid dispersions.[1][2]
Q2: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound?
A2: SLNs are a promising approach for enhancing the bioavailability of poorly soluble drugs.[6] Their key advantages include:
-
Enhanced Bioavailability: The small particle size leads to a larger surface area for dissolution and absorption.[6]
-
Controlled Release: The solid lipid matrix can be tailored to provide sustained release of the encapsulated drug.
-
Improved Stability: The solid matrix protects the encapsulated drug from chemical degradation.
-
Good Biocompatibility: They are generally formulated with physiologically tolerated lipids.[8]
-
Potential for Targeted Delivery: The surface of SLNs can be modified to target specific tissues or cells.
Q3: How do I select the components for a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A3: The selection of excipients for a SEDDS is critical for its performance. The process involves:
-
Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents.
-
Excipient Selection:
-
Oil Phase: Choose an oil that shows high solubilization capacity for the drug.
-
Surfactant: Select a surfactant that promotes the formation of a fine emulsion upon dilution. The Hydrophile-Lipophile Balance (HLB) value is an important consideration.
-
Co-solvent: A co-solvent may be needed to aid in dissolving the drug in the lipid base or to improve the emulsification process.
-
-
Constructing Ternary Phase Diagrams: These diagrams are used to identify the optimal ratios of oil, surfactant, and co-solvent that will form a stable and efficient self-emulsifying system.
-
Characterization: The resulting SEDDS should be characterized for its self-emulsification time, droplet size distribution, and in vitro drug release profile.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
Procedure:
-
Preparation of Pre-suspension:
-
Dissolve the stabilizer in purified water to create a stabilizer solution.
-
Disperse a pre-weighed amount of this compound in the stabilizer solution.
-
Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to form a coarse pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Perform homogenization for 20-30 cycles at a pressure of 1500 bar.
-
Collect samples at intervals to monitor particle size reduction.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle) in a relevant dissolution medium (e.g., simulated gastric fluid).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-solvent (e.g., Transcutol P)
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to a known volume of the excipient, followed by shaking and equilibration.
-
-
Formulation Development:
-
Based on solubility data, select the most suitable oil, surfactant, and co-solvent.
-
Prepare different formulations by mixing the selected excipients in varying ratios.
-
Add the required amount of this compound to the excipient mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of purified water in a beaker with gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Drug Release: Evaluate the drug release from the SEDDS using a dialysis bag method or a USP dissolution apparatus.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 |
| Micronized Suspension | 320 ± 60 | 2.5 ± 0.8 | 2150 ± 450 | 219 |
| Nanosuspension | 850 ± 120 | 1.5 ± 0.5 | 6500 ± 980 | 663 |
| SEDDS Formulation | 1100 ± 180 | 1.0 ± 0.5 | 8900 ± 1100 | 908 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy based on the Biopharmaceutics Classification System (BCS).
Mechanism of Absorption for a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: Diagram illustrating the mechanism by which a SEDDS improves the oral absorption of a hydrophobic drug like this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Optimizing dosage and administration of Benoxathian hydrochloride
Technical Support Center: Benoxathian Hydrochloride
Disclaimer: "this compound" appears to be a hypothetical compound. The following technical support guide is a generalized template designed for researchers, scientists, and drug development professionals working with novel hydrochloride-based chemical entities. The data, protocols, and pathways are illustrative and should be adapted based on the specific properties of the actual compound under investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the preclinical development of new chemical entities (NCEs).
1. Compound Solubility & Formulation
-
Q: My this compound is poorly soluble in aqueous solutions for in vitro assays. What can I do?
-
A: Low aqueous solubility is a common hurdle. First, confirm the compound's purity. Impurities can significantly alter solubility. Next, attempt solubilization in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before making the final dilution in your aqueous buffer or media. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your assay. If solubility remains an issue, consider pH adjustment (for compounds with ionizable groups) or the use of solubilizing agents (e.g., cyclodextrins), but validate that these agents do not interfere with your experiment.
-
-
Q: I'm observing precipitation of the compound in my cell culture medium over time. How can I troubleshoot this?
-
A: This often indicates that the compound's concentration exceeds its thermodynamic solubility in the complex biological medium. You can try lowering the dosing concentration. Alternatively, if the experimental design permits, reduce the incubation time. Another strategy is to prepare a more concentrated stock solution in a suitable solvent and use a smaller volume to achieve the final concentration, minimizing the introduction of the organic solvent.[1] Always visually inspect your wells for precipitation before and after the experiment.
-
2. In Vitro Experimentation
-
Q: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the potential causes?
-
A: High variability can stem from several sources:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use low-retention tips.
-
Cell Plating Inconsistency: Uneven cell density across the plate can lead to variable results. Ensure thorough cell suspension mixing before plating.
-
Compound Instability: The compound may be unstable in the assay medium. Assess its stability over the experiment's duration using methods like HPLC.
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution before further dilution.
-
Off-Target Effects: At high concentrations, some compounds exhibit off-target effects that can confound the dose-response relationship.[1] It is crucial to find the lowest concentration that produces the desired effect without causing undue stress to the cells.[1]
-
-
-
Q: I am seeing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How do I decouple these?
-
A: This is a common challenge in drug discovery. First, determine the cytotoxicity profile (e.g., using an LDH or Annexin V assay) in parallel with your functional assay. This allows you to define a concentration window where the compound is active but not broadly cytotoxic. If the windows overlap significantly, the desired effect may be intrinsically linked to a cytotoxic pathway. Consider using shorter time points for your functional assay to see if the desired effect precedes the onset of cell death.
-
3. In Vivo Administration & Dosing
-
Q: What is the best way to formulate this compound for animal studies?
-
A: The formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal). For oral gavage, an aqueous suspension or solution is common. Vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose are often used to create uniform suspensions. For intravenous administration, the compound must be fully solubilized, often requiring co-solvents or cyclodextrins. It is critical that the chosen vehicle is non-toxic and does not affect the compound's absorption or the study's outcome.[2]
-
-
Q: My in vivo results are not consistent with my in vitro data. What should I investigate?
-
A: The disconnect between in vitro and in vivo results is a major challenge in drug development.[3][4] Key factors to investigate include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target tissue. Conduct a PK study to measure parameters like Cmax, Tmax, and bioavailability.
-
Target Engagement: Confirm that the drug is reaching its intended biological target in the animal model.
-
Metabolism: The compound may be converted into inactive or even toxic metabolites in vivo.
-
Animal Model Relevance: The chosen animal model may not accurately reflect the human disease state.
-
-
Data Presentation Tables
Clear data presentation is essential for interpreting experimental results.
Table 1: Example In Vitro Dose-Response Data
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.1 | 0.8 |
| 0.1 | 15.4 | 2.3 |
| 1 | 48.9 | 4.1 |
| 10 | 85.2 | 3.5 |
| 100 | 98.6 | 1.9 |
Table 2: Example In Vivo Pharmacokinetic Parameters
| Parameter | Route: Oral (PO) | Route: Intravenous (IV) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (hr) | 1.5 | 0.1 |
| AUC (ng*hr/mL) | 2100 | 1850 |
| Bioavailability (%) | 56.8 | N/A |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a method for assessing the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions of the desired final concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations: Workflows and Pathways
Caption: Preclinical Development Workflow for a New Chemical Entity.
Caption: Hypothetical Signaling Pathway (e.g., MAPK/ERK) Modulated by Benoxathian HCl.
References
Technical Support Center: Benoxathian Hydrochloride (Benzathine Penicillin G)
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Benoxathian hydrochloride, commonly known as Benzathine penicillin G. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected side effects and experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected efficacy of my Benzathine penicillin G in my bacterial culture. What could be the cause?
A: There are several potential reasons for reduced efficacy:
-
Bacterial Resistance: The bacterial strain you are using may have developed resistance to penicillin. Benzathine penicillin G is not effective against penicillinase-producing bacteria or organisms with altered penicillin-binding proteins (PBPs).[1][2]
-
Compound Instability: Penicillins are known to be relatively unstable.[3] Improper storage or prolonged exposure to suboptimal conditions (e.g., non-ideal pH, temperature) can lead to degradation of the compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[4]
-
Incorrect Preparation: Due to its low solubility, ensuring the compound is properly dissolved and homogenously distributed in your media is critical.[1] Issues with dissolution can lead to a lower effective concentration.
Q2: My experimental results with Benzathine penicillin G are inconsistent between batches. Why might this be happening?
A: Batch-to-batch variability can be attributed to the physical characteristics of the compound.
-
Particle Size and Aggregation: Studies have shown that some batches of Benzathine penicillin G may contain aggregated particles.[5]
-
Crystal Morphology: Different brands or batches may have varying crystal shapes (e.g., 'needle-like' vs. 'plate-like').[5] These physical differences can affect the dissolution rate and bioavailability of the compound in your experiments, leading to inconsistent results. It is recommended to characterize the particle size and morphology if you observe significant variability.
Q3: I am using Benzathine penicillin G in my mammalian cell culture as a prophylactic antibiotic, and I'm seeing unexpected changes in my cells. Is this related to the compound?
A: Yes, it is highly likely. While used to prevent bacterial contamination, penicillin can have off-target effects on eukaryotic cells.
-
Altered Gene Expression: The use of penicillin-streptomycin (B12071052) cocktails in cell culture has been shown to cause significant changes in the expression of hundreds of genes, particularly those related to drug and stress responses, and apoptosis.[6]
-
Impaired Cell Growth and Differentiation: Studies have reported that antibiotics like penicillin can impair cell growth, proliferation, and differentiation in various cell types, including stem cells and keratinocytes.[7] If your experiments are sensitive to these pathways, it is advisable to culture cells in an antibiotic-free medium, relying on stringent aseptic techniques.
Q4: I am having trouble dissolving Benzathine penicillin G for my in vitro experiments. What is the recommended procedure?
A: Benzathine penicillin G has very low water solubility.[1] To prepare stock solutions, organic solvents are typically required.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of Benzathine penicillin G.[4]
-
Improving Solubility: For aqueous-based assays, solid dispersion techniques with hydrophilic carriers like PEG 4000 or HPMC can enhance the dissolution rate.[8][9] The general principle is to increase the surface area of the drug by adsorbing it onto the surface of a hydrophilic polymer.[8][9]
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Solubility and Storage of Benzathine Penicillin G
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | ≥ 250 mg/mL | [4] |
| Aqueous Solubility | Very low | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (Stock Solution in Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Table 2: Stability of Penicillin G in Solution
| Diluent | Storage Temperature | Stability Period | Observations | Source |
| 0.9% NaCl or 5% Dextrose | 5°C | At least 21 days | pH consistently decreased from ~6.4 to ~5.5 | [3] |
| Aqueous Solution | 25°C | ~24 hours | Penicillins are relatively unstable in the environment | [3] |
Experimental Protocols
Protocol 1: Preparation of Benzathine Penicillin G Stock Solution
-
Objective: To prepare a high-concentration stock solution for in vitro use.
-
Materials:
-
Benzathine penicillin G powder
-
Hygroscopic DMSO[4]
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under aseptic conditions, weigh the desired amount of Benzathine penicillin G powder.
-
Add the appropriate volume of newly opened DMSO to achieve the target concentration (e.g., 250 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[4]
-
Protocol 2: Troubleshooting Reduced Efficacy via Bacterial Susceptibility Testing
-
Objective: To determine if reduced efficacy is due to bacterial resistance.
-
Methodology: A standard method like Kirby-Bauer disk diffusion or a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) should be performed.
-
Procedure (Disk Diffusion - Simplified):
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Aseptically place a paper disk impregnated with a known concentration of Benzathine penicillin G onto the agar surface.
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where no bacteria grow).
-
Compare the zone diameter to established clinical breakpoints to determine if the strain is susceptible, intermediate, or resistant.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archive: Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | UC San Francisco [ucsf.edu]
- 7. promocell.com [promocell.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Benoxathian hydrochloride stability problems in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability challenges associated with benoxathian (B1196792) hydrochloride during long-term storage and experimental use. Due to limited publicly available stability data for benoxathian hydrochloride, this guide offers a framework for establishing its stability profile through structured experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: While specific long-term stability data is not extensively published, for optimal stability, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] Recommended storage is typically at 2-8°C, protected from light and moisture. Always refer to the manufacturer's certificate of analysis for any lot-specific storage recommendations.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, which includes a benzothiazine moiety, potential degradation pathways include hydrolysis and photodegradation. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions, while the aromatic rings and the sulfur-containing heterocyclic ring could be prone to photodegradation upon exposure to UV light.
Q3: How can I visually assess if my this compound has degraded?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a change in its physical appearance. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.
Q4: Does the hydrochloride salt form affect its stability?
A4: The hydrochloride salt form generally enhances the solubility and stability of amine-containing compounds. However, the presence of chloride ions could potentially influence certain degradation pathways, and the acidic nature of the salt in solution might affect hydrolytic stability.
Troubleshooting Guide
Issue: I observe new, unexpected peaks in my HPLC chromatogram after storing my this compound solution.
-
Possible Cause: This is a strong indicator of degradation. The new peaks likely represent degradation products.
-
Solution:
-
Characterize the Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.
-
Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help confirm if the unexpected peaks correspond to known degradants.
-
Optimize Storage of Solutions: Prepare fresh solutions for immediate use whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C), protected from light, and in a tightly sealed container. Consider using a buffered solution at an optimal pH if the degradation is found to be pH-dependent.
-
Issue: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: This is a classic sign of degradation. The active pharmaceutical ingredient (API) is breaking down into inactive or less active forms.
-
Solution:
-
Re-qualify Your Standard: If you suspect your standard has degraded, compare it against a freshly prepared standard from a new, unopened vial of this compound.
-
Establish a Re-test Period: For long-term studies, it is crucial to establish a re-test period for your in-house standards. This involves periodically re-analyzing the standard to ensure its purity and potency remain within acceptable limits.
-
Review Storage Conditions: Ensure that the standard is being stored under the recommended conditions and that the container is properly sealed.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
-
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Phosphate or citrate (B86180) buffers (pH 4, 7, and 9)
-
A calibrated HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Expose the solid powder of this compound to 80°C in an oven for 48 hours. Also, prepare a solution (100 µg/mL) and incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples by a suitable HPLC method (see Protocol 2 for method development).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions (Initial):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a high aqueous percentage and gradually increase the organic phase (e.g., 5% B to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify the optimal wavelength for detecting both the parent drug and degradants.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
-
Data Presentation
The following tables are templates for organizing and presenting stability data for this compound.
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | Time (hours) | % Assay of Benoxathian HCl | Number of Degradants | % Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | 0.0 |
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0 | 0.0 |
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | 0 | 0.0 |
| 24 | ||||
| Thermal (Solid), 80°C | 0 | 100.0 | 0 | 0.0 |
| 48 | ||||
| Photolytic (Solution) | 0 | 100.0 | 0 | 0.0 |
| * | ||||
| As per ICH Q1B guidelines |
Table 2: Long-Term Stability Study Results for this compound (Storage at 25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Purity by HPLC (%) | Degradation Products (%) |
| 0 | White Powder | 99.8 | 99.9 | < LOQ |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a benzothiazine-containing compound.
Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of benoxathian HCl.
Note on Signaling Pathway: this compound is an alpha-adrenergic antagonist. Its degradation could lead to a loss of affinity for the alpha-1 adrenergic receptor, thereby reducing its therapeutic efficacy.[1][5][6] The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by norepinephrine binding to the alpha-1 receptor.[6][7] Degradation of this compound would diminish its ability to block this pathway.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Refining Analytical Methods for Benoxathian Hydrochloride Detection
Introduction
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for developing an analytical method for Benoxathian hydrochloride?
A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for the analysis of this compound. This is due to the compound's aromatic structure, which should provide good UV absorbance, and its expected moderate polarity, making it amenable to separation on a C18 stationary phase.
Q2: What are the critical parameters to consider when developing an HPLC method for this compound?
A2: The most critical parameters include the choice of stationary phase (column), mobile phase composition (organic modifier and buffer), pH of the mobile phase, and the detection wavelength. Proper optimization of these parameters is essential for achieving good peak shape, resolution, and sensitivity.
Q3: How can I ensure the stability of this compound during analysis?
A3: To minimize degradation, it is advisable to prepare solutions fresh daily, protect them from light, and store them at a controlled low temperature when not in use. A stability-indicating assay should be developed to ensure that the analytical method can distinguish the intact drug from any potential degradation products.[1][2]
Q4: What are the common causes of peak fronting or tailing in the chromatogram?
A4: Peak asymmetry can be caused by several factors, including column overload, inappropriate mobile phase pH leading to analyte ionization issues, secondary interactions with the stationary phase, or a void in the column packing.
Q5: How do I determine the appropriate detection wavelength for this compound?
A5: The optimal detection wavelength can be determined by obtaining the UV spectrum of a standard solution of this compound using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity. For similar α-adrenergic antagonists, wavelengths around 230-240 nm have been found to be effective.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | - Injection issue (air bubble in syringe, clogged injector).- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Incorrect mobile phase composition. | - Manually inspect the injection process.- Verify detector settings and lamp status.- Prepare a fresh sample and standard.- Confirm the mobile phase preparation and composition. |
| Broad Peaks | - Column contamination or degradation.- High dead volume in the system.- Sample solvent stronger than the mobile phase. | - Flush the column with a strong solvent or replace it.- Check and minimize the length and diameter of tubing.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Column void or channeling.- Clogged frit.- Co-elution with an interfering peak. | - Reverse flush the column at low flow rate or replace it.- Replace the column inlet frit.- Modify the mobile phase composition or gradient to improve resolution. |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing.- Detector temperature fluctuation. | - Equilibrate the column for a longer duration.- Ensure proper mixing and degassing of the mobile phase.- Allow the detector to stabilize. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from a previous injection. | - Use fresh, high-purity solvents.- Implement a needle wash step and inject a blank run. |
Experimental Protocols
Hypothetical RP-HPLC Method for this compound
This protocol describes a starting point for the development of an isocratic RP-HPLC method for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The optimal ratio should be determined experimentally. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer pH 3.0 (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (start with 235 nm).
5. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the expected range. Plot a calibration curve and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, temperature ± 5 °C) to assess the method's reliability.
Data Presentation
Table 1: Hypothetical Method Validation Summary for this compound Analysis
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | r² ≥ 0.999 | 1 - 20 µg/mL (r² = 0.9995) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Retention Time | - | Approx. 5.2 min |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A signaling pathway for HPLC method development and validation.
References
Addressing off-target effects of Benoxathian hydrochloride in experiments
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Benoxathian hydrochloride?
A1: this compound is a selective antagonist of alpha-1 adrenergic receptors. These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like norepinephrine (B1679862) and epinephrine. By blocking these receptors, this compound inhibits the downstream signaling pathways, which commonly involve the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a rise in intracellular calcium.
Q2: What are the known subtypes of alpha-1 adrenergic receptors, and does this compound have a preference for any of them?
A2: There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. These subtypes can have different tissue distributions and downstream effects. While this compound is generally selective for alpha-1 receptors over other adrenergic receptors, its affinity for each subtype may vary. It is crucial to determine the subtype selectivity profile in your experimental system.
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects can arise from the compound binding to other receptors or proteins. For an alpha-1 adrenergic antagonist, potential off-targets could include other adrenergic receptor subtypes (e.g., alpha-2 or beta-adrenergic receptors), serotonin (B10506) receptors, or dopamine (B1211576) receptors, among others. These unintended interactions can lead to unexpected experimental results.
Q4: How can I confirm that the observed effect in my experiment is due to on-target alpha-1 adrenergic receptor blockade?
A4: To confirm on-target activity, you can perform several experiments. A rescue experiment, where the effect of this compound is prevented or reversed by co-administration of an alpha-1 adrenergic agonist, is a common approach. Additionally, using a structurally different alpha-1 antagonist to see if it phenocopies the effect of this compound can provide evidence for on-target activity. Knockdown or knockout of the alpha-1 adrenergic receptor in your cell model should also abolish the effect of the compound.
Troubleshooting Guide
Problem 1: I'm observing a cellular phenotype that is not consistent with the known function of alpha-1 adrenergic receptors.
-
Question: My results with this compound don't align with the expected outcome of alpha-1 blockade. How can I troubleshoot this?
-
Answer: This situation suggests a potential off-target effect.
-
Perform a Dose-Response Analysis: High concentrations of a compound are more likely to cause off-target effects. Determine the lowest effective concentration of this compound that elicits the expected on-target response and see if the anomalous phenotype disappears at this concentration.
-
Use a Control Compound: Employ another well-characterized, structurally distinct alpha-1 adrenergic antagonist. If this compound does not produce the same unexpected phenotype, it is likely that the effect is specific to this compound's off-target activity.
-
Conduct a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the alpha-1 adrenergic receptor in your experimental system at the concentrations you are using.
-
Problem 2: My reporter gene assay shows high background signal or appears to be directly affected by this compound.
-
Question: I am using a reporter assay to measure the activity of a signaling pathway, but this compound seems to be interfering with the reporter itself. What should I do?
-
Answer: Direct interference with the reporter system is a common issue with small molecules.
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter enzyme (e.g., luciferase) or the general transcription/translation machinery.[1]
-
Switch Reporter Systems: Some compounds can directly inhibit or activate certain reporter enzymes. If you are using a luciferase-based reporter, consider switching to a different system, such as one that uses a fluorescent protein.[1]
-
Quantitative Data Summary
The following table presents hypothetical binding affinities for this compound to illustrate a selectivity profile. Researchers should generate their own data for their specific compound and experimental conditions.
| Target Receptor | Binding Affinity (Ki, nM) | Notes |
| Alpha-1A Adrenergic | 5.2 | Primary Target |
| Alpha-1B Adrenergic | 15.8 | Primary Target |
| Alpha-1D Adrenergic | 25.1 | Primary Target |
| Alpha-2A Adrenergic | 850 | Potential off-target at higher concentrations. |
| Beta-1 Adrenergic | > 10,000 | Unlikely to be a significant off-target. |
| Serotonin Receptor 5-HT2A | 1,200 | Potential off-target at higher concentrations. |
| Dopamine Receptor D2 | > 10,000 | Unlikely to be a significant off-target. |
Key Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for its target and potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the alpha-1A adrenergic receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-Prazosin for alpha-1 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Calculate the IC50 value from the resulting sigmoidal curve and then determine the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the amount of the target protein (alpha-1 adrenergic receptor) remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
Technical Support Center: Purification of Benoxathian Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized Benoxathian hydrochloride. The following sections offer detailed protocols and data-driven guidance for common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My final product has a low purity (<95%) after initial synthesis. What should I do first?
Answer: A low purity level after the initial synthesis is a common issue. The first step is to identify the nature of the impurities. Are they unreacted starting materials, side-products, or residual solvents? A combination of analytical techniques such as HPLC, TLC, and NMR can help identify the impurities. Once identified, a suitable purification strategy can be devised. The flowchart below provides a general troubleshooting workflow.
Caption: Troubleshooting workflow for low purity product.
Question: I am observing significant amounts of starting materials in my final this compound product. How can I remove them?
Answer: The presence of starting materials is a frequent problem. An effective method for removal is a liquid-liquid extraction based on pH adjustment. By converting the this compound to its free base form, it can be separated from water-soluble starting materials.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in water.
-
Adjust the pH of the aqueous solution to a basic range (pH 9-11) using a suitable base like a 1M sodium hydroxide (B78521) solution. This will convert the amine hydrochloride to its free base.
-
Extract the aqueous solution with an organic solvent in which the Benoxathian free base is soluble, but the impurities are not (e.g., dichloromethane (B109758) or ethyl acetate). Perform the extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Convert the free base back to the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
-
The purified this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Question: My this compound is discolored. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1]
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the hot solution.
-
Stir the mixture for 5-10 minutes.
-
Filter the hot solution through a pad of celite to remove the activated charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Frequently Asked Questions (FAQs)
What is the most effective method for purifying solid organic compounds like this compound?
Recrystallization is the primary and most effective method for purifying solid organic compounds.[1] The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[1]
How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
For amine hydrochlorides, protic solvents or mixtures containing organic acids can be effective.[2][3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.
Can I use a mixture of solvents for recrystallization?
Yes, a mixed solvent system can be used when a single solvent is not ideal. This typically involves a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
What is the purpose of washing the crystals after filtration?
Washing the crystals with a small amount of cold, fresh solvent helps to remove any residual impurities that may be adhering to the surface of the crystals. It is crucial to use a cold solvent to minimize the loss of the desired product.
Purification Data
The following table summarizes the expected purity of this compound after applying different purification techniques. The data is illustrative and may vary depending on the specific impurities present.
| Purification Method | Starting Purity (%) | Purity After 1st Cycle (%) | Purity After 2nd Cycle (%) |
| Recrystallization | 94.5 | 98.8 | >99.5 |
| Acid-Base Extraction | 92.0 | 97.5 | 99.0 |
| Column Chromatography | 85.0 | >99.5 | - |
Experimental Workflows
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General recrystallization workflow.
References
Troubleshooting inconsistent results in Benoxathian hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benoxathian hydrochloride. Due to the limited specific experimental data publicly available for this compound, this guide also incorporates best practices and troubleshooting strategies for its drug class, α1-adrenoceptor antagonists.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent α1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to bind to and inhibit α1-adrenergic receptors, which are G protein-coupled receptors involved in smooth muscle contraction. By blocking these receptors, this compound can prevent the physiological responses mediated by norepinephrine (B1679862) and epinephrine.
2. What are the common research applications for this compound?
This compound is primarily used in research to study the effects of α1-adrenoceptor blockade. One specific application that has been noted is in the research of anorexia. For instance, it has been used in rat models to reverse anorexia induced by phenylpropanolamine through injection into the paraventricular nucleus.[1]
3. How should I store this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is recommended. The product should be stored in a sealed container, away from moisture.[4]
4. What are suitable solvents and vehicles for preparing this compound solutions?
The choice of solvent and vehicle will depend on the experimental setup (in vitro vs. in vivo). Here are some established protocols for preparing solutions for in vivo administration:
-
Protocol 1 (for continuous dosing): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
In these protocols, a clear solution of at least 2.08 mg/mL can be achieved. It is recommended to add each solvent sequentially and mix thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Assay Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Precipitation | This compound may precipitate in aqueous buffers. Visually inspect solutions for any precipitate. If observed, consider adjusting the solvent composition or using sonication. For in vitro assays, ensure the final concentration of organic solvents (like DMSO) is low and consistent across all wells. |
| Inconsistent Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Perform a cell viability assay to confirm that the vehicle or compound concentration is not causing cytotoxicity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of the compound and reagents. |
| Assay Timing | For kinetic assays, ensure that measurements are taken at consistent time points. Stagger the addition of reagents if there is a significant delay between the first and last wells. |
Issue 2: Lower than Expected Potency (High IC50/EC50)
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4] |
| Incorrect Compound Concentration | Verify the initial weight of the compound and all subsequent dilution calculations. If possible, confirm the concentration of the stock solution using a spectrophotometric method or HPLC. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate/agonist concentration. For competitive binding assays, ensure the concentration of the radioligand is appropriate (typically at or below its Kd). |
| Receptor Desensitization | Prolonged exposure to antagonists can sometimes lead to receptor desensitization or internalization. Consider shorter incubation times. |
Issue 3: No Observable Effect of the Compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Receptor Subtype | Confirm that the cell line or tissue preparation expresses the α1-adrenoceptor subtype of interest. Different subtypes (α1A, α1B, α1D) have distinct pharmacological properties.[5] |
| Inactive Compound | Verify the identity and purity of the this compound. If possible, obtain a certificate of analysis from the supplier. Consider purchasing the compound from a different vendor to rule out a batch-specific issue. |
| Assay System Not Responsive | Run a positive control with a known α1-adrenoceptor antagonist (e.g., Prazosin) to confirm that the assay system is capable of detecting a response.[6] Also, use a known agonist (e.g., phenylephrine) to ensure the receptors are functional. |
Data Presentation
To ensure consistency and facilitate comparison of results, use standardized tables to record your experimental parameters and outcomes.
Table 1: In Vitro Assay Parameters
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | |||
| Passage Number | |||
| Cell Seeding Density | |||
| Benoxathian HCl Stock Conc. | |||
| Vehicle | |||
| Final Vehicle Conc. (%) | |||
| Incubation Time | |||
| Agonist Used | |||
| Agonist Conc. | |||
| Assay Readout |
Table 2: Experimental Results
| Experiment ID | Benoxathian HCl Conc. | Raw Data 1 | Raw Data 2 | Raw Data 3 | Mean | Std. Dev. | % Inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol is based on established methods for solubilizing this compound.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogenous and clear.
-
If any precipitation is observed, use gentle warming or sonication to aid dissolution.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: General In Vitro Calcium Flux Assay for α1-Adrenoceptor Antagonism
This is a representative protocol for assessing the antagonist activity of this compound on α1-adrenoceptors, which are known to signal through the Gq/11 pathway, leading to an increase in intracellular calcium.[5]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α1A-adrenoceptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
An α1-adrenoceptor agonist (e.g., Phenylephrine).
-
A known α1-adrenoceptor antagonist as a positive control (e.g., Prazosin).
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the α1A-expressing cells into 96-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the positive control (Prazosin) in assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of the agonist (Phenylephrine) into each well and continue to record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of Benoxathian HCl.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS No.92642-97-2 - Ruixibiotech [ruixibiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Toxicity of Benzoxathiin Derivatives
Disclaimer: Publicly available toxicological data specifically for benzoxathiin derivatives is limited. The following guidance is based on established principles of medicinal chemistry and toxicology, drawing parallels from closely related heterocyclic compounds like benzoxazines and benzothiazines. Researchers should use this information as a starting point and validate all findings for their specific benzoxathiin derivatives.
Frequently Asked Questions (FAQs)
Q1: My lead benzoxathiin derivative is showing significant cytotoxicity. What are the general strategies to mitigate this?
A1: Reducing the toxicity of a lead compound is a critical step in drug development. The primary strategies can be divided into two main categories:
-
Chemical Modification (Structure-Toxicity Relationship - STR): This involves rationally designing and synthesizing analogs of your lead compound to identify modifications that decrease toxicity while retaining or improving the desired biological activity. Key aspects to consider are altering the electronic and steric properties of substituents.
-
Formulation and Delivery Strategies: This approach focuses on modifying the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) without changing its chemical structure. This can involve using drug delivery systems to reduce systemic exposure or alter its distribution to sensitive tissues.
Q2: How can I apply Structure-Toxicity Relationship (STR) principles to my benzoxathiin derivatives?
A2: While specific STR data for benzoxathiins is scarce, principles from related benzoxazine (B1645224) and benzothiazine scaffolds can be informative. Consider the following modifications:
-
Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce off-target hydrophobic interactions and facilitate faster clearance, thereby reducing toxicity. This can be achieved by introducing small polar groups like hydroxyl (-OH) or amino (-NH2) groups.
-
Modification of Lipophilicity: Both high and low lipophilicity can be associated with toxicity. Systematically vary the lipophilicity of substituents to find an optimal range. For example, replacing a lipophilic group with a more polar one may reduce toxicity.
-
Blocking Metabolic Activation: Toxicity can arise from the metabolic conversion of the parent compound into reactive metabolites. Identify potential sites of metabolism (e.g., sites prone to oxidation by cytochrome P450 enzymes) and block them by introducing metabolically stable groups, such as a fluorine atom.
-
Steric Hindrance: Introducing bulky groups near a potentially toxic pharmacophore can hinder its interaction with off-target proteins or enzymes, thus reducing toxicity.
Q3: What are the initial in vitro assays I should perform to assess the toxicity of my benzoxathiin derivatives?
A3: A standard panel of in vitro toxicity assays should be employed early in the drug discovery process to flag potentially toxic compounds. These include:
-
Cytotoxicity Assays: To measure the concentration at which a compound is toxic to cells. Common assays include the MTT, MTS, and LDH release assays. It is advisable to test against both cancerous and non-cancerous cell lines to assess selectivity.
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death. The Caspase-3/7 assay is a common method for this.
-
Reactive Oxygen Species (ROS) Assays: To assess if the compound induces oxidative stress, which is a common mechanism of toxicity.
-
Genotoxicity Assays: To evaluate the potential of the compound to damage DNA. The Ames test and micronucleus assay are standard.
Troubleshooting Guides
Issue 1: My benzoxathiin derivative is poorly soluble in aqueous buffers for biological assays.
-
Potential Cause: Benzoxathiin scaffolds are often hydrophobic, leading to poor solubility in aqueous media. This can result in compound precipitation, inaccurate concentration determination, and misleading assay results.
-
Troubleshooting Steps:
-
Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, including controls.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility. For basic compounds, a lower pH might help, while for acidic compounds, a higher pH may be beneficial. Ensure the final pH is compatible with your assay system.
-
Use of Solubilizing Agents: Consider using excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low concentrations to improve solubility. Always run a vehicle control with the solubilizing agent alone to ensure it does not interfere with the assay.
-
Sonication: Gentle sonication can help to dissolve the compound. However, be cautious of potential compound degradation with prolonged or high-energy sonication.
-
Issue 2: I'm observing high variability in my cytotoxicity assay results.
-
Potential Cause: This can be due to several factors, including compound instability, precipitation at the tested concentrations, or issues with the assay itself.
-
Troubleshooting Steps:
-
Compound Stability: Assess the stability of your benzoxathiin derivative in the assay medium over the time course of the experiment. This can be done using techniques like HPLC. Some compounds may degrade in aqueous solutions or in the presence of cellular components.
-
Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solutions for any signs of precipitation. If precipitation is observed, you may need to lower the concentration range or improve the formulation.
-
Assay Controls: Ensure you are using appropriate positive and negative controls for your assay. A positive control for cytotoxicity will confirm the assay is working correctly, while a vehicle control will account for any effects of the solvent.
-
Cell Seeding Density: Optimize the cell seeding density for your chosen assay. Too few or too many cells can lead to high variability.
-
Quantitative Data on Cytotoxicity
| Compound ID | Scaffold | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM) | Reference |
| 2b | 3,4-dihydro-2H-1,4-benzoxazine | - | 2-chlorophenyl | MCF-7 | 2.27 | [1] |
| 4b | 3,4-dihydro-2H-1,4-benzoxazine | - | 4-chlorophenyl | MCF-7 | 3.26 | [1] |
| 2b | 3,4-dihydro-2H-1,4-benzoxazine | - | 2-chlorophenyl | HCT-116 | 4.44 | [1] |
| 4b | 3,4-dihydro-2H-1,4-benzoxazine | - | 4-chlorophenyl | HCT-116 | 7.63 | [1] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration of a benzoxathiin derivative that inhibits cell viability by 50% (IC50).
Materials:
-
Cells in culture
-
Complete culture medium
-
Benzoxathiin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the benzoxathiin derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Cells in culture
-
Complete culture medium
-
Benzoxathiin derivative stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer)
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Set up control wells:
-
Spontaneous LDH release: Cells with medium only (no compound).
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compounds.
-
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for the recommended time (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Involved in Benzoxathiin-Induced Toxicity
While specific pathways for benzoxathiins are not well-defined, many cytotoxic compounds induce apoptosis through common signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.
Experimental Workflow for Toxicity Assessment
The following workflow outlines a typical process for assessing the toxicity of a novel benzoxathiin derivative.
References
Technical Support Center: Enhancing the Selectivity of Benoxathian for α1-Adrenergic Receptor Subtypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the selectivity of Benoxathian hydrochloride for its therapeutic targets, the α1-adrenergic receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Benoxathian?
Benoxathian is an antagonist of the α1-adrenergic receptors.[1][2][3] This class of G-protein coupled receptors (GPCRs) is responsible for mediating the physiological effects of norepinephrine (B1679862) and epinephrine.[4][5]
Q2: What are the subtypes of the α1-adrenergic receptor, and why is subtype selectivity important?
There are three primary subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D.[4][5] These subtypes have distinct tissue distributions and physiological roles. Improving the selectivity of Benoxathian for a specific subtype is a critical step in drug development to enhance therapeutic efficacy and minimize off-target side effects. For instance, α1A-selective antagonists are utilized in the treatment of benign prostatic hyperplasia.
Q3: What is the known selectivity profile of Benoxathian for the α1-adrenergic receptor subtypes?
Q4: What are the general strategies to improve the selectivity of a compound like Benoxathian?
Improving the selectivity of a small molecule for a specific receptor subtype typically involves:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of Benoxathian and evaluating how these changes affect its binding affinity and functional activity at each α1-adrenergic receptor subtype.[6][7][8][9]
-
Computational Modeling and Docking Simulations: Utilizing computer models of the α1-adrenergic receptor subtypes to predict how different modifications to the Benoxathian structure will influence its binding and selectivity.
-
Targeting Allosteric Sites: Designing modifications that allow the compound to bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. Allosteric sites are often less conserved between receptor subtypes, offering an opportunity for greater selectivity.
-
Fragment-Based Screening: Identifying small chemical fragments that bind to the target receptor and then growing or linking them to develop a more potent and selective lead compound.
Q5: What are potential off-targets for Benoxathian that I should consider in my selectivity profiling?
While specific off-target screening data for Benoxathian is not widely published, researchers should consider performing broader screening against a panel of other GPCRs and relevant enzymes to identify any unintended interactions.[10][11][12][13][14][15][16][17] This is a crucial step in early-stage drug development to proactively identify and mitigate potential side effects.
Troubleshooting Guides
Problem: Difficulty in Determining the Subtype Selectivity of Benoxathian Derivatives
Possible Cause 1: Inconsistent results from binding assays.
-
Troubleshooting Tip: Ensure the quality and consistency of your cell membrane preparations or recombinant receptor proteins. Verify the concentration and specific activity of the radioligand used. It is also crucial to allow the binding reaction to reach equilibrium.
Possible Cause 2: Discrepancy between binding affinity and functional activity.
-
Troubleshooting Tip: A compound can have high affinity for a receptor but low functional activity (antagonism). It is essential to complement binding assays with functional assays, such as calcium flux or inositol (B14025) phosphate (B84403) accumulation assays, to get a complete picture of the compound's effect on receptor signaling.
Possible Cause 3: Low expression of receptor subtypes in the cell line.
-
Troubleshooting Tip: Confirm the expression levels of each α1-adrenergic receptor subtype in your chosen cell line using techniques like qPCR or western blotting. If expression is low, consider using a different cell line or a system with inducible receptor expression.
Problem: Challenges in Synthesizing Benoxathian Analogs with Improved Selectivity
Possible Cause 1: Modifications to the core structure abolish activity.
-
Troubleshooting Tip: Start with minor modifications to the peripheral chemical groups of the Benoxathian molecule. Insights from SAR studies of structurally related compounds, such as those with a 1,4-benzodioxan core, can provide valuable guidance on which positions are more amenable to modification without losing affinity for the α1-adrenoceptors.[8][9][18]
Possible Cause 2: Difficulty in predicting the impact of chemical modifications.
-
Troubleshooting Tip: Employ computational docking studies to visualize how your designed analogs might interact with the binding pockets of the different α1-adrenergic receptor subtypes. This can help prioritize which compounds to synthesize and test.
Data Presentation
To systematically evaluate the selectivity of Benoxathian and its derivatives, it is crucial to determine their binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) for each of the α1-adrenergic receptor subtypes. The following tables provide a template for presenting this quantitative data.
Table 1: Binding Affinity of Benoxathian Analogs for α1-Adrenergic Receptor Subtypes
| Compound | α1A-AR Kᵢ (nM) | α1B-AR Kᵢ (nM) | α1D-AR Kᵢ (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| Benoxathian | Data to be determined | Data to be determined | Data to be determined | Calculated | Calculated |
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
Table 2: Functional Potency of Benoxathian Analogs at α1-Adrenergic Receptor Subtypes
| Compound | α1A-AR IC₅₀ (nM) | α1B-AR IC₅₀ (nM) | α1D-AR IC₅₀ (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| Benoxathian | Data to be determined | Data to be determined | Data to be determined | Calculated | Calculated |
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptor Subtypes
This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific α1-adrenergic receptor subtype using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
[³H]-Prazosin (radioligand).
-
Test compound (e.g., Benoxathian or its analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Prazosin (typically at its Kₑ value), and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of a known non-labeled antagonist (e.g., phentolamine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of a test compound to antagonize the agonist-induced increase in intracellular calcium, which is a downstream effect of α1-adrenergic receptor activation.[20][21][22][23][24]
Materials:
-
A cell line stably expressing a single human α1-adrenergic receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known α1-adrenergic receptor agonist (e.g., phenylephrine).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specific period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the agonist (typically the EC₈₀) to all wells and continue to record the fluorescence signal over time.
-
Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC₅₀ value.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
This is another functional assay that measures the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, following receptor stimulation.[25][26][27][28][29]
Materials:
-
A cell line stably expressing a single human α1-adrenergic receptor subtype.
-
A commercially available IP-One HTRF assay kit.
-
A known α1-adrenergic receptor agonist.
-
Test compound.
-
A plate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence) measurements.
Procedure:
-
Plate the cells in a 384-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of the agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the wells according to the kit's protocol.
-
Incubate at room temperature for 1 hour.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IP1 concentration based on a standard curve and determine the IC₅₀ of the test compound.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoceptor subtypes in bovine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 5. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical genetic transcriptional fingerprinting for selectivity profiling of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. IP accumulation assay [bio-protocol.org]
- 26. Inositol phosphate accumulation assay [bio-protocol.org]
- 27. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Benoxathian Hydrochloride Quantification in Biological Matrices
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a bioanalytical method for Benoxathian hydrochloride?
A1: The initial step is to gather information on the physicochemical properties of this compound, such as its pKa, logP, solubility, and chemical stability. This information will guide the selection of an appropriate analytical technique, sample extraction method, and chromatographic conditions. A thorough literature search for analytical methods of structurally similar compounds is also recommended.
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[1] It allows for the accurate measurement of low concentrations of the analyte in complex biological matrices like plasma and urine.
Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound. If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery can be used. The IS is crucial for correcting for variability during sample preparation and analysis.
Q4: What are the key parameters to evaluate during method validation?
A4: According to regulatory guidelines, the key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.[2][3]
Q5: How can I minimize the matrix effect in my assay?
A5: The matrix effect, which is the alteration of ionization efficiency by co-eluting substances, can be minimized by optimizing the sample preparation procedure to remove interfering components.[4][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP) can be employed. Chromatographic conditions should also be optimized to separate the analyte from matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions with the Column. The analyte may be interacting with residual silanol (B1196071) groups on the stationary phase.
-
Solution: Try adding a small amount of a competing base, like triethylamine, to the mobile phase, or switch to a column with end-capping.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
-
-
Potential Cause 3: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I am observing high variability between replicate injections of the same sample. What are the likely sources of this imprecision?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency between samples can lead to imprecise results.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. The use of an appropriate internal standard is critical to correct for this variability.
-
-
Potential Cause 2: Instrument Instability. Fluctuations in the LC pump pressure or mass spectrometer source conditions can cause variable signal intensity.
-
Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. Check for leaks in the LC system and ensure the MS source is clean.
-
-
Potential Cause 3: Analyte Instability. If this compound is unstable in the autosampler, its concentration may decrease over the course of an analytical run.
-
Solution: Perform autosampler stability studies to determine the maximum allowable time samples can be stored before analysis. Consider cooling the autosampler.
-
-
Issue 3: Low Analyte Recovery
-
Question: My extraction recovery for this compound is consistently low. How can I improve it?
-
Answer:
-
Potential Cause 1: Inefficient Extraction Solvent (LLE). The chosen organic solvent may not be optimal for extracting the analyte from the biological matrix.
-
Solution: Experiment with different extraction solvents of varying polarity. Adjusting the pH of the sample to suppress the ionization of this compound can also improve its partitioning into the organic phase.
-
-
Potential Cause 2: Inappropriate SPE Sorbent or Elution Solvent. The solid-phase extraction sorbent may not be retaining the analyte effectively, or the elution solvent may not be strong enough to desorb it.
-
Solution: Test different SPE cartridges with various stationary phases (e.g., C18, mixed-mode). Optimize the composition and volume of the wash and elution solvents.
-
-
Potential Cause 3: Incomplete Protein Precipitation. If using protein precipitation, some of the analyte may be lost with the precipitated proteins.
-
Solution: Evaluate different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid) and their ratios to the sample volume.
-
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate to basify the sample).
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Hypothetical LC-MS/MS Method Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benoxathian (Hypothetical): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
Internal Standard (Hypothetical): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
Quantitative Data Summary
The following tables present hypothetical data for the validation of a bioanalytical method for this compound.
Table 1: Linearity of Calibration Curve
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 2.5 | 2.55 | 102.0 | 3.8 |
| 10 | 10.3 | 103.0 | 2.5 |
| 50 | 49.5 | 99.0 | 1.9 |
| 100 | 101.2 | 101.2 | 1.5 |
| 250 | 247.0 | 98.8 | 2.1 |
| 500 | 505.5 | 101.1 | 1.8 |
Table 2: Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.5 | 102.5 | 8.2 | 101.0 |
| Low | 3.0 | 4.8 | 98.7 | 6.1 | 99.5 |
| Medium | 75 | 3.2 | 101.3 | 4.5 | 100.8 |
| High | 400 | 2.5 | 99.2 | 3.8 | 99.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 3.0 | 85.2 | 88.1 | 0.95 | 0.97 |
| High | 400 | 87.5 | 89.0 | 0.92 | 0.98 |
Table 4: Stability of this compound in Human Plasma
| Storage Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (%) |
| Bench-top (4 hours) | Low | 3.0 | 2.95 | 98.3 |
| Bench-top (4 hours) | High | 400 | 398.2 | 99.6 |
| Freeze-thaw (3 cycles) | Low | 3.0 | 2.91 | 97.0 |
| Freeze-thaw (3 cycles) | High | 400 | 401.5 | 100.4 |
| Long-term (-80°C, 30 days) | Low | 3.0 | 2.98 | 99.3 |
| Long-term (-80°C, 30 days) | High | 400 | 395.9 | 99.0 |
Visualizations
Caption: General workflow for bioanalytical method validation.
Caption: Decision tree for troubleshooting analytical issues.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. First derivative spectrophotometric and LC determination of benoxinate hydrochloride and its degradation products [ouci.dntb.gov.ua]
- 3. iajps.com [iajps.com]
- 4. [PDF] Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens. | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Amiodarone for the Treatment of Arrhythmia
A Note on Benoxathian Hydrochloride: Initial searches for "this compound" in the context of arrhythmia treatment did not yield any relevant results. Further investigation revealed that this compound is a potent α1 adrenoceptor antagonist studied for its potential application in researching anorexia.[1][2] It is not recognized as an antiarrhythmic agent, and therefore, a direct comparison with amiodarone (B1667116) for the treatment of cardiac arrhythmias is not feasible. This guide will provide a comprehensive overview of amiodarone, a widely used antiarrhythmic drug.
Amiodarone: A Broad-Spectrum Antiarrhythmic Agent
Amiodarone is a potent and widely prescribed antiarrhythmic medication effective against a broad range of supraventricular and ventricular tachyarrhythmias.[3] It is classified as a Vaughan Williams Class III antiarrhythmic agent due to its primary action of blocking potassium channels, but it also exhibits properties of Class I, II, and IV agents.[4][5][6]
Mechanism of Action
Amiodarone's complex mechanism of action contributes to its high efficacy. Its primary effects include:
-
Potassium Channel Blockade (Class III effect): Amiodarone blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the action potential and the effective refractory period in cardiac tissues.[4][7] This action is crucial for terminating and preventing re-entrant arrhythmias.
-
Sodium Channel Blockade (Class I effect): It blocks inactivated sodium channels, which slows the upstroke of the action potential (phase 0) and reduces conduction velocity in a rate-dependent manner.[5]
-
Anti-adrenergic Action (Class II effect): Amiodarone is a non-competitive antagonist of alpha and beta-adrenergic receptors, which attenuates the effects of sympathetic stimulation on the heart.[4][5]
-
Calcium Channel Blockade (Class IV effect): It weakly blocks calcium channels, which can slow sinoatrial (SA) node firing and atrioventricular (AV) node conduction.[4][5]
Electrophysiological Effects
The multifaceted actions of amiodarone result in significant changes in the heart's electrical properties. These effects are more pronounced with chronic oral therapy compared to acute intravenous administration.[8]
| Parameter | Effect of Amiodarone |
| Action Potential Duration (APD) | Prolonged[8] |
| Effective Refractory Period (ERP) | Prolonged in atria, ventricles, and AV node[4][8] |
| QT Interval | Prolonged[4] |
| PR Interval | Prolonged |
| QRS Duration | Prolonged[4] |
| Sinus Node Automaticity | Decreased[8] |
| AV Nodal Conduction | Slowed[4] |
Clinical Efficacy
Amiodarone is highly effective in treating a variety of arrhythmias. It is often used for rhythm control in atrial fibrillation (AF) and for the management of life-threatening ventricular arrhythmias.
Atrial Fibrillation
Amiodarone is considered one of the most effective agents for both converting AF to sinus rhythm and maintaining sinus rhythm after cardioversion.[1]
| Trial / Comparison | Efficacy of Amiodarone |
| vs. Sotalol (AFFIRM sub-study) | 60% success in maintaining sinus rhythm at 1 year vs. 38% for sotalol[1] |
| vs. Dronaderone | Lower risk of AF recurrence (42% vs. 63.5% at 12 months)[1] |
| vs. Placebo (after cardioversion) | Longer time to first AF recurrence (median 487 days vs. 6 days)[1] |
Ventricular Arrhythmias
Amiodarone is indicated for the treatment of recurrent ventricular fibrillation (VF) and hemodynamically unstable ventricular tachycardia (VT).[2] In one study, amiodarone led to total suppression and control in 82% of 145 patients with ventricular arrhythmias.[3]
Safety Profile and Adverse Effects
Despite its efficacy, the use of amiodarone is limited by a significant potential for adverse effects, particularly with long-term use.[9][10] Careful monitoring is essential for patients on amiodarone therapy.[10]
| Organ System | Adverse Effects | Incidence |
| Pulmonary | Interstitial pneumonitis, pulmonary fibrosis | 1-17% |
| Thyroid | Hypothyroidism, Hyperthyroidism | 15-20%[2] |
| Hepatic | Elevated liver enzymes, hepatitis | Common |
| Ocular | Corneal microdeposits, optic neuropathy | >90% (microdeposits, usually benign) |
| Dermatologic | Photosensitivity, blue-gray skin discoloration | Common (photosensitivity) |
| Neurologic | Tremor, ataxia, peripheral neuropathy | Common |
| Cardiovascular | Bradycardia, heart block, proarrhythmia (Torsades de Pointes is rare) | Bradycardia is common |
Experimental Protocols
The evaluation of amiodarone's efficacy and safety has been conducted through numerous preclinical and clinical studies.
Preclinical Evaluation
-
Animal Models: Studies in various animal models, including dogs and rats, have been used to characterize the electrophysiological effects of amiodarone on isolated cardiac tissues and in whole-animal preparations.[8][11] These studies typically involve programmed electrical stimulation to induce arrhythmias and measure parameters such as action potential duration, refractory periods, and conduction velocity.[11]
Clinical Trials
-
Study Design: Randomized controlled trials (RCTs) are the gold standard for evaluating amiodarone's efficacy. These trials often compare amiodarone to placebo or other antiarrhythmic drugs.[1]
-
Patient Population: Participants typically include patients with a history of symptomatic atrial fibrillation or life-threatening ventricular arrhythmias.[1]
-
Endpoints: Primary endpoints in AF trials often include the time to first recurrence of AF and the percentage of patients remaining in sinus rhythm at specific follow-up times.[1] In ventricular arrhythmia trials, endpoints may include the incidence of sudden cardiac death, appropriate ICD shocks, or spontaneous VT/VF.
-
Monitoring: Due to its safety profile, clinical trials and routine clinical use of amiodarone involve regular monitoring of pulmonary, thyroid, and liver function, as well as ophthalmologic examinations.
Conclusion
Amiodarone remains a highly effective antiarrhythmic agent for a wide spectrum of cardiac arrhythmias due to its complex and multi-targeted mechanism of action.[1] Its superiority in maintaining sinus rhythm in patients with atrial fibrillation has been demonstrated in several clinical trials.[1] However, its use is tempered by a significant risk of non-cardiac adverse effects that necessitate careful patient selection and diligent long-term monitoring.[9] For researchers and drug development professionals, amiodarone serves as a benchmark for both efficacy and the challenges of developing safer antiarrhythmic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent Advances in Antiarrhythmic Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. thomassci.com [thomassci.com]
- 10. Amiodarone vs Dronedarone for Atrial Fibrillation: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin Reactions in Patients With Severe Rheumatic Heart Disease: A Presidential Advisory From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benoxathian Hydrochloride and Existing Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical antihypertensive agent, Benoxathian hydrochloride, and currently established classes of hypertension drugs. Due to the limited availability of recent clinical data for this compound, this comparison focuses on its mechanism of action as demonstrated in early preclinical studies and contrasts it with the well-defined mechanisms and clinical efficacy of modern antihypertensive therapies.
Introduction to this compound
This compound is an investigational compound identified in the 1980s as a potent and selective α1-adrenergic receptor antagonist. Preclinical studies in animal models during that period suggested its potential as an antihypertensive agent. However, there is a notable absence of publicly available clinical trial data or recent research to establish its efficacy and safety in human subjects.
Mechanism of Action: A Comparative Overview
Hypertension management involves various pharmacological strategies targeting different physiological pathways that regulate blood pressure. The following table provides a comparative summary of the mechanism of action of this compound and major classes of existing antihypertensive drugs.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Physiological Effect |
| This compound | α1-Adrenergic Receptor Antagonist | α1-Adrenergic receptors on vascular smooth muscle | Inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance. |
| ACE Inhibitors | Inhibition of Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme | Decreases the production of angiotensin II, a potent vasoconstrictor, and reduces aldosterone (B195564) secretion, leading to vasodilation and reduced sodium and water retention.[1][2][3][4][5][6][7] |
| Angiotensin II Receptor Blockers (ARBs) | Selective blockade of AT1 receptors | Angiotensin II Type 1 (AT1) Receptors | Blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[8][9][10][11][12][13] |
| Beta-Blockers | Antagonism of β-adrenergic receptors | β1 and/or β2-Adrenergic Receptors | Decreases heart rate, myocardial contractility, and renin release from the kidneys, leading to reduced cardiac output and lower blood pressure.[14][15][16][17][18] |
| Calcium Channel Blockers (CCBs) | Inhibition of L-type calcium channels | L-type Voltage-Gated Calcium Channels | Reduces calcium influx into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac contractility and heart rate.[19][20][21][22][23][24][25] |
| Thiazide Diuretics | Inhibition of the sodium-chloride symporter in the distal convoluted tubule | Na+/Cl- Cotransporter (NCC) | Increases sodium and water excretion, leading to a decrease in blood volume and a secondary reduction in peripheral resistance.[26][27][28][29][30][31] |
Signaling Pathway of α1-Adrenergic Receptor Antagonists
The following diagram illustrates the signaling pathway affected by α1-adrenergic receptor antagonists like this compound.
Efficacy of Existing Hypertension Drugs: A Summary of Clinical Findings
While direct comparative efficacy data for this compound is unavailable, the following table summarizes the typical blood pressure-lowering effects of established antihypertensive drug classes as observed in clinical trials. These values represent approximate reductions in systolic and diastolic blood pressure with monotherapy.
| Drug Class | Typical Systolic BP Reduction (mmHg) | Typical Diastolic BP Reduction (mmHg) |
| ACE Inhibitors | 8 - 10 | 5 |
| Angiotensin II Receptor Blockers (ARBs) | 8 - 10 | 5 |
| Beta-Blockers | 10 | 8 |
| Calcium Channel Blockers | 8 - 15 | 5 - 8 |
| Thiazide Diuretics | 9 - 11 | 4 - 5 |
Note: The actual blood pressure reduction can vary depending on the specific drug, dosage, and individual patient characteristics.
Preclinical Experimental Protocols: A General Workflow
Detailed experimental protocols for the preclinical studies of this compound are not readily accessible. However, a general workflow for evaluating the antihypertensive effects of a compound in a preclinical setting is outlined below.
Concluding Remarks
This compound, as an α1-adrenergic receptor antagonist, represents a mechanistic approach to hypertension that is shared with some clinically used medications. The principle of blocking α1-receptors to induce vasodilation is a valid strategy for blood pressure reduction. However, without modern clinical data, its potential efficacy and safety profile in comparison to current first-line and second-line antihypertensive agents remains unknown.
Researchers and drug development professionals should note that while the mechanism of action is understood in the context of its drug class, the lack of a substantial body of evidence for this compound itself makes any direct comparison to established drugs speculative. The provided information serves as a historical and mechanistic reference point rather than a guide for clinical application. Further research, including well-designed clinical trials, would be necessary to ascertain the therapeutic potential of this compound in the modern management of hypertension.
References
- 1. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 2. bhf.org.uk [bhf.org.uk]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 5. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Blood Pressure UK [bloodpressureuk.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. bhf.org.uk [bhf.org.uk]
- 10. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 11. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. How Do ARBs Work? Answers to 6 FAQs About ARBs - GoodRx [goodrx.com]
- 14. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Beta Blockers for High Blood Pressure [webmd.com]
- 16. Beta blocker - Wikipedia [en.wikipedia.org]
- 17. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 18. Beta blockers - Mayo Clinic [mayoclinic.org]
- 19. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 22. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations [mdpi.com]
- 23. heart.org [heart.org]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 26. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 28. Thiazide - Wikipedia [en.wikipedia.org]
- 29. [PDF] Diuretics in the treatment of hypertension. Part 1: thiazide and thiazide-like diuretics | Semantic Scholar [semanticscholar.org]
- 30. patient.info [patient.info]
- 31. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to the Mechanism of Action of Benzathine Penicillin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Benzathine Penicillin and its therapeutic alternatives: Doxycycline, Ceftriaxone, and Azithromycin. The information presented is supported by experimental data to aid in research and drug development.
Overview of Mechanisms of Action
Benzathine penicillin and its alternatives target fundamental bacterial processes, primarily cell wall synthesis and protein synthesis. Understanding these distinct mechanisms is crucial for effective antibiotic selection and the development of new antimicrobial agents.
-
Benzathine Penicillin and Ceftriaxone (β-Lactams): These antibiotics inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. They achieve this by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes critical for the cross-linking of peptidoglycan, the primary component of the cell wall. This disruption leads to a weakened cell wall and subsequent cell lysis.[1]
-
Doxycycline (Tetracycline): Doxycycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
-
Azithromycin (Macrolide): Azithromycin also targets bacterial protein synthesis but binds to the 50S ribosomal subunit. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome, which ultimately stops protein production.[2]
Comparative Analysis of Antimicrobial Activity
The efficacy of these antibiotics can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Haemophilus influenzae |
| Benzathine Penicillin | Varies | No reported resistance | Ineffective | Ineffective |
| Doxycycline | 0.25 (CA-MRSA)[3] | Varies | 2 - >128 | Varies |
| Ceftriaxone | Varies | Varies | ≤1 - >128[4][5] | Varies |
| Azithromycin | Varies | Varies | Varies | 0.25 - 8[6] |
Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms. The data presented is a summary from multiple sources.
Experimental Validation of Mechanisms of Action
Several experimental protocols are employed to validate the mechanisms of action of these antibiotics.
Inhibition of Cell Wall Synthesis (Benzathine Penicillin and Ceftriaxone)
Penicillin-Binding Protein (PBP) Competition Assay: This assay measures the affinity of β-lactam antibiotics for their PBP targets.
-
Principle: A fluorescently labeled penicillin derivative is incubated with bacterial membranes containing PBPs. The binding of the fluorescent penicillin can be displaced by unlabeled β-lactam antibiotics in a concentration-dependent manner. The concentration of the unlabeled antibiotic required to inhibit 50% of the fluorescent penicillin binding (IC50) is a measure of its affinity for the PBPs.[7][8]
Table 2: Comparative PBP Binding Affinity (IC50 in μg/mL) for Ceftriaxone and a Related Cephalosporin (Ceftaroline) against S. pneumoniae
| Penicillin-Binding Protein (PBP) | Ceftriaxone | Ceftaroline (B109729) |
| PBP2X | 1 | 0.1 - 1 |
| PBP2B | >16 | 0.5 - 4 |
| PBP1A | <0.25 | 0.125 - 0.25 |
Data from a study comparing ceftaroline and other β-lactams.[7][8]
Inhibition of Protein Synthesis (Doxycycline and Azithromycin)
Ribosome Binding Assay: This assay determines the binding affinity of antibiotics to the bacterial ribosome.
-
Principle: Radiolabeled antibiotics are incubated with purified bacterial ribosomal subunits (30S for doxycycline, 50S for azithromycin). The amount of bound antibiotic is measured, often by filtering the mixture and quantifying the radioactivity retained on the filter. The dissociation constant (Kd) can then be calculated to determine the binding affinity.
Table 3: Ribosomal Subunit Target and Binding Affinity
| Antibiotic | Ribosomal Subunit Target | Binding Affinity (Kd) |
| Doxycycline | 30S | Varies |
| Azithromycin | 50S | ~5 nM[9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay Protocol
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from a logarithmic phase culture.
-
Competition Reaction: Incubate the bacterial membranes with various concentrations of the unlabeled β-lactam antibiotic (e.g., ceftriaxone) for a specific time.
-
Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate to allow binding to the remaining available PBPs.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent bands will decrease with increasing concentrations of the competing unlabeled antibiotic.
-
Data Analysis: Quantify the fluorescence intensity of the PBP bands and calculate the IC50 value.[7][8]
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action of Benzathine Penicillin, Ceftriaxone, Doxycycline, and Azithromycin.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Experimental Workflow: Penicillin-Binding Protein (PBP) Competition Assay
Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.
References
- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vinmec.com [vinmec.com]
- 3. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing the Optimal Ceftriaxone MIC for Predicting ESBL Production in Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxathiin Analogs in Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of benzoxathiin derivatives and their structurally related analogs, benzoxazines and benzothiazines, in preclinical cardiovascular models. The focus is on their vasorelaxant properties, a key indicator of potential therapeutic utility in conditions such as hypertension. Due to the limited availability of direct comparative studies on benzoxathiin derivatives, this guide leverages data on the more extensively studied benzoxazine (B1645224) and benzothiazine compounds, with cromakalim, a well-established potassium channel opener, serving as a key benchmark.
Comparative Vasorelaxant Activity
The vasorelaxant effects of various benzoxazine and benzothiazine derivatives have been evaluated in isolated arterial preparations. The following table summarizes the available quantitative and qualitative data on their potency.
| Compound ID | Class | Animal Model | Key Findings | Quantitative Data (EC50/IC50) | Reference |
| MS 84 | Benzoxazine | Guinea-pig aorta | Most potent relaxing effect among the tested series. | Not Provided | [1] |
| MS 63 | Benzothiazine | Guinea-pig aorta | Less effective than MS 84. | Not Provided | [1] |
| MS 64 | Benzoxazine | Guinea-pig aorta | Weak effect. | Not Provided | [1] |
| MS 66 | Benzoxazine | Guinea-pig aorta | Weak effect. | Not Provided | [1] |
| MS 65 | Benzothiazine | Guinea-pig aorta | Weak effect. | Not Provided | [1] |
| Cromakalim | Benzopyran (Reference) | Rat aorta | Potent vasorelaxant. | ~15-40 nM | [2] |
| Compound 71 | 1,3-Benzoxazine | Rat aorta | More potent vasorelaxant activity than cromakalim. | 0.14 µM | |
| Unnamed | 1,4-Benzothiazine | Not Specified | Approximately 20 times more potent vasorelaxant activity than cromakalim. | Not Provided | |
| Oxadiazole derivative 6 | 3,4-dihydro-2H-1,4-benzoxazine | Spontaneously hypertensive rat | More potent activity than cromakalim. | Not Provided |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Structure-Activity Relationships
The cardiovascular effects of benzoxazine and benzothiazine derivatives are significantly influenced by their chemical structures. Key observations from structure-activity relationship (SAR) studies include:
-
The Heterocyclic Ring: The presence of an oxygen atom in the benzoxazine ring appears to be crucial for potent activity.[1]
-
Side Chains: A lipophilic side chain on the nitrogen atom of the benzoxazine or benzothiazine ring is a key determinant of potency. For instance, the dimethoxyphenylethyl-N-methylaminoethylcarboxamide side chain in MS 84 contributed to its high potency.[1] In contrast, derivatives with a methylpiperazinylcarbonyl (MS 64) or an N-dimethylaminoethylcarboxamide side chain (MS 66) exhibited weaker effects.[1]
-
Substituents on the Benzene Ring: For a series of 1,3-benzoxazine derivatives, an electron-withdrawing group at the C6 position and a methyl or halogeno group at the C7 position of the 1,3-benzoxazine nucleus were found to be important for optimal vasorelaxant and hypotensive activity.
Mechanism of Action: Signaling Pathway
Many benzoxazine and benzothiazine derivatives with vasorelaxant properties are believed to act as potassium channel openers . The opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells is a primary mechanism.
Caption: Signaling pathway of benzoxathiin derivatives as K-ATP channel openers.
Experimental Protocols
The evaluation of the vasorelaxant activity of benzoxathiin derivatives and their analogs is commonly performed using an ex vivo model of isolated arterial rings. The following is a generalized protocol for the rat aorta vasorelaxation assay.
Isolated Rat Aorta Vasorelaxation Assay
1. Tissue Preparation:
-
Male Wistar rats are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 3-4 mm in length.
-
In some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a forceps.
2. Experimental Setup:
-
The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 - 5% CO2 gas mixture.
-
One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, the bathing solution is changed every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed. For endothelium-intact rings, contraction is induced with phenylephrine (B352888) (PE, typically 1 µM), and once a stable contraction is achieved, acetylcholine (B1216132) (ACh, typically 10 µM) is added to induce relaxation, confirming endothelial integrity.
-
The rings are then washed to return to baseline tension.
-
A stable contraction is induced again using a contractile agent such as phenylephrine or a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
Once the contraction reaches a plateau, the test compound (benzoxathiin derivative or analog) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation response is recorded as a percentage decrease in the pre-contracted tension.
-
The EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated from the concentration-response curve.
Caption: Experimental workflow for the isolated rat aorta vasorelaxation assay.
References
- 1. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levcromakalim and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benoxathian Hydrochloride and Other Potassium Channel Blockers: A Guide for Researchers
A comprehensive review of available scientific literature reveals a notable absence of evidence supporting the classification of benoxathian (B1196792) hydrochloride as a potassium channel blocker. Historical research identifies benoxathian as an α1-adrenergic receptor antagonist investigated for its antihypertensive properties. In contrast, a significant body of research exists for various other compounds that actively target and modulate potassium channels, playing crucial roles in cellular physiology and offering therapeutic potential for a range of diseases.
This guide provides a detailed comparison of several well-characterized potassium channel blockers—Margatoxin, PAP-1, Dalazatide (ShK-186), and Clotrimazole—focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used to determine their efficacy and selectivity. While a direct comparison with benoxathian hydrochloride is not feasible due to the lack of relevant data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with established potassium channel modulators.
Overview of this compound
This compound was primarily investigated in the 1980s for its potential as an antihypertensive agent.[1] Its mechanism of action was identified as the antagonism of α1-adrenergic receptors, which leads to vasodilation and a subsequent reduction in blood pressure.[1] Extensive searches of scientific databases and literature have not yielded any studies demonstrating or suggesting that this compound directly interacts with or blocks potassium channels. Therefore, it cannot be functionally compared to established potassium channel blockers.
Comparative Analysis of Select Potassium Channel Blockers
The following sections detail the performance and characteristics of four prominent potassium channel blockers, providing quantitative data and insights into their experimental evaluation.
Margatoxin
Margatoxin (MgTx) is a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus. It is a potent, albeit not entirely selective, blocker of the voltage-gated potassium channel Kv1.3.[2]
Table 1: Quantitative Performance of Margatoxin
| Parameter | Value | Target Channel(s) | Reference |
| Kd | 11.7 pM | hKv1.3 | [2] |
| Kd | 6.4 pM | hKv1.2 | [2] |
| Kd | 4.2 nM | hKv1.1 | [2] |
| IC50 | 36 pM | Kv1.3 | [3][4] |
Experimental Protocol: Electrophysiology (Patch-Clamp)
The inhibitory effects of Margatoxin on Kv channels are typically determined using the whole-cell patch-clamp technique on cells heterologously expressing the specific channel subtype (e.g., CHO or HEK293 cells). A typical protocol involves:
-
Cell Culture and Transfection: Cells are cultured under standard conditions and transiently transfected with the cDNA encoding the potassium channel of interest.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a potassium-based solution.
-
Voltage Protocol: To elicit channel activity, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV) to activate the voltage-gated channels.
-
Drug Application: Margatoxin is applied to the external solution at varying concentrations to determine its inhibitory effect on the potassium current.
-
Data Analysis: The reduction in current amplitude at each concentration is measured to calculate the IC50 or Kd value by fitting the data to a dose-response curve.
Signaling Pathway: T-Cell Activation
Kv1.3 channels play a crucial role in the activation of T-lymphocytes. By blocking these channels, Margatoxin can suppress T-cell activation, which is a key process in immune responses.
PAP-1
PAP-1 (5-(4-phenoxybutoxy)psoralen) is a small molecule blocker of the Kv1.3 potassium channel. It has been investigated for its potential in treating autoimmune diseases and atherosclerosis.[5]
Table 2: Quantitative Performance of PAP-1
| Parameter | Target Channel(s) | Notes | Reference |
| IC50 | Kv1.3 | [5] |
Experimental Protocol: In Vivo Atherosclerosis Model
The effect of PAP-1 on atherosclerosis can be studied in a rat model. A representative protocol is as follows:
-
Animal Model: Atherosclerosis is induced in rats through a combination of a high-fat diet and vitamin D3 injection.
-
Drug Administration: A treatment group receives PAP-1, while a control group receives a vehicle.
-
Biochemical Analysis: After a defined period, blood samples are collected to measure plasma lipids, inflammatory markers (e.g., interferon-γ, CRP), and specific T-cell populations (CD4+CD28null).
-
Histological Analysis: Aortic tissues are harvested, sectioned, and stained to visualize and quantify atherosclerotic plaque formation.
-
Mechanism of Action Study: The levels of perforin, a marker for cytotoxic T-cell activity, are measured to investigate the mechanism by which PAP-1 may inhibit plaque formation.[5]
Dalazatide (ShK-186)
Dalazatide, also known as ShK-186, is a potent and selective peptide inhibitor of the Kv1.3 channel, derived from the sea anemone Stichodactyla helianthus. It is under investigation for the treatment of autoimmune diseases like psoriasis and multiple sclerosis.[6][7]
Table 3: Quantitative Performance of Dalazatide (ShK-186)
| Parameter | Value | Target Channel(s) | Notes | Reference |
| Kd | 65 ± 5 pM | Kv1.3 | In Ova-specific GFP+ effector memory T (Tem) cells | [6] |
| IC50 | 180 ± 37 pM | CCR7- T cell proliferation | [6] |
Experimental Protocol: In Vivo Delayed-Type Hypersensitivity (DTH) Model
The immunosuppressive effects of Dalazatide can be evaluated using a DTH model in rats:
-
Sensitization: Rats are sensitized with an antigen (e.g., ovalbumin) to induce an immune response.
-
Challenge: After a period, the rats are challenged with the same antigen in a specific site (e.g., ear or footpad) to elicit a DTH reaction, characterized by localized swelling and inflammation.
-
Drug Administration: Dalazatide is administered to the treatment group, typically via subcutaneous injection.
-
Measurement of DTH Response: The swelling at the challenge site is measured at various time points to quantify the DTH response.
-
Cellular Analysis: Effector memory T-cells can be isolated from draining lymph nodes or the site of inflammation to assess their activation and proliferation in the presence and absence of Dalazatide.[6]
Experimental Workflow: DTH Model
Clotrimazole
Clotrimazole is an antifungal agent that has been found to block intermediate-conductance Ca2+-activated potassium channels (IKCa or KCa3.1).[8][9] It also affects other ion channels at higher concentrations.[10]
Table 4: Quantitative Performance of Clotrimazole
| Parameter | Value | Target Channel(s) | Notes | Reference |
| IC50 | 3.6 μM | IhERG | [10] | |
| IC50 | 7.4 μM | IKur | [10] | |
| IC50 | 15.1 μM | IKs | [10] | |
| IC50 | 29.5 μM | Ito1 | [10] | |
| IC50 | 3 μM | IK(Ca) | In rat anterior pituitary GH3 cells |
Experimental Protocol: Single-Channel Recording (Outside-Out Patch)
To investigate the direct effect of Clotrimazole on single KCa3.1 channels, the outside-out patch-clamp configuration is used:
-
Cell Preparation: Cells expressing KCa3.1 channels are used.
-
Patch Excision: A patch of the cell membrane containing the channel of interest is excised with the outer surface facing the bath solution.
-
Recording Conditions: The pipette solution contains a high concentration of potassium, and the bath solution contains a defined concentration of free Ca2+ to activate the channels.
-
Drug Application: Clotrimazole is added to the bath solution to observe its effect on the single-channel currents.
-
Data Analysis: The single-channel conductance, mean open time, and mean closed time are analyzed to determine the mechanism of channel blockade.
Conclusion
While this compound's primary pharmacological action is as an α1-adrenergic receptor antagonist, a diverse array of compounds have been identified and characterized as potent and, in some cases, highly selective potassium channel blockers. Margatoxin, PAP-1, and Dalazatide are notable for their inhibitory effects on the Kv1.3 channel, which is a key regulator of immune cell function. Clotrimazole, on the other hand, primarily targets the KCa3.1 channel.
The data and experimental protocols presented in this guide highlight the methodologies used to characterize these compounds and provide a basis for the comparative evaluation of novel potassium channel modulators. Future research may uncover additional targets for benoxathian or its analogs, but based on current knowledge, it does not belong to the functional class of potassium channel blockers. Researchers in this field should focus on the well-documented blockers for their studies and drug development efforts.
References
- 1. Benoxathian - Wikipedia [en.wikipedia.org]
- 2. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Penicillin g benzathine (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Benoxathian Hydrochloride vs. Nifedipine in Cardiovascular Research
In the landscape of cardiovascular drug development, a thorough understanding of a compound's mechanism of action and its comparative performance against established agents is paramount. This guide provides a detailed head-to-head comparison of Benoxathian hydrochloride, an investigational α1-adrenoceptor antagonist, and Nifedipine (B1678770), a widely used L-type calcium channel blocker. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental context to inform preclinical and clinical research strategies.
Executive Summary
This compound and Nifedipine both exhibit vasodilatory and hypotensive effects, but through distinct primary mechanisms of action. This compound functions as a potent α1-adrenoceptor antagonist, directly counteracting the vasoconstrictive effects of norepinephrine. In contrast, Nifedipine's principal mechanism is the blockade of L-type calcium channels, preventing calcium influx into vascular smooth muscle cells and thereby inducing vasodilation. Notably, preclinical evidence suggests that Nifedipine also possesses secondary inhibitory effects on α-adrenoceptor-mediated vasoconstriction.
This guide presents available preclinical data for both compounds, summarizing their effects on blood pressure and providing insights into their vascular activity. Due to the limited publicly available data on this compound, which was investigated in the 1980s and appears to have been discontinued (B1498344) in early-phase clinical trials, this comparison relies on historical preclinical studies alongside extensive data for the well-established drug, Nifedipine.
Mechanism of Action
This compound: A potent antagonist of α1-adrenergic receptors.[1][2] These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction upon stimulation by catecholamines like norepinephrine. By blocking these receptors, this compound inhibits this vasoconstrictive signaling, leading to vasodilation and a subsequent decrease in blood pressure.
Nifedipine: A dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle and cardiac cells.[3] Inhibition of these channels prevents the influx of extracellular calcium, a critical step for muscle contraction. This leads to relaxation of arterial smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance.[3] While its main action is on calcium channels, studies have shown that Nifedipine can also attenuate vasoconstrictor responses mediated by both α1- and α2-adrenoceptors.[4][5]
Signaling Pathway Diagrams
Figure 1: this compound's antagonistic action on the α1-adrenergic signaling pathway.
Figure 2: Nifedipine's inhibitory effect on the L-type calcium channel signaling pathway.
Head-to-Head Performance Data
The following tables summarize the available preclinical data for this compound and Nifedipine. Direct comparative studies are scarce; therefore, data is presented from separate studies to facilitate an indirect comparison.
In Vivo Hypotensive Effects
| Compound | Species | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Reference |
| Benoxathian HCl | Normotensive Rat | 0.1 mg/kg | Intravenous | -25 mmHg (approx.) | Massi et al., 1986 |
| Normotensive Rat | 1 mg/kg | Intravenous | -40 mmHg (approx.) | Massi et al., 1986 | |
| Normotensive Dog | 0.1 mg/kg | Intravenous | -30 mmHg (approx.) | Massi et al., 1986 | |
| Normotensive Dog | 1 mg/kg | Intravenous | -55 mmHg (approx.) | Massi et al., 1986 | |
| Nifedipine | Conscious Dog | 0.5 µg/kg/min | Intravenous | Attenuation of phenylephrine-induced pressor response by -43 ± 8% | Holcslaw et al., 1986[4] |
| Hypertensive Patients | 20 mg | Sublingual | Fall in MAP of -8.5% (without prazosin) | Sluiter et al., 1985[6] |
In Vitro Vascular Effects
| Compound | Preparation | Agonist | Concentration | Effect | Reference |
| Nifedipine | Canine Dorsal Pedal Artery | BHT 920 (α2-agonist) | 10⁻⁷ M | IC50 of 3.9 (1.8-6.1) nM for inhibiting contractions | Longhurst et al., 1993[7] |
| Canine Saphenous Vein | BHT 920 (α2-agonist) | 10⁻⁷ M | IC50 of 13.0 (4.6-26.0) nM for inhibiting contractions | Longhurst et al., 1993[7] | |
| Canine Dorsal Pedal Artery | Norepinephrine | 10⁻⁷ M | 70 ± 5% inhibition of contraction (in mild heart failure) | Longhurst et al., 1993[7] | |
| Human Digital Artery | Norepinephrine (in the presence of rauwolscine) | 10⁻⁸ and 10⁻⁷ M | Inhibition of α1-adrenoceptor-mediated responses | Jie et al., 1986[8] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol is a generalized representation based on standard methodologies for assessing the hypotensive effects of compounds like this compound.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-350g) are anesthetized, typically with urethane (B1682113) (1.2 g/kg, i.p.) or a similar anesthetic agent.
-
The trachea is cannulated to ensure a clear airway.
-
The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
The left jugular vein is cannulated for intravenous drug administration.
2. Data Acquisition:
-
The pressure transducer is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
After a stabilization period to ensure a steady baseline blood pressure, the test compound (this compound or vehicle) is administered intravenously.
3. Experimental Workflow:
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nifedipine attenuates both alpha-1 and alpha-2 adrenoceptor-mediated pressor and vasoconstrictor responses in conscious dogs and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nifedipine and verapamil on alpha-receptor-activation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of alpha 1-adrenergic blockade on the acute antihypertensive effect of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine inhibits responses to alpha-adrenoceptor stimulation in canine blood vessels: impact of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism by nifedipine of alpha-1 and alpha-2 adrenoceptor-mediated responses of human digital arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Verapamil and Benoxathian Hydrochloride: Efficacy and Safety Profiles
A direct comparative analysis of the efficacy and safety of Benoxathian hydrochloride and verapamil (B1683045) is not feasible at this time due to a lack of available clinical and preclinical data for this compound. Scholarly searches for "this compound" yield primarily a Material Safety Data Sheet, which identifies it as a chemical for research use only, with no associated publications on its pharmacological effects, mechanism of action, or performance in clinical trials.
This guide will therefore provide a comprehensive overview of the well-established efficacy and safety of verapamil, a widely used calcium channel blocker. This information is intended for researchers, scientists, and drug development professionals to serve as a detailed reference on verapamil's properties.
Verapamil: A Detailed Profile
Verapamil is a calcium channel blocker used in the treatment of hypertension (high blood pressure), angina (chest pain), and certain heart rhythm disorders.[1][2] It functions by relaxing the muscles of the heart and blood vessels, which reduces the heart's workload and increases the supply of blood and oxygen to the heart.[1][2]
Mechanism of Action
Verapamil's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] By blocking the influx of calcium ions into these cells, verapamil exerts several key therapeutic effects:
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction, which decreases the heart's oxygen demand.[4]
-
Negative Chronotropic and Dromotropic Effects: Slowing of the heart rate and conduction through the atrioventricular (AV) node by inhibiting calcium influx in the sinoatrial (SA) and AV nodes.[4] This is beneficial in managing tachyarrhythmias.
-
Vasodilation: Relaxation of arterial smooth muscle, leading to dilation of coronary and systemic peripheral blood vessels.[3] This reduces blood pressure and increases oxygen supply to the heart muscle.[3]
Verapamil is also known to block Kv voltage-gated potassium channels.[3]
References
A Comparative Analysis of Benoxathian Hydrochloride and Other Anti-Anginal Agents
It is important to note that "Benoxathian hydrochloride" does not appear to be a recognized or studied anti-anginal agent in the available scientific literature. It is likely a typographical error, and this guide will proceed under the assumption that the intended compound of interest is Benidipine (B10687) hydrochloride , a third-generation dihydropyridine (B1217469) calcium channel blocker with well-documented anti-anginal properties. This comparison will evaluate benidipine hydrochloride against other established classes of anti-anginal drugs: beta-blockers, nitrates, other calcium channel blockers, and the late sodium current inhibitor, ranolazine (B828).
This guide provides a comprehensive comparison of the performance of these anti-anginal agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Comparative Overview
Anti-anginal drugs alleviate myocardial ischemia through various mechanisms that either increase myocardial oxygen supply or decrease myocardial oxygen demand. Benidipine hydrochloride exhibits a unique triple-blocking action on L-type, T-type, and N-type calcium channels, contributing to its distinct pharmacological profile.
Benidipine Hydrochloride: As a dihydropyridine calcium channel blocker, benidipine primarily induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells. This leads to a reduction in peripheral vascular resistance and afterload, thereby decreasing myocardial oxygen demand. Its additional blockade of T-type and N-type calcium channels may contribute to its cardioprotective and renal-protective effects.
Beta-Blockers (e.g., Propranolol): These agents competitively block β-adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and blood pressure, which collectively reduces myocardial oxygen consumption, particularly during exercise.[1]
Nitrates (e.g., Isosorbide Dinitrate): Nitrates are converted to nitric oxide (NO) in vascular smooth muscle, which activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2][3] This results in potent venodilation, reducing preload, and to a lesser extent, arteriolar dilation, reducing afterload.[2][3] Nitrates also dilate coronary arteries, increasing oxygen supply.[4]
Other Calcium Channel Blockers (e.g., Nifedipine): Like benidipine, other dihydropyridine calcium channel blockers such as nifedipine (B1678770) primarily act as vasodilators by blocking L-type calcium channels in vascular smooth muscle.[5] Non-dihydropyridines, such as diltiazem (B1670644) and verapamil, also have a negative chronotropic and inotropic effect on the heart.[5]
Ranolazine: This agent has a unique mechanism of action, inhibiting the late inward sodium current (INa) in cardiomyocytes.[6] This reduces intracellular sodium and subsequent calcium overload, leading to improved diastolic relaxation and reduced myocardial wall stress, thereby decreasing oxygen demand without significantly affecting heart rate or blood pressure.[6][7]
Comparative Efficacy: Preclinical Data
Animal models of angina provide a platform to compare the direct pharmacological effects of different anti-anginal agents. Key models include the vasopressin-induced myocardial ischemia model, which mimics coronary vasospasm, and the coronary artery ligation model, which simulates myocardial infarction.
Table 1: Comparative Effects of Anti-Anginal Agents in Preclinical Models
| Drug | Model | Dose | Key Findings | Reference |
| Benidipine HCl | Vasopressin-induced ischemia (Rat) | 10 µg/kg (i.v.) | Inhibitory effect on ischemic ECG changes comparable to nifedipine at 200 µg/kg.[8] | [8] |
| Coronary occlusion (Rat) | 30 & 100 µg/kg (i.v.) | Inhibited the rise of the T-wave in the epicardial ECG.[8] | [8] | |
| Isoproterenol-induced ischemia (Rat) | 200 µg/kg (i.v.) | Significantly inhibited the decline of the ST segment, more effective than nifedipine.[8] | [8] | |
| Nifedipine | Vasopressin-induced ischemia (Rat) | 200 µg/kg (i.v.) | Inhibited ischemic ECG changes.[8] | [8] |
| Coronary occlusion (Rat) | 200 µg/kg (i.v.) | Slightly effective in inhibiting the rise of the T-wave.[8] | [8] | |
| Propranolol (B1214883) | Isoproterenol-induced ischemia (Rat) | 500 µg/kg (i.v.) | Almost completely prevented the fall of the ST segment in the ECG.[8] | [8] |
Comparative Efficacy: Clinical Data
Head-to-head clinical trials and comparative studies provide valuable insights into the relative efficacy and safety of different anti-anginal agents in patients with stable angina.
Table 2: Comparative Clinical Efficacy of Anti-Anginal Agents
| Drug Comparison | Study Design | Patient Population | Key Efficacy Endpoints & Results | Reference |
| Benidipine vs. Nifedipine CR | Randomized Crossover Trial | Hypertensive patients on hemodialysis | Benidipine showed more sustained antihypertensive effects after hemodialysis compared to nifedipine CR.[9] | [9] |
| Benidipine vs. Amlodipine | Observational, Prospective | Hypertensive patients | Both equally effective in reducing blood pressure. Benidipine significantly reduced proteinuria and serum triglycerides.[10] | [10] |
| Nifedipine vs. Propranolol | Placebo-controlled, double-blind, crossover | Patients with chronic stable angina | Nifedipine was more effective than propranolol in delaying the onset of chest pain and ST-segment depression during exercise.[11] | [11] |
| Propranolol vs. Various Calcium Antagonists | Symptom-limited exercise test | Patients with chronic stable angina | Propranolol and calcium antagonists (diltiazem, nicardipine, nifedipine, verapamil) similarly reduced angina attacks and increased exercise tolerance.[12] | [12] |
Experimental Protocols
Vasopressin-Induced Myocardial Ischemia in Rats
This model is used to evaluate the protective effects of drugs against coronary vasospasm-induced ischemia.
-
Animal Preparation: Male Wistar rats are anesthetized, and their body temperature is maintained.
-
Instrumentation: Needle electrodes are inserted for electrocardiogram (ECG) recording. A cannula is inserted into a femoral vein for drug and vasopressin administration.
-
Experimental Procedure:
-
A baseline ECG is recorded.
-
The test drug or vehicle is administered intravenously.
-
After a predetermined time, vasopressin (e.g., 1 U/kg) is injected intravenously to induce myocardial ischemia, characterized by ST-segment depression or elevation in the ECG.[8]
-
The ECG is continuously monitored to assess the extent and duration of ischemic changes.
-
-
Data Analysis: The magnitude of ST-segment deviation is measured and compared between the drug-treated and vehicle-treated groups to determine the anti-ischemic effect.
Coronary Artery Ligation in Rats
This model simulates acute myocardial infarction to study the effects of drugs on ischemia and reperfusion injury.
-
Animal Preparation: Male rats are anesthetized, intubated, and ventilated.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed under the left anterior descending (LAD) coronary artery.
-
The suture is tightened to occlude the artery, inducing myocardial ischemia. Successful ligation is often confirmed by the appearance of a pale area on the ventricle.[13][14]
-
-
Experimental Protocol:
-
The LAD artery is occluded for a specific period (e.g., 30 minutes) to induce ischemia.
-
The ligature is then released to allow for reperfusion for a set duration (e.g., 2 hours).
-
The test drug can be administered before ischemia, during ischemia, or at the onset of reperfusion.
-
-
Assessment of Myocardial Injury:
-
ECG: Monitored throughout the procedure for changes such as ST-segment elevation.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area of infarction is determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).[14]
-
Biochemical Markers: Blood samples can be collected to measure cardiac enzymes (e.g., troponin, creatine (B1669601) kinase).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanisms of action of different classes of anti-anginal drugs.
Experimental Workflow
Caption: Workflow for preclinical models of angina pectoris.
References
- 1. Mode of action of beta blockers in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 5. Treatment of stable angina pectoris: focus on the role of calcium antagonists and ACE inhibitors [escardio.org]
- 6. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antianginal effects of the new calcium antagonist benidipine hydrochloride in anesthetized rats and spontaneously hypertensive rats. Electrocardiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive effects of long-acting calcium channel blockers on hemodialysis days--a randomized crossover trial between benidipine and nifedipine CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Chronic stable angina monotherapy. Nifedipine versus propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative antianginal effects of bepridil and propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. veterinaryworld.org [veterinaryworld.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Drug Analysis: A Focus on Hydrochloride Salts
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is paramount to ensure the accuracy, precision, and reliability of data. Cross-validation becomes particularly crucial when different analytical methods are employed to measure the concentration of an active pharmaceutical ingredient (API), such as a hydrochloride salt, across different studies or laboratories. This guide provides a comprehensive comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of hydrochloride APIs, using publicly available data for similar compounds as illustrative examples.
Data Summary: HPLC vs. UV-Vis Spectrophotometry
The following tables summarize the key validation parameters for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometric methods, providing a clear comparison of their performance characteristics. The data presented is a synthesis from multiple studies on the analysis of hydrochloride salts in pharmaceutical formulations.
Table 1: Comparison of RP-HPLC Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2-64 | 32.5 - 500 |
| Correlation Coefficient (r²) | 1 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1727 | 0.49 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5235 | 1.6 |
| Accuracy (% Recovery) | 99-101% | Not specified |
| Precision (% RSD) | < 2% | < 2% |
Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters
| Validation Parameter | Method A | Method B |
| Linearity Range (µg/mL) | 4-20 | 2-22 |
| Correlation Coefficient (r²) | >0.999 | 0.961 |
| Accuracy (% Recovery) | 99-101% | 99.21-99.60% |
| Precision (% RSD) | < 2% | 0.473 - 1.818% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative experimental protocols for the RP-HPLC and UV-Vis spectrophotometric analysis of a hydrochloride salt.
RP-HPLC Method Protocol
1. Instrumentation:
-
A Shimadzu LC-10ATVP HPLC system equipped with a SPD-10A UV-Vis detector and a Rheodyne injector with a 20 µL loop was used for analysis.
-
Data acquisition was performed using the compatible software.
2. Chromatographic Conditions:
-
Column: Grace Smart RP C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 50mM Ammonium acetate (B1210297) buffer (pH 6.0, adjusted with O-Phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
A standard stock solution of the hydrochloride salt was prepared by dissolving an accurately weighed amount in the mobile phase to achieve a concentration of 100 µg/mL.
-
Working standard solutions were prepared by further diluting the stock solution with the mobile phase to obtain concentrations within the linearity range.
4. Sample Preparation:
-
For tablet dosage forms, a number of tablets were weighed and finely powdered.
-
An amount of powder equivalent to a single dose was accurately weighed and transferred to a volumetric flask.
-
The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark.
-
The solution was filtered through a 0.45 µm nylon filter before injection.
5. Validation Parameters:
-
Linearity: Assessed by plotting a calibration curve of peak area against a series of known concentrations.
-
Accuracy: Determined by the standard addition method, where known amounts of the standard drug were added to the pre-analyzed sample solution and the recovery percentage was calculated.
-
Precision: Evaluated by analyzing multiple replicates of a homogeneous sample, with the results expressed as the relative standard deviation (%RSD).
-
Specificity: Assessed by observing any interference from excipients in the pharmaceutical formulation at the retention time of the analyte.
UV-Vis Spectrophotometric Method Protocol
1. Instrumentation:
-
A Shimadzu UV-Visible spectrophotometer (Model 1800) with 1 cm matched quartz cells was used for all absorbance measurements.[1]
2. Reagents and Solutions:
-
Solvent: 0.1 N Hydrochloric acid (HCl).[1]
3. Standard Solution Preparation:
-
A standard stock solution was prepared by accurately weighing and dissolving the hydrochloride salt in 0.1 N HCl to obtain a concentration of 100 µg/mL.[1]
-
Working standard solutions were prepared by diluting the stock solution with 0.1 N HCl to achieve concentrations within the Beer's law range.[1]
4. Sample Preparation:
-
For tablet formulations, a number of tablets were weighed and powdered.
-
A quantity of powder equivalent to a single dose was weighed and dissolved in 0.1 N HCl.
-
The solution was sonicated to ensure complete dissolution and then filtered. The filtrate was further diluted with 0.1 N HCl to a suitable concentration for analysis.
5. Method Validation:
-
Linearity: The linearity was determined by measuring the absorbance of the working standard solutions at the wavelength of maximum absorbance (λmax) and plotting a calibration curve of absorbance versus concentration.[1]
-
Accuracy: The accuracy of the method was determined by recovery studies, with the results expressed as a percentage.[1]
-
Precision: The precision was evaluated by repeated measurements of the same sample solution, and the %RSD was calculated.
Visualizing the Workflow and Comparison
To better illustrate the processes involved in cross-validation, the following diagrams have been generated using the DOT language.
Caption: Experimental Workflow for Cross-Validation of Analytical Methods.
References
Comparative Electrophysiological Analysis of Benzoxathiin Derivatives and Related Heterocyclic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electrophysiological effects of benzoxathiin analogs, primarily focusing on the more extensively studied benzoxazine (B1645224) and benzothiazine derivatives. The data presented herein, derived from various experimental studies, offers insights into the structure-activity relationships and ion channel modulating properties of these compounds.
This guide summarizes quantitative data on the effects of these compounds on various ion channels and provides detailed experimental protocols for the key assays cited. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their potential mechanisms of action.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of various benzoxazine and benzothiazine derivatives on different ion channels. Direct comparative data for a range of benzoxathiin compounds is limited in the current literature; therefore, these related structures provide the primary basis for this analysis.
Table 1: Comparative Effects of Benzoxazine and Benzothiazine Derivatives on Calcium Channels
| Compound ID | Heterocyclic Ring | Side Chain | Preparation | Effect | Potency/Efficacy | Reference |
| MS 84 | Benzoxazine | Dimethoxyphenylethyl-N-methylaminoethylcarboxamide | Guinea-pig papillary muscles | Negative inotropic | Most potent in the series | [1] |
| MS 63 | Benzothiazine | Methylpiperazinylcarbonyl | Guinea-pig papillary muscles | Negative inotropic | Less effective than MS 84 | [1] |
| MS 64 | Benzoxazine | Methylpiperazinylcarbonyl | Guinea-pig papillary muscles | Negative inotropic | Weak effect | [1] |
| MS 66 | Benzoxazine | N-dimethylaminoethylcarboxamide | Guinea-pig papillary muscles | Negative inotropic | Weak effect | [1] |
| MS 65 | Benzothiazine | N-dimethylaminoethylcarboxamide | Guinea-pig papillary muscles | Negative inotropic | Weak effect | [1] |
Table 2: Modulatory Effects of 2H-1,4-Benzoxazine Derivatives on Skeletal Muscle KATP Channels
| Compound | Condition | Effect | Potency (DE50 / IC50) |
| 2-n-hexyl analog | In the presence of ATP | Activator | DE50 = 1.08 x 10⁻¹⁰ M |
| 2-phenyl analog | In the absence of ATP | Inhibitor | IC50 = 2.5 x 10⁻¹¹ M |
Experimental Protocols
A fundamental technique for characterizing the electrophysiological effects of compounds like benzoxathiins is the patch-clamp technique . This method allows for the recording of ion channel activity in live cells.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a generalized procedure for recording whole-cell currents in cultured cells expressing the ion channel of interest.
1. Cell Preparation:
- Culture cells expressing the target ion channel on glass coverslips.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with an external solution.
2. Pipette Preparation:
- Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ.
- Fill the micropipette with the appropriate internal solution and ensure no air bubbles are trapped at the tip.
3. Recording:
- Approach the cell with the micropipette and apply slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
- Apply a brief pulse of suction to rupture the cell membrane and establish a whole-cell configuration.
- Clamp the cell membrane at a holding potential (e.g., -80 mV).
- Apply voltage protocols to elicit specific ion currents.
- Record baseline currents before applying the test compound.
- Perfuse the test compound at various concentrations and record the resulting changes in ion currents.
Solutions:
-
External Solution (example for recording K+ currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (example for recording K+ currents): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (pH adjusted to 7.2 with KOH).
Visualizations
Experimental Workflow for Electrophysiological Screening
The following diagram illustrates a typical workflow for screening and characterizing the electrophysiological effects of a library of compounds.
References
A comparative review of novel antiarrhythmic agents including Benoxathian hydrochloride
A notable gap in current research exists regarding the antiarrhythmic properties of Benoxathian hydrochloride. Extensive searches of scientific literature and drug development pipelines did not yield any preclinical or clinical data evaluating its efficacy or mechanism of action for treating cardiac arrhythmias. Therefore, this review will focus on a comparative analysis of other recently developed antiarrhythmic agents for which experimental data is available.
This guide provides a detailed comparison of several novel antiarrhythmic drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental validation, and clinical performance. The agents discussed include Etripamil, a fast-acting calcium channel blocker; AP30663, a selective KCa2 channel inhibitor; Vernakalant, an atrial-selective ion channel blocker; and Dronedarone (B1670951), a multi-channel blocking agent often compared to the established antiarrhythmic, Amiodarone (B1667116).
Mechanism of Action and Signaling Pathways
The therapeutic strategies of these novel agents are centered on targeting specific ion channels involved in the cardiac action potential, aiming for greater efficacy and improved safety profiles compared to older drugs.
Etripamil is a non-dihydropyridine L-type calcium channel blocker. By inhibiting the influx of calcium into cardiac cells, particularly in the atrioventricular (AV) node, it slows down conduction and prolongs the refractory period, effectively terminating re-entrant supraventricular tachycardias.
AP30663 represents a newer class of antiarrhythmics by selectively inhibiting small-conductance calcium-activated potassium (KCa2) channels. These channels are more prominently expressed in the atria than the ventricles. Their inhibition leads to a prolongation of the atrial action potential and effective refractory period, making it a promising target for atrial fibrillation with a potentially lower risk of ventricular proarrhythmia.[1][2][3]
Vernakalant is considered an atrial-selective antiarrhythmic agent due to its multi-channel blocking effects that are more pronounced in the atria. It blocks several potassium channels (IKur, IKAch, Ito) and the late sodium current (INaL), leading to a prolongation of the atrial refractory period and slowing of conduction.[4]
Dronedarone is a benzofuran (B130515) derivative, structurally related to amiodarone, but without the iodine moiety, which is associated with many of amiodarone's side effects. It exhibits multi-channel blocking properties, affecting sodium, potassium, and calcium channels, in addition to anti-adrenergic effects.[5][6]
Comparative Efficacy and Safety Data
The following table summarizes key quantitative data from preclinical and clinical studies of the discussed novel antiarrhythmic agents.
| Agent | Target Arrhythmia | Mechanism of Action | Key Efficacy Data | Key Safety/Tolerability Data |
| Etripamil | Paroxysmal Supraventricular Tachycardia (PSVT) | L-type Calcium Channel Blocker | Conversion to sinus rhythm within 30 minutes: 64.3% vs. 31.2% for placebo in the RAPID trial.[7] Median time to conversion: 18.5 minutes.[8] | Generally well-tolerated. Most common adverse events are mild and related to nasal administration (e.g., nasal discomfort, congestion).[9] |
| AP30663 | Atrial Fibrillation (AF) | KCa2 Channel Inhibitor | IC50 for KCa2 channels: ~1 µM.[1] In anesthetized rats, 5 and 10 mg/kg prolonged the atrial effective refractory period (AERP) to 130.7% and 189.9% of baseline, respectively.[2][10] | In a first-in-human study, it was systemically well-tolerated. The main adverse events were mild and temporary infusion site reactions.[1] |
| Vernakalant | Atrial Fibrillation (AF) | Atrial-selective Ion Channel Blocker | Cardioversion efficacy in recent-onset AF: ~51.7% within 90 minutes.[11] Post-market reports show cardioversion rates of 65-70%.[4] Median time to conversion: 8-14 minutes.[4] | Low proarrhythmic potential due to atrial selectivity.[4] Adverse effects can include dysgeusia, sneezing, and hypotension.[11] |
| Dronedarone | Atrial Fibrillation (AF) | Multi-channel Blocker | Recurrence rate of AF was higher than amiodarone (63% vs. 42%).[12] Reduced risk of cardiovascular hospitalization or death by 24% compared to placebo in the ATHENA trial.[5] | Fewer thyroid, neurologic, skin, and ocular adverse events compared to amiodarone, but more gastrointestinal side effects.[13] |
| Amiodarone (for comparison) | Atrial and Ventricular Arrhythmias | Multi-channel Blocker | Lower recurrence rate of AF compared to dronedarone (42% vs. 63%).[12] | Associated with numerous potential side effects, including thyroid, pulmonary, and liver toxicity.[13] |
Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is fundamental for characterizing the effects of antiarrhythmic compounds on specific cardiac ion channels.
Objective: To measure the effect of a test compound (e.g., AP30663) on a specific ion current (e.g., KCa2) in isolated cardiomyocytes or a stable cell line expressing the channel of interest.
Methodology:
-
Cell Preparation: Isolate single ventricular or atrial myocytes from an animal model (e.g., rat, guinea pig) via enzymatic digestion, or use a cultured cell line (e.g., HEK293) stably transfected with the gene for the ion channel of interest.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip is then fire-polished to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), with the pH adjusted to 7.4.
-
Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl₂, HEPES, EGTA, ATP), with the pH adjusted to 7.2.
-
-
Recording:
-
A cell is identified under a microscope, and the micropipette is carefully brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing a "whole-cell" configuration.
-
The membrane potential is "clamped" at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Voltage steps or ramps are applied to elicit the ion current of interest.
-
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the test compound on the channel's activity, such as the concentration-response relationship to calculate the IC50 value.[14][15][16][17][18]
References
- 1. First Clinical Study with AP30663 ‐ a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological cardioversion of atrial fibrillation with vernakalant: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Comparative efficacy of dronedarone and amiodarone for the maintenance of sinus rhythm in patients with atrial fibrillation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 8. Milestone Pharmaceuticals Reports Positive Efficacy and Safety Data for Etripamil Nasal Spray in Management of Paroxysmal Supraventricular Tachycardia [quiverquant.com]
- 9. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 10. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Dronedarone for atrial fibrillation: How does it compare with amiodarone? | MDedge [mdedge.com]
- 13. The Role of Dronedarone in the Treatment of Atrial Fibrillation/Flutter in the Aftermath of PALLAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 16. Whole-cell patch-clamp recordings [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
Comparative Analysis of Benzathine Penicillin G: In Vitro and In Vivo Efficacy
An Important Note on "Benoxathian hydrochloride": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." It is possible that this name is erroneous or refers to a compound not widely documented. The following guide will focus on Benzathine Penicillin G , a well-established long-acting penicillin antibiotic, which may be the intended subject of inquiry due to the similarity in name.
This guide provides a comparative overview of Benzathine Penicillin G, detailing its mechanism of action, in vitro and in vivo activity, and comparisons with alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals.
Overview of Benzathine Penicillin G
Benzathine Penicillin G is a long-acting injectable antibiotic.[1] It is formed from the combination of benzylpenicillin (penicillin G) with benzathine. This formulation allows for slow release of penicillin G from the muscle tissue into the bloodstream, resulting in prolonged, low-dose antibiotic activity.[1][2] It is primarily used for the treatment and prophylaxis of infections caused by susceptible gram-positive bacteria, most notably Streptococcus pyogenes and Treponema pallidum, the causative agents of streptococcal infections (like rheumatic fever) and syphilis, respectively.[1][3]
Mechanism of Action
Benzathine Penicillin G, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] The core mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[2][3]
-
Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[2][3]
References
A Comparative Analysis of the Cardiovascular Effects of Alpha-2 Adrenergic Agonists and Ganglionic Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparison of the cardiovascular effects of two classes of drugs that modulate the autonomic nervous system: alpha-2 adrenergic agonists, represented by clonidine (B47849), and ganglionic blockers, represented by hexamethonium (B1218175). This document summarizes key performance indicators from experimental studies, details the methodologies used, and visualizes the underlying signaling pathways to offer an objective comparison for research and drug development.
Executive Summary
Alpha-2 adrenergic agonists and ganglionic blockers both lower blood pressure but through distinct mechanisms and with different hemodynamic consequences. Alpha-2 adrenergic agonists, such as clonidine, primarily act on the central nervous system to reduce sympathetic outflow, leading to a decrease in heart rate, cardiac output, and peripheral vascular resistance.[1][2] In contrast, ganglionic blockers like hexamethonium produce a more profound and widespread blockade of the autonomic nervous system by inhibiting neurotransmission in both sympathetic and parasympathetic ganglia.[3] This non-selective action results in a significant drop in blood pressure, primarily through a reduction in vascular resistance, but can be accompanied by a range of effects due to parasympathetic blockade.
Comparative Data on Cardiovascular Effects
The following tables summarize the quantitative effects of clonidine and hexamethonium on key cardiovascular parameters as reported in preclinical and clinical studies.
| Parameter | Clonidine | Hexamethonium | Reference Study |
| Mean Arterial Pressure (MAP) | Significant decrease | Significant decrease | [3][4] |
| Heart Rate (HR) | Decrease | No significant change or slight increase | [5][6] |
| Cardiac Output (CO) | Gradual decrease | - | [1][4] |
| Total Peripheral Resistance (TPR) | Initial transient fall, followed by a rise above baseline | - | [1] |
Table 1: Overview of Hemodynamic Effects
| Drug | Study Population | Dose | Effect on Mean Arterial Pressure (MAP) |
| Clonidine | Healthy young males | 1 microg/kg IV | Lowered blood pressure |
| Clonidine | Patients with cirrhosis | 150 micrograms | -12.2% reduction |
| Hexamethonium | Rats | 10 mg/kg/h IV | Suppressed the increase in blood pressure caused by increased intracranial pressure |
Table 2: Quantitative Effects on Mean Arterial Pressure [1][4][7]
| Drug | Study Population | Dose | Effect on Heart Rate (HR) |
| Clonidine | Healthy young males | 1 microg/kg IV | Lowered heart rate |
| Clonidine | Patients with autonomic failure | - | Reduction in heart rate |
| Hexamethonium | Monkeys | 7 mg/kg | No appreciable change during exercise |
Table 3: Quantitative Effects on Heart Rate [1][5][6]
Experimental Protocols
Clonidine Administration in Healthy Volunteers
-
Objective: To determine the hemodynamic response to a single intravenous dose of clonidine under physiological conditions.
-
Methodology: 28 healthy young male subjects received a single intravenous dose of 1 microg/kg of clonidine. Hemodynamic parameters were evaluated using impedance cardiography, systolic time intervals, and pulse wave analysis to characterize myocardial and vascular function. Measurements were taken at baseline and for 240 minutes post-administration.[1]
Hexamethonium Administration in an Animal Model of Exercise
-
Objective: To investigate the cardiovascular adjustments during combined static-dynamic arm exercise after ganglionic blockade with hexamethonium.
-
Methodology: Four rhesus monkeys were trained to pull a T-bar. The animals received an injection of hexamethonium chloride (7 mg/kg) prior to the exercise sessions. Heart rate and systolic and diastolic blood pressure were measured during the exercise.[6]
Signaling Pathways and Mechanisms of Action
Alpha-2 Adrenergic Agonist Signaling
Alpha-2 adrenergic agonists like clonidine exert their effects by binding to and activating alpha-2 adrenergic receptors, which are G protein-coupled receptors. In the central nervous system, this activation in the brainstem leads to a reduction in sympathetic outflow. At the presynaptic nerve terminals, activation of these receptors inhibits the release of norepinephrine. This dual action results in decreased heart rate, reduced cardiac output, and vasodilation, collectively lowering blood pressure.
Ganglionic Blocker Mechanism of Action
Ganglionic blockers, such as hexamethonium, act as antagonists at nicotinic acetylcholine (B1216132) receptors located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. By blocking these receptors, they prevent the transmission of nerve impulses from preganglionic to postganglionic neurons. This results in a widespread and non-selective inhibition of autonomic outflow, leading to a significant reduction in sympathetic tone to blood vessels and a consequent drop in blood pressure.
References
- 1. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and cardiac effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The effect of clonidine administered after treatment with a non-selective nicotinic receptor inhibitor (hexamethonium) on blood pressure, net fluid flux and luminal alkalinisation in the rat duodenum. - figshare - Figshare [figshare.com]
- 4. Hemodynamic effects of a clonidine-induced decrease in sympathetic tone in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of clonidine in two contrasting models of autonomic failure: multiple system atrophy and pure autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexamethonium modification of cardiovascular adjustments during combined static-dynamic arm exercise in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Benoxathian Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of benoxathian (B1196792) hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural steps ensure safe handling and compliance with standard laboratory practices.
Chemical and Physical Properties
For quick reference, the key identifiers and properties of benoxathian hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₄ClNO₄S |
| Molecular Weight | 397.92 g/mol [1][2] |
| CAS Number | 92642-97-2[1] |
| Appearance | Solid[3] |
| Solubility | DMSO 150 mg/mL[3] |
| Storage | -20°C, dry, sealed[3] |
Hazard Assessment
This compound is not classified as a hazardous substance or mixture according to the provided safety data sheets[1]. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure and environmental release.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as sand, vermiculite, or earth.
-
Collection: Carefully sweep or scoop up the spilled material and absorbent into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of the collected waste and cleaning materials in accordance with institutional and local regulations for non-hazardous chemical waste.
Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to your institution's specific guidelines and local, state, and federal regulations[1].
Step-by-Step Disposal Guide:
-
Unused Product:
-
Keep the compound in its original, labeled container.
-
If possible, consolidate with other non-hazardous chemical waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
-
Contaminated Materials:
-
This includes items such as gloves, pipette tips, paper towels, and empty containers.
-
Collect all contaminated disposable materials in a designated, clearly labeled waste container.
-
The container should be sealed to prevent leakage.
-
Dispose of the container through your institution's chemical waste program.
-
-
Aqueous Solutions:
-
While this compound is not classified as hazardous, direct disposal down the drain is discouraged to prevent environmental contamination[1].
-
Collect aqueous solutions containing this compound in a labeled waste container.
-
Arrange for disposal through your institution's EHS office.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Benoxathian Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benoxathian hydrochloride. The following procedures are designed to ensure safe operational handling and disposal.
Summary of Safety Information
While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, its toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle it with a high degree of caution, adhering to standard laboratory safety protocols.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | AbMole BioScience MSDS[1] |
| CAS Number | 92642-97-2 | AbMole BioScience MSDS[1] |
| Molecular Formula | C19H24ClNO4S | AbMole BioScience MSDS[1] |
| Molecular Weight | 397.92 | AbMole BioScience MSDS[1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, provide CPR. | AbMole BioScience MSDS[1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | AbMole BioScience MSDS[1] |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water, removing contact lenses if present. | AbMole BioScience MSDS[1] |
| First Aid: Ingestion | Wash out mouth with water if the person is conscious. Do not induce vomiting. | AbMole BioScience MSDS[1] |
| Chemical Stability | Stable under recommended storage conditions. | AbMole BioScience MSDS[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | AbMole BioScience MSDS[1] |
| Hazardous Decomposition | May decompose and emit toxic fumes under fire conditions. | AbMole BioScience MSDS[1] |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective gloves. While the specific glove type is not detailed in the available MSDS, nitrile or neoprene gloves are generally recommended for handling chemicals.
-
Body Protection: Wear a lab coat. For tasks with a higher risk of splashes, consider a disposable gown made of a low-permeability fabric.[2]
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.
3. Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Remove contaminated clothing and wash it before reuse.
Disposal Plan: this compound
Dispose of this compound and its contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1]
1. Waste Characterization:
-
Although not classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous.
2. Disposal of Unused Product:
-
If permissible by local regulations, for small quantities, mix the compound with an inert, non-combustible absorbent material.
-
Place the mixture in a sealed, properly labeled container for chemical waste.
-
Alternatively, utilize a licensed professional waste disposal service.
3. Disposal of Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated.
-
Place contaminated materials in a sealed bag or container and dispose of them as chemical waste.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
